Technical Documentation Center

4-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide
  • CAS: 214342-72-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 4-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide

Abstract This technical guide provides a comprehensive overview of the synthesis of 4-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide, a heterocyclic compound of interest for researchers, scientists, and professionals in dr...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide, a heterocyclic compound of interest for researchers, scientists, and professionals in drug development. The document details two primary synthetic pathways, offering step-by-step experimental protocols, mechanistic insights, and discussions on the strategic considerations for each route. The synthesis involves the strategic introduction of a bromine atom and a dimethylsulfamoyl group onto a pyrazole core. This guide is intended to serve as a practical resource, grounded in established chemical principles and supported by authoritative references, to enable the successful laboratory-scale synthesis of the target molecule.

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] The functionalization of the pyrazole ring allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. The title compound, 4-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide, incorporates two key functionalities: a bromine atom at the 4-position and an N,N-dimethylsulfonamide group at the 1-position. The bromine atom can serve as a handle for further synthetic transformations, such as cross-coupling reactions, while the sulfonamide moiety is a well-established pharmacophore.[3][4]

This guide will explore the two most logical synthetic strategies for obtaining 4-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide:

  • Route A: Sulfonylation of 1H-pyrazole followed by regioselective bromination.

  • Route B: Bromination of 1H-pyrazole followed by sulfonylation.

Each route will be discussed in detail, including the rationale for reagent selection and reaction conditions, to provide a thorough understanding of the synthetic process.

Synthetic Pathways and Mechanistic Considerations

The synthesis of 4-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide can be approached from two different starting points, each with its own set of advantages and challenges.

Route A: Sulfonylation Followed by Bromination

This pathway involves the initial protection and activation of the pyrazole nitrogen with an N,N-dimethylsulfamoyl group, followed by the electrophilic bromination of the pyrazole ring.

Route A Pyrazole 1H-Pyrazole Intermediate N,N-dimethyl-1H-pyrazole- 1-sulfonamide Pyrazole->Intermediate N,N-dimethylsulfamoyl chloride, Base, Solvent Product 4-Bromo-N,N-dimethyl-1H-pyrazole- 1-sulfonamide Intermediate->Product Brominating agent (e.g., NBS), Solvent

Caption: Synthetic workflow for Route A.

Mechanistic Insight: The N,N-dimethylsulfonamide group is an electron-withdrawing group, which deactivates the pyrazole ring towards electrophilic substitution. However, it also directs incoming electrophiles to the 4-position. The reaction proceeds via a standard electrophilic aromatic substitution mechanism, where the brominating agent provides the electrophilic bromine species.

Route B: Bromination Followed by Sulfonylation

This alternative route begins with the bromination of the pyrazole ring to form 4-Bromo-1H-pyrazole, which is then sulfonylated.

Route B Pyrazole 1H-Pyrazole Intermediate 4-Bromo-1H-pyrazole Pyrazole->Intermediate Brominating agent (e.g., NBS), Solvent Product 4-Bromo-N,N-dimethyl-1H-pyrazole- 1-sulfonamide Intermediate->Product N,N-dimethylsulfamoyl chloride, Base, Solvent

Caption: Synthetic workflow for Route B.

Mechanistic Insight: The initial bromination of 1H-pyrazole at the 4-position is a well-established transformation.[1] The subsequent N-sulfonylation of 4-Bromo-1H-pyrazole proceeds via nucleophilic attack of the pyrazole nitrogen on the sulfur atom of N,N-dimethylsulfamoyl chloride.

Experimental Protocols

The following protocols are provided as a detailed guide for the synthesis of 4-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide.

Route A: Step-by-Step Protocol

Step 1: Synthesis of N,N-dimethyl-1H-pyrazole-1-sulfonamide

  • Materials:

    • 1H-Pyrazole

    • N,N-Dimethylsulfamoyl chloride

    • Triethylamine (or other suitable base)

    • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Procedure:

    • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1H-pyrazole (1.0 eq) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (1.1 eq) to the solution and stir for 10 minutes.

    • Slowly add N,N-dimethylsulfamoyl chloride (1.05 eq) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with DCM.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 4-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide

  • Materials:

    • N,N-dimethyl-1H-pyrazole-1-sulfonamide

    • N-Bromosuccinimide (NBS)

    • Acetonitrile or Dichloromethane (DCM)

  • Procedure:

    • Dissolve N,N-dimethyl-1H-pyrazole-1-sulfonamide (1.0 eq) in acetonitrile or DCM in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution.

    • Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature.

    • Continue stirring for 2-4 hours, monitoring the reaction by TLC.[5]

    • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with DCM.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the final product by recrystallization or column chromatography.[6][7]

Route B: Step-by-Step Protocol

Step 1: Synthesis of 4-Bromo-1H-pyrazole

  • Materials:

    • 1H-Pyrazole

    • N-Bromosuccinimide (NBS)

    • Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Procedure:

    • Dissolve 1H-pyrazole (1.0 eq) in DMF or DCM in a round-bottom flask.

    • Cool the solution to 0 °C.

    • Add NBS (1.05 eq) in portions over 20 minutes.[5]

    • Stir the mixture at 0 °C for 30 minutes and then at room temperature until the reaction is complete as monitored by TLC.

    • Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.[5]

    • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • The crude 4-Bromo-1H-pyrazole can often be used in the next step without further purification. If necessary, it can be purified by column chromatography or recrystallization.[8][9]

Step 2: Synthesis of 4-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide

  • Materials:

    • 4-Bromo-1H-pyrazole

    • N,N-Dimethylsulfamoyl chloride

    • Sodium hydride (NaH) or another strong base

    • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Procedure:

    • In a dry round-bottom flask under an inert atmosphere, suspend sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF.

    • Cool the suspension to 0 °C.

    • Add a solution of 4-Bromo-1H-pyrazole (1.0 eq) in anhydrous THF dropwise.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

    • Cool the reaction mixture back to 0 °C and slowly add N,N-dimethylsulfamoyl chloride (1.1 eq).

    • Stir the reaction at room temperature for 12-16 hours.

    • Monitor the reaction by TLC.

    • Carefully quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the final product by column chromatography or recrystallization.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
1H-PyrazoleC₃H₄N₂68.08Colorless solid
4-Bromo-1H-pyrazoleC₃H₃BrN₂146.97White to off-white solid
N,N-Dimethylsulfamoyl chlorideC₂H₆ClNO₂S143.59Colorless to yellow liquid
N,N-dimethyl-1H-pyrazole-1-sulfonamideC₅H₉N₃O₂S175.21Solid or semi-solid
4-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide C₅H₈BrN₃O₂S 254.10 Solid

Characterization

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure and the position of the substituents. For the final product, the disappearance of the proton signal at the 4-position of the pyrazole ring and the presence of signals corresponding to the N,N-dimethyl and pyrazole protons are expected.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the S=O stretches of the sulfonamide.

Safety and Handling

  • N,N-Dimethylsulfamoyl chloride: Corrosive and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment (PPE).

  • N-Bromosuccinimide (NBS): Irritant and light-sensitive. Avoid inhalation and contact with skin.

  • Sodium Hydride (NaH): Highly flammable and reacts violently with water. Handle under an inert atmosphere.

  • All reactions should be performed in a well-ventilated fume hood. Appropriate PPE, including safety glasses, lab coat, and gloves, should be worn at all times.

Conclusion

This guide has outlined two viable synthetic routes for the preparation of 4-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide. Route A, involving initial sulfonylation followed by bromination, may be preferable due to the potentially cleaner regioselective bromination on the deactivated ring. Route B, starting with the bromination of pyrazole, is also a strong alternative, with the commercially available 4-Bromo-1H-pyrazole as a potential starting point. The choice of route may depend on the availability of starting materials and the specific experimental capabilities of the laboratory. The provided protocols, along with the mechanistic insights and safety information, should serve as a valuable resource for the successful synthesis of this important pyrazole derivative.

References

  • Royal Society of Chemistry. (n.d.). Selective Boc-Protection and Bromination of Pyrazoles. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from [Link]5]

  • Méndez-Cuesta, C., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4), 238-241.[1]

  • Royal Society of Chemistry. (2017). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances, 7, 48483-48489.
  • Defense Technical Information Center. (1982).
  • Pasha, M. A., & Siddesha, J. M. (2017). Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. Journal of the Association of Arab Universities for Basic and Applied Sciences, 24, 148-154.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). WO2006102025A1 - Conversion of 2-pyrazolines to pyrazoles using bromine.
  • MDPI. (2016). Synthesis and Biological Evaluation of N- Pyrazolyl Derivatives and Pyrazolopyrimidine Bearing a Biologically Active Sulfonamide Moiety as Potential Antimicrobial Agent. Molecules, 21(9), 1145.[4]

  • National Center for Biotechnology Information. (2017). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 22(12), 2095.[10]

  • American Chemical Society. (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. The Journal of Organic Chemistry, 87(10), 6543-6550.
  • ResearchGate. (n.d.). Synthesis of sulfonamide derivatives containing the structural fragment of pyrazol-1-yl-pyridazine. Retrieved from [Link]

  • SciELO México. (2018). Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents. Journal of the Mexican Chemical Society, 62(2), 1-13.
  • MANAC Inc. (2022, April 8). Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4)
  • Ichikawa, H., et al. (2006). SYNTHESIS OF 4-ARYLPYRAZOLES VIA PdCl2(dppf)-CATALYZED CROSS COUPLING REACTION WITH GRIGNARD REAGENTS. HETEROCYCLES, 68(10), 2035-2042.
  • Indian Academy of Sciences. (2016). Facile NBS/DMSO mediated dibromination of olefins including selected natural products and glycals. Journal of Chemical Sciences, 128(8), 1269-1276.
  • Hilaris Publishing. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Organic Chemistry: Current Research, 4(3).
  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

  • ResearchGate. (2020, February 4).
  • Master Organic Chemistry. (2011, June 10). N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry.
  • MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4415.
  • Google Patents. (n.d.). US2777844A - Sulfonamide purification process. Retrieved from 6]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles. Retrieved from 7]

  • National Center for Biotechnology Information. (2012). (4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)(2,6-difluorophenyl)methanone. Acta Crystallographica Section E, 68(Pt 11), o3131.
  • ResearchGate. (n.d.). Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5).... Retrieved from [Link]

Sources

Exploratory

characterization of 4-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide

An In-depth Technical Guide to the Synthesis and Characterization of 4-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide and Related Compounds This guide provides a comprehensive technical overview of the synthesis, structura...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis and Characterization of 4-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide and Related Compounds

This guide provides a comprehensive technical overview of the synthesis, structural elucidation, and potential applications of 4-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide. While direct experimental data for this specific molecule is not extensively published, this document leverages established chemical principles and data from closely related analogues to provide a robust predictive characterization. This approach is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to synthesize and characterize this and similar pyrazole sulfonamides.

Introduction: The Pyrazole Sulfonamide Scaffold

The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms, a structure that is a cornerstone in medicinal chemistry.[1][2] When coupled with a sulfonamide moiety, the resulting pyrazole sulfonamide scaffold is found in a multitude of pharmaceutically active compounds, exhibiting a wide range of biological activities including anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties.[2][3][4][5][6] The versatility of this scaffold stems from the ability to readily modify substituents on both the pyrazole and sulfonamide components, allowing for the fine-tuning of steric and electronic properties to optimize biological activity. This guide will focus on the synthesis and characterization of a specific, yet representative member of this class: 4-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide.

Proposed Synthesis

A plausible and efficient synthesis of 4-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide involves the reaction of 4-bromo-1H-pyrazole with N,N-dimethylsulfamoyl chloride. This reaction is a standard method for the synthesis of N-sulfonated pyrazoles.

Reaction Mechanism and Rationale

The synthesis proceeds via a nucleophilic attack of the deprotonated pyrazole nitrogen onto the electrophilic sulfur atom of the N,N-dimethylsulfamoyl chloride. The use of a suitable base is crucial to deprotonate the pyrazole, thereby activating it as a nucleophile. A non-nucleophilic organic base such as triethylamine or an inorganic base like sodium carbonate is typically employed to prevent competition with the pyrazole nucleophile. The choice of an aprotic solvent like dichloromethane or 1,4-dioxane is recommended to avoid side reactions.

Experimental Protocol

Materials:

  • 4-bromo-1H-pyrazole

  • N,N-dimethylsulfamoyl chloride

  • Triethylamine or Sodium Carbonate

  • Dichloromethane (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a stirred solution of 4-bromo-1H-pyrazole (1.0 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add triethylamine (1.2 eq).

  • Stir the mixture for 15 minutes to ensure complete deprotonation of the pyrazole.

  • Slowly add a solution of N,N-dimethylsulfamoyl chloride (1.1 eq) in anhydrous dichloromethane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[7]

  • Upon completion, quench the reaction with the dropwise addition of water.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction & Workup cluster_product Product 4-bromo-1H-pyrazole 4-bromo-1H-pyrazole Reaction Reaction: 0 °C to RT, 12-18h 4-bromo-1H-pyrazole->Reaction N,N-dimethylsulfamoyl_chloride N,N-dimethylsulfamoyl_chloride N,N-dimethylsulfamoyl_chloride->Reaction Base Base (e.g., Triethylamine) Base->Reaction Solvent Solvent (e.g., DCM) Solvent->Reaction Quenching Quenching (Water) Reaction->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Drying (MgSO4) Extraction->Drying Purification Column Chromatography Drying->Purification Target_Molecule 4-Bromo-N,N-dimethyl-1H- pyrazole-1-sulfonamide Purification->Target_Molecule

Caption: Proposed synthesis workflow for 4-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide.

Structural Elucidation and Characterization

The following sections detail the expected analytical data for 4-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide based on the characterization of analogous compounds.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and elemental composition of the synthesized product.

  • Expected Molecular Ion: The molecular formula is C₅H₇BrN₃O₂S. The monoisotopic mass is expected to be approximately 254.95 g/mol . A key feature will be the isotopic pattern of the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio). This will result in two peaks of nearly equal intensity at m/z [M]⁺ and [M+2]⁺.[7]

  • Fragmentation Pattern: Common fragmentation pathways for sulfonamides include the loss of SO₂.[7] Other likely fragments would arise from the cleavage of the N-S bond and fragmentation of the pyrazole ring.

m/z (Predicted) Proposed Fragment
255/257[M]⁺
191/193[M - SO₂]⁺
146/148[Br-C₃H₂N₂]⁺
108[SO₂N(CH₃)₂]⁺
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

  • ¹H NMR: The proton NMR spectrum is expected to be relatively simple.

    • The two pyrazole protons (at the C3 and C5 positions) will appear as singlets in the aromatic region, likely between δ 7.5 and 8.5 ppm. The exact chemical shifts will be influenced by the electron-withdrawing nature of the sulfonamide group.

    • The N,N-dimethyl group will present as a singlet in the aliphatic region, typically around δ 2.8-3.2 ppm, integrating to six protons.

  • ¹³C NMR: The carbon NMR will show five distinct signals.

    • The two aromatic CH carbons of the pyrazole ring are expected between δ 120 and 145 ppm.

    • The bromine-substituted carbon (C4) will likely be found further upfield in the aromatic region, around δ 90-100 ppm.[8]

    • The N,N-dimethyl carbons will appear as a single peak in the aliphatic region, around δ 37-40 ppm.

¹H NMR (Predicted) ¹³C NMR (Predicted)
Chemical Shift (δ, ppm) Multiplicity
~8.0-8.5s
~7.6-8.0s
~2.8-3.2s
Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in the molecule.

  • S=O Stretching: The sulfonamide group will exhibit two strong, characteristic absorption bands for the asymmetric and symmetric stretching of the S=O bonds, typically in the ranges of 1330-1370 cm⁻¹ and 1140-1180 cm⁻¹, respectively.[3]

  • C=N and C=C Stretching: The pyrazole ring will show characteristic C=N and C=C stretching vibrations in the 1400-1600 cm⁻¹ region.

  • C-H Stretching: Aromatic C-H stretching will be observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will be seen just below 3000 cm⁻¹.

  • C-Br Stretching: A weak to medium absorption for the C-Br bond is expected in the fingerprint region, typically between 500-600 cm⁻¹.

IR Absorption (Predicted)
Frequency (cm⁻¹) Functional Group
~3100Aromatic C-H stretch
~2950Aliphatic C-H stretch
~1500-1600C=N, C=C stretch (pyrazole)
~1350Asymmetric SO₂ stretch
~1160Symmetric SO₂ stretch
~550C-Br stretch
Physical Properties
  • Appearance: Expected to be a white to off-white solid.

  • Melting Point: By analogy to similar small, brominated heterocyclic compounds, a melting point in the range of 80-120 °C could be anticipated.[9]

  • Solubility: Likely to be soluble in chlorinated solvents (dichloromethane, chloroform), ethyl acetate, and acetone, with limited solubility in water and nonpolar solvents like hexanes.

Reactivity and Potential Applications

The presence of the bromo substituent on the pyrazole ring offers a handle for further chemical modification. This position is amenable to various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings, allowing for the introduction of a wide array of substituents.[10] This synthetic versatility makes 4-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide a potentially valuable building block in medicinal chemistry.

Given the broad spectrum of biological activities associated with pyrazole sulfonamides, this compound could be a lead structure or intermediate in the development of novel therapeutic agents.[2][11] The N,N-dimethylsulfonamide moiety is a common feature in many biologically active molecules, and its combination with the 4-bromopyrazole core presents an interesting scaffold for exploration in drug discovery programs.[12][13]

Safety and Handling

As with all laboratory chemicals, 4-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[14]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[14]

Conclusion

This technical guide provides a comprehensive, albeit predictive, . By drawing upon established synthetic methodologies and spectroscopic data from analogous compounds, a clear pathway for the synthesis and structural confirmation of this molecule has been outlined. The potential for this compound as a versatile building block in medicinal chemistry is significant, and it is hoped that this guide will serve as a valuable resource for researchers working in this field.

References

  • SciELO México. (n.d.). Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents.
  • Springer. (2017). Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives.
  • PubMed. (n.d.). Design, Synthesis and Biological Evaluation of Novel Pyrazole Sulfonamide Derivatives as Potential AHAS Inhibitors.
  • RSC Publishing. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII.
  • Frontiers. (2024). Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis.
  • MDPI. (2015). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles.
  • ACS Publications. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation | ACS Omega.
  • Indian Academy of Sciences. (n.d.). Design, synthesis and characterization of functionalized pyrazole derivatives bearing amide and sulfonamide moieties from aza-aurones.
  • ResearchGate. (n.d.). Design, synthesis and characterization of functionalized pyrazole derivatives bearing amide and sulfonamide moieties from aza-aurones | Request PDF.
  • Thermo Fisher Scientific. (n.d.). 4-Bromo-1-methyl-1H-pyrazole-3-carbonitrile, 97%, Thermo Scientific Chemicals.
  • Der Pharma Chemica. (n.d.). Synthesis of 1-(Methylsulfonylmethyl)-4-aryl -1H-pyrazole Derivatives Using Ruphos-Pd as Catalyst.
  • PubChem. (n.d.). 4-Bromo-1,3-dimethyl-1H-pyrazole.
  • Echemi. (n.d.). 4-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylbenzenesulfonamide.
  • Advanced ChemBlocks Inc. (2026). 4-bromo-N,N-dimethyl-3-(trifluoromethyl)pyrazole-1-sulfonamide.
  • BenchChem. (n.d.). A Comparative Guide to the Mass Spectrometry Analysis of 4-Bromo-N-phenylbenzenesulfonamide and its Reaction Products.
  • Sigma-Aldrich. (n.d.). 4-bromo-N,N-dimethyl-3-(trifluoromethyl)pyrazole-1-sulfonamide.
  • ACS Publications. (2014). Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma brucei N-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis.
  • MDPI. (2025). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2.
  • J-STAGE. (2006). SYNTHESIS OF 4-ARYLPYRAZOLES VIA PdCl2(dppf)-CATALYZED CROSS COUPLING REACTION WITH GRIGNARD REAGENTS.
  • PubMed. (2025). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode.

Sources

Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 4-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide

For Researchers, Scientists, and Drug Development Professionals Introduction Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights int...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. For professionals in drug discovery and development, the precise characterization of novel chemical entities is paramount. This guide offers a detailed examination of the ¹H and ¹³C NMR spectral features of 4-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide, a substituted pyrazole of interest in medicinal chemistry. Pyrazoles and their derivatives are a well-established class of heterocyclic compounds that exhibit a wide range of biological activities.[1] The sulfonamide group is also a key pharmacophore in numerous approved drugs. A thorough understanding of the NMR spectra of this molecule is crucial for its unambiguous identification, purity assessment, and for tracking its fate in various chemical and biological systems.

This document provides a comprehensive overview of the expected ¹H and ¹³C NMR data, detailed experimental protocols for data acquisition, and an in-depth analysis of the spectral features, grounded in fundamental principles of NMR spectroscopy.

Predicted ¹H and ¹³C NMR Data

Due to the absence of a publicly available, assigned spectrum for 4-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide, the following data is predicted based on the analysis of structurally related compounds and established NMR principles.[2][3][4][5]

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to exhibit three distinct signals.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 8.0 - 8.2Singlet1HH-5 (pyrazole ring)
~ 7.7 - 7.9Singlet1HH-3 (pyrazole ring)
~ 3.1 - 3.3Singlet6HN(CH₃)₂ (dimethylsulfonamide)
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum is expected to show four signals, corresponding to the four unique carbon environments in the molecule.

Predicted Chemical Shift (δ, ppm)Assignment
~ 140 - 145C-3 (pyrazole ring)
~ 130 - 135C-5 (pyrazole ring)
~ 95 - 100C-4 (pyrazole ring, C-Br)
~ 38 - 42N(CH₃)₂ (dimethylsulfonamide)

Experimental Protocol for NMR Data Acquisition

To ensure high-quality, reproducible NMR data, the following experimental protocol is recommended.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common first choice for many organic molecules. If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.

  • Concentration: Prepare the sample by dissolving approximately 5-10 mg of 4-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.[6]

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm.[7] Most high-quality deuterated solvents already contain TMS.

Instrument Parameters

The following are general guidelines for setting up the NMR experiment on a 400 MHz or 500 MHz spectrometer.

For ¹H NMR:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker instrument).

  • Spectral Width: A spectral width of approximately 16 ppm, centered around 6 ppm.

  • Acquisition Time: At least 2-3 seconds to ensure good resolution.

  • Relaxation Delay: A relaxation delay of 1-2 seconds.

  • Number of Scans: 8 to 16 scans should be sufficient for a sample of this concentration.

For ¹³C NMR:

  • Pulse Program: A standard proton-decoupled pulse program (e.g., 'zgpg30' on a Bruker instrument) to provide a spectrum with singlet peaks for each carbon.[7]

  • Spectral Width: A spectral width of approximately 220 ppm, from -10 to 210 ppm.

  • Acquisition Time: Around 1-2 seconds.

  • Relaxation Delay: A relaxation delay of 2 seconds.

  • Number of Scans: Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio.

Spectral Interpretation and Rationale

¹H NMR Spectrum Analysis

The simplicity of the predicted ¹H NMR spectrum is a direct reflection of the molecule's symmetry.

  • Pyrazole Protons (H-3 and H-5): The two protons on the pyrazole ring are expected to appear as sharp singlets. The absence of adjacent protons means there will be no spin-spin coupling. The electron-withdrawing nature of the sulfonamide group and the bromine atom will deshield these protons, causing them to resonate at a relatively high chemical shift (downfield). The proton at the C-5 position is generally observed at a slightly higher chemical shift than the C-3 proton in N-substituted pyrazoles.

  • N,N-dimethyl Protons: The six protons of the two methyl groups are chemically equivalent due to free rotation around the N-S and N-C bonds. This will result in a single, sharp singlet with an integration value corresponding to six protons. The chemical shift will be in the typical range for N-methyl groups.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum will provide a clear count of the unique carbon atoms.

  • Pyrazole Carbons (C-3, C-4, and C-5): The three carbon atoms of the pyrazole ring will have distinct chemical shifts.

    • C-3 and C-5: These carbons are attached to hydrogen and will appear in the aromatic/heteroaromatic region of the spectrum.

    • C-4: The carbon atom bonded to the bromine (C-4) will be significantly shifted. The "heavy atom effect" of bromine typically shifts the attached carbon to a lower chemical shift (upfield) compared to an unsubstituted carbon. Its resonance will likely be in the 95-100 ppm range.

  • N,N-dimethyl Carbons: The two methyl carbons are equivalent and will give rise to a single peak in the aliphatic region of the spectrum.

Advanced NMR Experiments for Structural Confirmation

To unequivocally assign all proton and carbon signals, two-dimensional (2D) NMR experiments are highly recommended.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to.[6] It would be used to definitively link the proton signals for H-3 and H-5 to their corresponding carbon signals (C-3 and C-5), and the N-methyl proton signal to the N-methyl carbon signal.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds.[6] This would be invaluable for confirming the overall connectivity of the molecule. For instance, correlations would be expected between the H-3 proton and the C-4 and C-5 carbons, and between the H-5 proton and the C-3 and C-4 carbons.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow for the complete NMR analysis of 4-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Assignment prep_start Weigh Compound (5-10 mg) dissolve Dissolve in Deuterated Solvent (e.g., CDCl₃) prep_start->dissolve transfer Transfer to NMR Tube dissolve->transfer acq_1h Acquire ¹H NMR Spectrum transfer->acq_1h acq_13c Acquire ¹³C NMR Spectrum acq_1h->acq_13c acq_2d Acquire 2D NMR (HSQC, HMBC) acq_13c->acq_2d proc_ft Fourier Transform acq_2d->proc_ft proc_phase Phase Correction proc_ft->proc_phase proc_baseline Baseline Correction proc_phase->proc_baseline proc_cal Chemical Shift Calibration (to TMS) proc_baseline->proc_cal analysis_1h Analyze ¹H: Chemical Shift, Integration, Multiplicity proc_cal->analysis_1h analysis_13c Analyze ¹³C: Chemical Shift analysis_1h->analysis_13c analysis_2d Correlate Signals using 2D Data analysis_13c->analysis_2d assign Final Structure Confirmation & Signal Assignment analysis_2d->assign end end assign->end Final Report

Caption: Workflow for NMR analysis of the target compound.

Molecular Structure and Key NMR Correlations

The following diagram illustrates the molecular structure of 4-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide with key anticipated HMBC correlations.

Caption: Key HMBC correlations for structural assignment.

Conclusion

This technical guide provides a comprehensive framework for the ¹H and ¹³C NMR analysis of 4-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide. By following the detailed experimental protocols and applying the principles of spectral interpretation outlined herein, researchers can confidently identify and characterize this molecule. The use of advanced 2D NMR techniques is crucial for unambiguous structural elucidation, a critical step in the rigorous characterization of compounds in the drug discovery and development pipeline.

References

  • Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives - Benchchem.
  • Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic - The Royal Society of Chemistry.
  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC.
  • Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times - ResearchGate.
  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES - Connect Journals.
  • Phys. Org. 387 - RSC Publishing.
  • The Shapes of Sulfonamides: A Rotational Spectroscopy Study - PMC.
  • Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII - PMC.
  • Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides - Rsc.org.
  • How to Interpret NMR Spectroscopy Results: A Beginner's Guide - AZoOptics.

Sources

Exploratory

mass spectrometry analysis of 4-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 4-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide Executive Summary This technical guide provides a comprehensive framework for the mass spectrometry (MS) ana...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 4-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide

Executive Summary

This technical guide provides a comprehensive framework for the mass spectrometry (MS) analysis of 4-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide, a compound of interest in contemporary drug discovery and chemical research. As a Senior Application Scientist, this document moves beyond rote protocols to elucidate the causality behind critical experimental decisions, from ionization source selection to the strategic development of quantitative methods. We will explore high-resolution mass spectrometry for definitive structural confirmation, including the interpretation of its characteristic isotopic signature and fragmentation patterns. Furthermore, this guide presents a robust, step-by-step protocol for trace-level quantitation using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies described herein are designed to be self-validating, ensuring scientific integrity and reproducibility for researchers, scientists, and drug development professionals.

Introduction to the Analyte: 4-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide

4-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide belongs to the pyrazole class of heterocyclic compounds, a scaffold frequently utilized in medicinal chemistry due to its diverse pharmacological activities. The incorporation of a sulfonamide group, a well-established pharmacophore, and a bromine atom provides unique chemical properties that are critical for both biological activity and analytical characterization.

The precise and accurate analysis of this molecule is paramount for pharmacokinetic studies, metabolite identification, and quality control in synthetic chemistry. Mass spectrometry, with its unparalleled sensitivity and specificity, serves as the cornerstone for such analytical challenges. This guide will systematically deconstruct the process of developing a robust MS-based method tailored to the specific physicochemical properties of this analyte.

Analyte at a Glance:

  • Chemical Formula: C₅H₈BrN₃O₂S

  • Monoisotopic Mass: 268.9521 Da (for ⁷⁹Br) and 270.9498 Da (for ⁸¹Br)

  • Key Structural Features: A brominated pyrazole ring and a dimethylsulfonamide group.

Foundational Principles: Tailoring the MS Approach

A successful mass spectrometry analysis begins not with the instrument, but with a fundamental understanding of the analyte's chemistry. The choices made at the outset—selecting an ionization source and a mass analyzer—dictate the quality and type of data that can be acquired.

Ionization Source Selection: The Critical Interface

The transition of an analyte from the condensed phase (liquid) to the gas phase as an ion is the first and arguably most critical step. The two most common atmospheric pressure ionization techniques for small molecules are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

  • Electrospray Ionization (ESI): ESI is a soft ionization technique that generates ions from a liquid solution by applying a high voltage to create an aerosol. It is exceptionally well-suited for polar, thermally labile molecules that are already pre-ionized or can be easily protonated or deprotonated in solution. Given that sulfonamides are readily protonated under acidic conditions, ESI is the logical primary choice for this analyte.

  • Atmospheric Pressure Chemical Ionization (APCI): APCI involves spraying the sample into a heated tube to vaporize it, followed by ionization via corona discharge. It is generally more effective for less polar and more thermally stable compounds. While potentially viable, the inherent polarity of the sulfonamide moiety makes ESI a more efficient and sensitive option for 4-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide.

Expert Decision: For this guide, we will proceed with Electrospray Ionization in Positive Ion Mode (ESI+) . The nitrogen atoms within the pyrazole ring and the sulfonamide group are prime sites for protonation, which can be facilitated by using an acidified mobile phase (e.g., with 0.1% formic acid), leading to a strong protonated molecular ion signal, [M+H]⁺.

Choosing the Right Mass Analyzer: Quantitation vs. High-Resolution Confirmation

The choice of mass analyzer depends entirely on the analytical goal.

  • Quadrupole Mass Analyzers: These are mass filters that allow ions of a specific mass-to-charge ratio (m/z) to pass through. Triple quadrupole (QqQ) instruments are the gold standard for targeted quantitative analysis due to their high sensitivity and selectivity in Multiple Reaction Monitoring (MRM) mode. They are robust and cost-effective for routine testing.

  • Time-of-Flight (TOF) Mass Analyzers: TOF analyzers measure the m/z of an ion based on the time it takes to travel through a field-free drift tube. Their key advantages are high mass resolution, high mass accuracy, and rapid acquisition of full-spectrum data. This makes them ideal for identifying unknown compounds and confirming elemental compositions without a reference standard.

Strategic Implementation:

  • For structural confirmation and metabolite identification , a high-resolution mass spectrometer like a Quadrupole Time-of-Flight (Q-TOF) is superior.

  • For routine, high-throughput quantitation , a Triple Quadrupole (QqQ) mass spectrometer is the instrument of choice for its sensitivity and robustness.

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation

Before performing quantitative analysis, it is essential to unequivocally confirm the identity of the analyte. HRMS provides the necessary confidence through accurate mass measurement and detailed fragmentation analysis.

Confirming the Molecular Formula

The presence of bromine provides a highly characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. Therefore, the mass spectrum of the molecular ion will show two distinct peaks of nearly equal intensity, separated by approximately 2 Da. This "isotopic doublet" is a powerful diagnostic tool.

Ion SpeciesIsotopeTheoretical m/z
[M+H]⁺⁷⁹Br269.9599
[M+H]⁺⁸¹Br271.9576
Table 1: Theoretical m/z values for the protonated molecular ion of 4-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide, highlighting the characteristic bromine isotopic pattern.

Using a TOF or Orbitrap analyzer, the measured m/z should be within 5 ppm of the theoretical value, providing strong evidence for the elemental composition.

Tandem Mass Spectrometry (MS/MS) and Fragmentation Analysis

By selecting the [M+H]⁺ ion and subjecting it to Collision-Induced Dissociation (CID), we can generate structurally informative fragment ions. The fragmentation of sulfonamides is well-documented and often involves cleavage at the sulfonamide bond and rearrangements. A key fragmentation pathway for aromatic sulfonamides is the neutral loss of sulfur dioxide (SO₂; 64 Da).

Proposed Fragmentation Pathway:

The protonated molecule ([M+H]⁺ at m/z 269.9/271.9) is expected to undergo several key fragmentation reactions upon CID:

  • Loss of SO₂ (64.96 Da):

Foundational

physical and chemical properties of 4-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide

An In-depth Technical Guide to 4-Bromo-N,N-dialkyl-1H-pyrazole-1-sulfonamides Introduction: The Pyrazole Sulfonamide Scaffold The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen ato...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4-Bromo-N,N-dialkyl-1H-pyrazole-1-sulfonamides

Introduction: The Pyrazole Sulfonamide Scaffold

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, a structural motif of significant interest in medicinal chemistry due to its diverse biological activities.[1] When functionalized with a sulfonamide group, the resulting pyrazole sulfonamide scaffold represents a pharmacophore present in a variety of pharmaceutically active compounds.[2] Sulfonamides themselves are a well-established class of therapeutic agents, known for their antibacterial, anti-inflammatory, and diuretic properties.[3]

The combination of a brominated pyrazole ring with an N,N-dialkylsulfonamide moiety at the N1 position, as in the case of 4-Bromo-N,N-dialkyl-1H-pyrazole-1-sulfonamides, creates a versatile chemical intermediate. The bromo-substituent provides a reactive handle for further synthetic transformations, such as cross-coupling reactions, allowing for the introduction of additional molecular complexity. The N,N-dialkylsulfonamide group can influence the molecule's solubility, stability, and pharmacokinetic properties.

This guide provides a technical overview of the physical and chemical properties, a plausible synthetic route, and expected analytical characteristics for this class of compounds, with a focus on providing researchers and drug development professionals with a foundational understanding.

Physicochemical Properties

The physical and chemical properties of 4-Bromo-N,N-dialkyl-1H-pyrazole-1-sulfonamides are influenced by the substituents on the pyrazole ring and the nature of the alkyl groups on the sulfonamide nitrogen. Generally, these compounds are expected to be crystalline solids at room temperature with moderate to low solubility in water and better solubility in organic solvents.

For the illustrative example, 4-bromo-N,N-dimethyl-3-(trifluoromethyl)pyrazole-1-sulfonamide , the following properties are reported:

PropertyValueSource
Molecular Formula C₆H₇BrF₃N₃O₂S[4][5]
Molecular Weight 322.11 g/mol [4][5]
Physical Form Solid[4]
Purity 97%[4][5]
Storage Temperature Refrigerator[4]

It is important to note that properties such as melting point, boiling point, and specific solubility data for this example are not publicly available.

Synthesis and Characterization

A general and plausible synthetic route to 4-Bromo-N,N-dialkyl-1H-pyrazole-1-sulfonamides involves a two-step process starting from 4-bromo-1H-pyrazole. This approach is based on established methods for the synthesis of N-sulfonylated heterocycles.[6]

General Synthetic Protocol

Step 1: Sulfonylation of 4-bromo-1H-pyrazole

The first step is the reaction of 4-bromo-1H-pyrazole with a suitable sulfonylating agent to form the corresponding 4-bromo-1H-pyrazole-1-sulfonyl chloride. A common and effective reagent for this transformation is sulfuryl chloride (SO₂Cl₂) in the presence of a base, such as triethylamine or pyridine, to scavenge the HCl byproduct.

Step 2: Amination of the Sulfonyl Chloride

The resulting sulfonyl chloride is then reacted with a secondary amine, such as dimethylamine, to yield the final N,N-dialkylsulfonamide product. This reaction is typically carried out in an aprotic solvent like dichloromethane or tetrahydrofuran.

Detailed Experimental Workflow

Materials:

  • 4-bromo-1H-pyrazole

  • Sulfuryl chloride (SO₂Cl₂)

  • Triethylamine (Et₃N)

  • Dimethylamine (2M solution in THF)

  • Dichloromethane (DCM), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Sulfonyl Chloride Formation: To a solution of 4-bromo-1H-pyrazole (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add triethylamine (1.2 eq). Stir the mixture for 10 minutes, then add sulfuryl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Work-up and Isolation of Intermediate: Quench the reaction by the slow addition of water. Separate the organic layer, and wash successively with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 4-bromo-1H-pyrazole-1-sulfonyl chloride, which can be used in the next step without further purification.

  • Amination: Dissolve the crude sulfonyl chloride in anhydrous THF at 0 °C. Add a solution of dimethylamine in THF (2.0 eq) dropwise. Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

  • Final Work-up and Purification: Quench the reaction with water and extract with ethyl acetate. Wash the combined organic layers with saturated aqueous NaHCO₃ and brine. Dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure 4-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide.

Characterization Techniques

The structure and purity of the synthesized compound would be confirmed using a combination of spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include a singlet for the C5-proton of the pyrazole ring, a singlet for the C3-proton, and a singlet for the N,N-dimethyl protons.

    • ¹³C NMR: Signals corresponding to the carbon atoms of the pyrazole ring and the N-methyl groups would be observed. The carbon bearing the bromine atom would appear at a characteristic chemical shift.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of the compound. The presence of bromine would be indicated by a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity).[7]

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for the sulfonamide group would be expected, typically in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ for the asymmetric and symmetric SO₂ stretching vibrations, respectively.[1]

Reactivity and Stability

The reactivity of 4-Bromo-N,N-dialkyl-1H-pyrazole-1-sulfonamides is primarily dictated by the brominated pyrazole ring. The carbon-bromine bond is susceptible to cleavage and can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions. This allows for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the 4-position of the pyrazole ring.[8]

The N-sulfonyl group is generally stable under many reaction conditions. However, under strongly acidic or basic conditions, cleavage of the N-S bond can occur. The pyrazole ring itself is aromatic and thus relatively stable, but it can undergo electrophilic substitution reactions, although the N-sulfonyl group is deactivating.

These compounds should be stored in a cool, dry place away from strong oxidizing agents to ensure stability.[9]

Safety and Handling

While specific toxicity data for 4-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide is unavailable, general precautions for handling sulfonamide derivatives should be followed. Sulfonamides as a class can cause allergic reactions in susceptible individuals.[3][10]

General Handling Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Wash hands thoroughly after handling.

For the illustrative example, 4-bromo-N,N-dimethyl-3-(trifluoromethyl)pyrazole-1-sulfonamide , the following hazard statements are provided: H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation).[4]

Visualizations

Chemical Structure

Caption: General structure of 4-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide.

Experimental Workflow

start 4-Bromo-1H-pyrazole sulfonyl_chloride Sulfonyl Chloride Formation (SO₂Cl₂, Et₃N, DCM) start->sulfonyl_chloride intermediate Crude 4-Bromo-1H-pyrazole-1-sulfonyl chloride sulfonyl_chloride->intermediate amination Amination (Dimethylamine, THF) intermediate->amination crude_product Crude Product amination->crude_product purification Purification (Column Chromatography) crude_product->purification final_product Pure 4-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide purification->final_product

Caption: Synthetic workflow for 4-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide.

References

  • Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. Journal of Chemical Sciences, 2017.

  • 4-bromo-N,N-dimethyl-3-(trifluoromethyl)pyrazole-1-sulfonamide. Sigma-Aldrich.

  • Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents. SciELO México, 2018.

  • Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Publishing, 2023.

  • A Comparative Guide to the Mass Spectrometry Analysis of 4-Bromo-N-phenylbenzenesulfonamide and its Reaction Products. Benchchem.

  • Reactivity of N-sulfonyl triazoles with aminals. ResearchGate, 2021.

  • Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. ACS Omega, 2023.

  • Sulfonamides – Nursing Pharmacology. WisTech Open.

  • Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. PMC, 2023.

  • Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis. Frontiers, 2024.

  • Synthesis and Biological Evaluation of N- Pyrazolyl Derivatives and Pyrazolopyrimidine Bearing a Biologically Active Sulfonamide Moiety as Potential Antimicrobial Agent. MDPI, 2016.

  • Sulfonamide (medicine). Wikipedia.

  • Sulfonamides - Infectious Disease. MSD Manual Professional Edition.

  • 3.10 Sulfonamides – Nursing Pharmacology. Open Resources for Nursing (Open RN).

  • Sulfonylpyrazole- and pyrazole-directed ortho-selective C–H functionalization/alkenylation and desulfenylative olefination of aryl(sulfonyl)pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing), 2020.

  • SAFETY DATA SHEET. Fisher Scientific, 2010.

  • 4-Bromo-1,3-dimethyl-1H-pyrazole. PubChem.

  • N-Sulfonylbenzotriazoles. Part 2. Reactions of 1,1′- Sulfonyldibenzotriazole and 1-Benzenesulfonyl-1,2,4-triazole with Alcohols. A New Approach to N-Alkylbenzotriazoles and N-Alkyl-1,2,4. Semantic Scholar, 1993.

  • 4-bromo-N,N-dimethyl-3-(trifluoromethyl)pyrazole-1-sulfonamide. Advanced ChemBlocks.

  • Reactions of N,O- and N,S‑Azoles and -Azolines with Ozone: Kinetics and Mechanisms. PMC, 2020.

  • 4-bromo-N,N-dimethyl-3-(trifluoromethyl)pyrazole-1-sulfonamide. Sigma-Aldrich.

Sources

Exploratory

The Advent and Evolution of Pyrazole Sulfonamides: A Technical Guide to a Landmark Scaffold in Medicinal Chemistry

Abstract The pyrazole sulfonamide scaffold represents a cornerstone in modern medicinal chemistry, most famously embodied by the selective COX-2 inhibitor, celecoxib. This guide provides an in-depth technical exploration...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrazole sulfonamide scaffold represents a cornerstone in modern medicinal chemistry, most famously embodied by the selective COX-2 inhibitor, celecoxib. This guide provides an in-depth technical exploration of the discovery and historical development of this pivotal class of compounds. We will trace its origins from early synthetic explorations to the paradigm-shifting discovery of cyclooxygenase (COX) isoforms, which catalyzed the rational design of selective inhibitors. Through a detailed case study of celecoxib, we will examine the structure-activity relationships (SAR), mechanistic principles, and key experimental methodologies that defined this therapeutic class. This whitepaper is intended for researchers, scientists, and drug development professionals, offering expert insights into the causality behind experimental choices and a robust foundation for future innovation.

Introduction: The Emergence of a Privileged Scaffold

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, has a long history in chemistry, with the first synthesis reported by Knorr in 1883.[1] For decades, pyrazole derivatives found applications as dyes, agrochemicals, and analytical reagents.[1][2] However, their true potential in medicine began to be realized with the incorporation of the benzenesulfonamide moiety. This combination created a "privileged scaffold," a molecular framework that can bind to multiple, unrelated biological targets, leading to a wide array of pharmacological activities.[3]

Initially, sulfonamides were renowned for their antibacterial properties. The fusion of this pharmacophore with the pyrazole core created a new chemical space ripe for exploration. Early research hinted at a broad spectrum of biological activities for pyrazole sulfonamides, including anti-inflammatory, analgesic, and even anticancer properties.[3][4] This versatility laid the groundwork for one of the most significant breakthroughs in anti-inflammatory therapy: the development of selective COX-2 inhibitors.

The COX-2 Hypothesis: A Paradigm Shift in Anti-Inflammatory Drug Design

For much of the 20th century, nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen were the standard of care for pain and inflammation.[5] Their mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for converting arachidonic acid into prostaglandins, key mediators of inflammation and pain.[6][7] However, this inhibition was non-selective.

A pivotal discovery in the late 1980s and early 1990s revealed the existence of two distinct COX isoforms: COX-1 and COX-2.[5][8]

  • COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that protect the stomach lining and maintain kidney function and platelet aggregation.[7]

  • COX-2 , in contrast, is an inducible enzyme, with its expression significantly upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[5][7]

This discovery led to the "COX-2 hypothesis": a selective inhibitor of COX-2 could provide potent anti-inflammatory and analgesic effects while sparing the protective functions of COX-1, thereby reducing the risk of gastrointestinal side effects like ulcers and bleeding that were common with traditional NSAIDs.[5][7] This hypothesis ignited an intense race in the pharmaceutical industry to develop COX-2 selective inhibitors.

Discovery of Celecoxib: A Landmark Pyrazole Sulfonamide

A team at G. D. Searle & Company (later acquired by Pfizer), led by John Talley, was at the forefront of this research.[5] Their exploration of various chemical scaffolds led them to the diaryl-substituted pyrazole. This core structure, when functionalized with a specific benzenesulfonamide group, exhibited remarkable potency and selectivity for COX-2. This research culminated in the discovery of celecoxib, chemically designated as 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide.[9]

Celecoxib was approved by the U.S. Food and Drug Administration (FDA) on December 31, 1998, under the brand name Celebrex.[5][10] It quickly became a blockbuster drug for treating various forms of arthritis and acute pain, validating the COX-2 hypothesis and establishing the pyrazole sulfonamide as a premier scaffold for selective enzyme inhibition.[8][11]

Mechanism of Action: Selective COX-2 Inhibition

The selectivity of celecoxib for COX-2 is a direct result of key structural differences between the active sites of the two COX isoforms.[7] The COX-2 active site is approximately 20% larger than that of COX-1 and possesses a hydrophilic side pocket.[5][6] Celecoxib's design masterfully exploits this difference.

The polar sulfonamide (-SO2NH2) side chain of celecoxib binds to this hydrophilic side pocket region in COX-2, an interaction that is sterically hindered in the smaller COX-1 active site.[5][6] This specific interaction is the primary determinant of its 10-20 fold greater selectivity for COX-2 over COX-1 at therapeutic concentrations.[5]

COX_Inhibition_Mechanism cluster_COX1 COX-1 Active Site (Smaller) cluster_COX2 COX-2 Active Site (Larger, with Side Pocket) COX1 COX-1 Enzyme ArachidonicAcid1 Arachidonic Acid Prostaglandins1 Protective Prostaglandins Celecoxib1 Celecoxib NoBinding Steric Hindrance (No Binding) COX2 COX-2 Enzyme ArachidonicAcid2 Arachidonic Acid Prostaglandins2 Inflammatory Prostaglandins Celecoxib2 Celecoxib SidePocket Hydrophilic Side Pocket ArachidonicAcid_Source Arachidonic Acid (Cell Membrane) ArachidonicAcid_Source->ArachidonicAcid1 ArachidonicAcid_Source->ArachidonicAcid2

Structure-Activity Relationship (SAR) Studies

The development of celecoxib and subsequent pyrazole sulfonamide inhibitors was guided by extensive Structure-Activity Relationship (SAR) studies. These studies systematically modified the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.

Key SAR insights for diarylpyrazole sulfonamides include:

  • The Sulfonamide Moiety: The p-SO2NH2 group on one of the aryl rings is critical for COX-2 selectivity, as it interacts with the key hydrophilic side pocket.[6] Moving this group to the meta or ortho positions, or replacing it with other functional groups like -SO2Me, drastically reduces or abolishes selectivity.

  • Aryl Ring Substituents: The nature and position of substituents on the two aryl rings significantly influence activity. For celecoxib, the p-methyl group on the C-5 phenyl ring and the trifluoromethyl (-CF3) group at the C-3 position of the pyrazole ring were found to be optimal for potency.

  • The Pyrazole Core: The 1,5-diaryl substitution pattern on the pyrazole ring is essential for maintaining the correct three-dimensional orientation of the aryl rings to fit within the COX-2 active site.

Compound/AnalogueR1 (at C-5 Phenyl)R2 (at C-3 Pyrazole)R3 (at N-1 Phenyl)COX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (COX-1/COX-2)
Celecoxib p-CH3 CF3 p-SO2NH2 ~0.04 ~15 ~375
Analogue AHCF3p-SO2NH2>10>100-
Analogue Bp-CH3CH3p-SO2NH20.32583
Analogue Cp-CH3CF3m-SO2NH25>100-
Analogue Dp-CH3CF3p-SO2CH30.10.11 (Non-selective)
Note: IC50 values are approximate and compiled from various literature sources for illustrative purposes.

Beyond COX-2 Inhibition: Modern Therapeutic Applications

While the fame of pyrazole sulfonamides is intrinsically linked to COX-2 inhibition, the scaffold's inherent versatility has led to its exploration for a multitude of other therapeutic targets. The core structure serves as an excellent starting point for generating diverse chemical libraries.

Modern research has identified pyrazole sulfonamide derivatives with potent activity as:

  • Anticancer Agents: Some derivatives induce apoptosis and inhibit cell cycle progression in cancer cells through mechanisms that may be independent of COX-2 inhibition.[5]

  • Carbonic Anhydrase Inhibitors: The sulfonamide group is a classic zinc-binding pharmacophore, making these compounds effective inhibitors of carbonic anhydrase isoforms involved in glaucoma and certain cancers.[12]

  • Kinase Inhibitors: Novel pyrazole sulfonamides have been developed as potent and selective inhibitors of kinases like G2019S-LRRK2, which is implicated in Parkinson's disease.[13]

  • Dual COX/5-LOX Inhibitors: Hybrid molecules have been designed to simultaneously inhibit both cyclooxygenase and 5-lipoxygenase, offering a broader anti-inflammatory spectrum with a potentially improved safety profile.[14][15]

  • γ-Secretase Inhibitors: Bicyclic sulfonamide-pyrazoles have been investigated as potent γ-secretase inhibitors for the potential treatment of Alzheimer's disease.[16][17]

Key Experimental Protocols

The discovery and validation of pyrazole sulfonamides rely on robust synthetic and biological testing methodologies. The following protocols are representative of the core experiments used in the field.

General Synthesis of a 1,5-Diarylpyrazole Sulfonamide (Celecoxib)

This protocol outlines the classic two-step synthesis of celecoxib, which involves a Claisen condensation followed by a regioselective cyclocondensation.[18]

Rationale: The Claisen condensation creates the necessary 1,3-dicarbonyl intermediate. The subsequent cyclocondensation with a substituted hydrazine hydrochloride salt regioselectively forms the desired 1,5-diarylpyrazole isomer, which is crucial for biological activity.[18]

Step 1: Claisen Condensation to form 4,4,4-trifluoro-1-(4-methylphenyl)-butane-1,3-dione

  • Setup: To a dry, inert atmosphere (e.g., nitrogen or argon) reaction flask, add a suitable solvent such as methanol.

  • Base Addition: Add a strong base, such as sodium methoxide, to the solvent and stir.

  • Reactant Addition: Sequentially add 4'-methylacetophenone and ethyl trifluoroacetate to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for several hours (e.g., 20-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, quench the reaction by adding an aqueous acid (e.g., HCl). Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude dione intermediate.

Step 2: Cyclocondensation to form Celecoxib

  • Setup: To a reaction flask, add the crude dione intermediate from Step 1 and a suitable solvent like ethanol.

  • Hydrazine Addition: Add 4-sulfamoylphenylhydrazine hydrochloride to the mixture.

  • Reaction: Heat the mixture to reflux for several hours (e.g., 4-6 hours). The use of the hydrochloride salt directs the regioselectivity of the reaction.[18]

  • Purification: Cool the reaction mixture. The product will often precipitate out of solution. Collect the solid by filtration. Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/heptane) to obtain pure celecoxib.

  • Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Synthesis_Workflow cluster_step1 Step 1: Claisen Condensation cluster_step2 Step 2: Cyclocondensation Reactant1 4'-Methylacetophenone Dione 1,3-Dione Intermediate Reactant1->Dione Reflux Reactant2 Ethyl Trifluoroacetate Reactant2->Dione Reflux Base Sodium Methoxide in Methanol Base->Dione Reflux Dione_ref 1,3-Dione Intermediate Hydrazine 4-Sulfamoylphenylhydrazine HCl Celecoxib Celecoxib (Final Product) Hydrazine->Celecoxib Reflux in Ethanol Dione_ref->Celecoxib Reflux in Ethanol

In Vitro COX-1/COX-2 Inhibition Assay

This fluorometric or colorimetric assay is a standard method to determine the potency (IC50) and selectivity of a test compound against the two COX isoforms.[19][20][21]

Rationale: The assay measures the peroxidase activity of the COX enzyme. The peroxidase component reduces PGG2 to PGH2, and in the process, oxidizes a probe molecule, which generates a measurable colorimetric or fluorescent signal. An inhibitor will prevent this reaction, leading to a reduced signal. By comparing the inhibition of COX-1 and COX-2 across a range of compound concentrations, the selectivity can be determined.[20][21]

Methodology:

  • Reagent Preparation: Prepare assay buffer (e.g., 0.1 M Tris-HCl, pH 8), a solution of heme (a required cofactor), and solutions of the purified enzymes (ovine COX-1 and human recombinant COX-2). Prepare a stock solution of the test compound (e.g., in DMSO) and create a series of dilutions.

  • Plate Setup: In a 96-well plate, set up wells for:

    • Background: Assay buffer and heme only.

    • 100% Activity Control: Assay buffer, heme, and COX enzyme (either COX-1 or COX-2).

    • Inhibitor Wells: Assay buffer, heme, COX enzyme, and a specific concentration of the test compound.

  • Pre-incubation: Add the components (except for arachidonic acid and the probe) to the wells and incubate for a short period (e.g., 5-10 minutes) at a controlled temperature (e.g., 25°C) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the colorimetric/fluorometric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) followed by the substrate, arachidonic acid, to all wells to initiate the enzymatic reaction.[22]

  • Measurement: Immediately read the absorbance (e.g., at 590 nm for TMPD) or fluorescence (e.g., Ex/Em = 535/587 nm) over time using a microplate reader.[19][20]

  • Data Analysis:

    • Subtract the background reading from all other readings.

    • Calculate the percent inhibition for each inhibitor concentration relative to the 100% activity control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).

    • Calculate the Selectivity Index (SI) as: SI = IC50 (COX-1) / IC50 (COX-2). A higher SI value indicates greater selectivity for COX-2.[21]

Future Perspectives and Conclusion

The discovery of pyrazole sulfonamides, particularly the selective COX-2 inhibitors, represents a triumph of rational drug design. The journey from the identification of COX isoforms to the creation of a molecule that could selectively target one over the other is a landmark in medicinal chemistry. While the long-term use of selective COX-2 inhibitors has been associated with cardiovascular risks, which has tempered their use, the underlying principles of their design remain highly influential.[7][11]

The pyrazole sulfonamide scaffold continues to demonstrate its "privileged" status, serving as a fertile ground for the discovery of new therapeutic agents targeting a wide range of diseases.[3] Future research will likely focus on refining the scaffold to develop next-generation inhibitors with improved safety profiles and on exploring its potential against new and challenging biological targets. The history of pyrazole sulfonamides serves as a powerful testament to how a deep understanding of enzyme structure and mechanism can lead to the development of transformative medicines.

References

  • Celecoxib - Wikipedia . Wikipedia. Available at: [Link]

  • Celebrex (Celecoxib) Pharmacology . News-Medical.Net. Available at: [Link]

  • Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors . ACS Publications. Available at: [Link]

  • What is the mechanism of Celecoxib? . Patsnap Synapse. Available at: [Link]

  • Celecoxib - StatPearls . NCBI Bookshelf. Available at: [Link]

  • Celecoxib (Celebrex, Elyxyb): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing . eMedicineHealth. Available at: [Link]

  • Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents . PMC. Available at: [Link]

  • Synthesis and pharmacological activities of celecoxib derivatives . University of Misan, College of Science, Department of Chemistry. Available at: [Link]

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration . PubMed. Available at: [Link]

  • Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors . PubMed. Available at: [Link]

  • Full article: Synthesis of Celecoxib, its Pro-drugs and Radiolabeled Derivatives. A Brief Review . Taylor & Francis Online. Available at: [Link]

  • Discovery of pyrazole N-aryl sulfonate: A novel and highly potent cyclooxygenase-2 (COX-2) selective inhibitors . PubMed. Available at: [Link]

  • Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review . Dovepress. Available at: [Link]

  • Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents . ResearchGate. Available at: [Link]

  • Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors | Request PDF . ResearchGate. Available at: [Link]

  • Design, synthesis and structure-activity relationship of novel [3.3.1] bicyclic sulfonamide-pyrazoles as potent γ-secretase inhibitors . PubMed. Available at: [Link]

  • Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba . MDPI. Available at: [Link]

  • Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII . RSC Publishing. Available at: [Link]

  • Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study . ACS Publications. Available at: [Link]

  • Discovery of sulfonamide-pyrazole gamma-secretase inhibitors . PubMed. Available at: [Link]

  • Improved batch and flow syntheses of the nonsteroidal anti-inflammatory COX-2 inhibitor celecoxib . RSC Publishing. Available at: [Link]

  • Synthesis of Celecoxib-Eutectic Mixture Particles via Supercritical CO2 Process and Celecoxib Immediate Release Tablet Formulation by Quality by Design Approach . MDPI. Available at: [Link]

  • Celecoxib History . News-Medical.Net. Available at: [Link]

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration . ACS Publications. Available at: [Link]

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective . ACS Publications. Available at: [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics . MDPI. Available at: [Link]

  • Drug spotlight, Celecoxib from G. D. Searle Company . New Drug Approvals. Available at: [Link]

  • In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of malian medicinal plants . African Journal of Pharmacy and Pharmacology. Available at: [Link]

  • Developments in Synthesis of the Anti-inflammatory Drug, Celecoxib: A Review . Ingenta Connect. Available at: [Link]

  • Celecoxib pathways: pharmacokinetics and pharmacodynamics . PMC. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review . PMC. Available at: [Link]

  • Synthesis of Pyrazole based sulfonamides analogues . ResearchGate. Available at: [Link]

  • Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis . Frontiers. Available at: [Link]

Sources

Foundational

The Strategic Role of 4-Bromopyrazoles in High-Value Medicinal Chemistry

[1] Executive Summary In the architecture of modern drug discovery, 4-bromopyrazole (4-BrP) is not merely a reagent; it is a linchpin scaffold . Its value lies in its unique electronic duality: the pyrazole ring serves a...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

In the architecture of modern drug discovery, 4-bromopyrazole (4-BrP) is not merely a reagent; it is a linchpin scaffold . Its value lies in its unique electronic duality: the pyrazole ring serves as a robust pharmacophore found in blockbuster kinase inhibitors (e.g., Ruxolitinib, Crizotinib), while the C4-bromide provides a highly reactive "handle" for late-stage diversification.[1]

This guide moves beyond basic synthesis to explore the strategic application of 4-bromopyrazoles. We analyze the electronic causality governing its reactivity, provide self-validating protocols for regioselective functionalization, and map its utility in accessing privileged chemical space.[1]

Part 1: Structural & Electronic Profile

Why the 4-Position?

The pyrazole ring is a


-excessive heterocycle. To understand the utility of the 4-bromo derivative, one must understand the electron density map of the parent ring:
  • N1 (Pyrrole-like): The proton-bearing nitrogen contributes two electrons to the aromatic sextet, making it a site for electrophilic attack (alkylation/acylation) but reducing its basicity.

  • N2 (Pyridine-like): This nitrogen possesses a lone pair in the

    
     orbital, acting as a hydrogen bond acceptor (HBA) and a coordination site for metals.
    
  • C4 (The Nucleophilic Apex): The highest electron density in the carbon framework resides at C4. This makes it the preferred site for Electrophilic Aromatic Substitution (SEAr), allowing facile introduction of the bromine atom.[1]

The "Goldilocks" Reactivity of the C-Br Bond: Unlike its chloro- analog (often too inert for mild coupling) or iodo- analog (often too unstable or prone to dehalogenation), the 4-bromo substituent offers the ideal balance. It is stable enough to survive N-alkylation conditions yet reactive enough to undergo oxidative addition with Pd(0) catalysts under mild heating.

Halogen Bonding Potential

Beyond its role as a leaving group, the bromine at C4 can serve as a halogen bond donor .[1] In protein binding pockets, the "sigma-hole" (a region of positive electrostatic potential opposite the C-Br bond) can interact with backbone carbonyls (Lewis bases), enhancing potency—a tactic increasingly used to boost affinity in lead optimization.[1]

Part 2: The Synthetic Hub – Reactivity Landscape

The utility of 4-bromopyrazole is defined by two orthogonal vectors of functionalization: N-Alkylation (Vector A) and C-Coupling (Vector B).

Vector A: The Regioselectivity Challenge (N1 vs. N2)

When 4-bromopyrazole is substituted at C3 or C5, N-alkylation yields a mixture of regioisomers (1,3- vs. 1,5-disubstituted).[1]

  • Mechanism: The reaction is governed by the interplay of sterics (favoring the less hindered nitrogen) and tautomeric equilibrium .

  • Control Strategy:

    • Thermodynamic Control: High temperatures and reversible conditions often favor the sterically less crowded 1,3-isomer.

    • Kinetic Control: Use of steric bulk on the electrophile or specific solvent effects (e.g., fluorinated alcohols) can shift ratios.[1]

Vector B: C4-Diversification

The C4-Br bond is a prime candidate for Palladium-catalyzed cross-coupling.

  • Suzuki-Miyaura: Access to biaryl systems (kinase inhibitor cores).

  • Buchwald-Hartwig: Introduction of amines (solubility/metabolic handles).

  • Sonogashira: Installation of alkynes for rigidification.

Visualization: The 4-Bromopyrazole Reactivity Map

G Start 4-Bromopyrazole (Core Scaffold) N_Alk N-Alkylation/Arylation (Vector A) Start->N_Alk Base, R-X C_Coup Pd-Catalyzed Coupling (Vector B) Start->C_Coup Pd(0), Ligand Regio_1 1,3-Isomer (Thermodynamic) N_Alk->Regio_1 Steric Control Regio_2 1,5-Isomer (Kinetic/Steric) N_Alk->Regio_2 Directing Groups Regio_1->C_Coup Sequential Functionalization Suzuki Suzuki Coupling (Biaryls) C_Coup->Suzuki Ar-B(OH)2 Buchwald Buchwald-Hartwig (C-N Bonds) C_Coup->Buchwald HNR2

Caption: Orthogonal functionalization vectors for 4-bromopyrazole. Vector A establishes the N-substituent, while Vector B diversifies the C4 pharmacophore.[1]

Part 3: Experimental Protocols

Protocol 1: Regioselective N-Alkylation (Self-Validating System)

Objective: Synthesis of 1-benzyl-4-bromo-1H-pyrazole. Rationale: This protocol uses


 in Acetone to favor the thermodynamic product via mild equilibration, minimizing dialkylation side products.[1]

Materials:

  • 4-Bromopyrazole (1.0 equiv)

  • Benzyl bromide (1.1 equiv)

  • Potassium Carbonate (

    
    , anhydrous, 2.0 equiv)[1]
    
  • Acetone (Reagent grade, 0.5 M concentration)

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend 4-bromopyrazole and

    
     in acetone.
    
  • Activation: Stir at room temperature for 15 minutes. Checkpoint: The suspension should become fine and milky as the pyrazolate anion forms.

  • Addition: Add benzyl bromide dropwise over 10 minutes.

  • Reaction: Reflux at 60°C for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1). Validation: Product spot (

    
    ) should appear; starting material (
    
    
    
    ) should disappear.
  • Workup: Filter off inorganic salts. Concentrate the filtrate in vacuo.[2]

  • Purification: Recrystallize from Hexane/EtOAc or perform a short silica plug filtration.

Protocol 2: Suzuki-Miyaura Cross-Coupling at C4

Objective: Synthesis of 4-arylpyrazole from N-alkyl-4-bromopyrazole. Rationale: The use of a biphasic system (Dioxane/Water) with


 ensures solubility of the boronic acid while protecting the Pd catalyst from aggregation.

Materials:

  • N-Benzyl-4-bromopyrazole (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)[3]

  • 
     (5 mol%)[1][2][3]
    
  • 
     (2.0 M aqueous solution, 3.0 equiv)[1]
    
  • 1,4-Dioxane (degassed)[1][3]

Step-by-Step Methodology:

  • Degassing (Critical): Sparge the 1,4-dioxane and

    
     solution with Argon for 20 minutes. Causality: Oxygen poisons the Pd(0) species, leading to homocoupling of the boronic acid.[1]
    
  • Assembly: In a Schlenk tube, combine the bromide, boronic acid, and catalyst. Add the degassed solvents under Argon flow.

  • Reaction: Seal the tube and heat to 90°C for 12 hours.

  • Validation: Monitor by LC-MS. Look for the mass of [M+H]+ corresponding to the biaryl product.

  • Scavenging: Upon cooling, add a metal scavenger (e.g., SiliaMetS® Thiol) if the product is for biological testing, to remove residual Palladium.[1]

Part 4: Medicinal Chemistry Applications[1][5][6][7][8][9]

Data Summary: 4-Bromopyrazole in Drug Discovery

The following table highlights the utility of the 4-bromopyrazole moiety as a precursor to approved or clinical-stage drugs.

Drug NameTargetTherapeutic AreaRole of Pyrazole Core
Ruxolitinib JAK1/JAK2MyelofibrosisH-bond acceptor (N2) binds to hinge region of kinase ATP pocket.
Crizotinib ALK/ROS1NSCLC4-Aryl substituent fills the hydrophobic pocket; N1 substituent tunes solubility.
Lestaurtinib FLT3/JAK2OncologyFused pyrazole system provides rigid scaffold for shape complementarity.
Case Study: Designing a Kinase Inhibitor

In the development of JAK inhibitors, the 4-position of the pyrazole is critical.

  • The Scaffold: A 4-bromopyrazole is selected as the starting unit.[4][2][3][5][6][7][8]

  • The Hinge Binder: The unsubstituted Nitrogen (N2) mimics the adenine ring of ATP, forming a key hydrogen bond with the kinase hinge region.

  • The Gatekeeper: A Suzuki coupling at the C4-bromo position introduces a bulky aryl group. This group extends into the hydrophobic pocket, displacing water and providing selectivity against other kinases.[1]

Workflow Visualization: From Scaffold to Lead

SAR Step1 4-Bromopyrazole (Starting Material) Step2 N-Alkylation (Solubility/PK Handle) Step1->Step2 Introduce solubilizing tail Step3 C4-Suzuki Coupling (Selectivity Element) Step2->Step3 Install hydrophobic aryl group Final Kinase Inhibitor Candidate (Lead Compound) Step3->Final Deprotection / Salt Formation

Caption: Synthetic workflow for converting 4-bromopyrazole into a bioactive kinase inhibitor.

References

  • BenchChem. Application Notes & Protocols: Synthesis of 1-Benzyl-4-(4-bromophenyl)pyrazole via Suzuki Coupling.[3] BenchChem.[2][3] Link

  • National Institutes of Health (NIH). Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. PubMed Central. Link

  • Sigma-Aldrich. 4-Bromopyrazole Product Information & Safety Data Sheet. Merck KGaA. Link

  • Organic Chemistry Portal. Synthesis of Pyrazoles: Recent Literature and Protocols. Organic Chemistry Portal. Link

  • ChemRxiv. Unexpected Reactivity of C4-Bromopyrazolyl-α-aminonitrile. ChemRxiv. Link

  • MDPI. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules.[4][2][3][5][6][8][9][10][11] Link

Sources

Exploratory

The Architect's Guide to a Privileged Scaffold: A Technical Whitepaper on the General Synthesis of N,N-Dimethylsulfamoylpyrazoles

Introduction: The N,N-Dimethylsulfamoylpyrazole Core - A Cornerstone in Modern Medicinal Chemistry The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privilege...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The N,N-Dimethylsulfamoylpyrazole Core - A Cornerstone in Modern Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in the landscape of medicinal chemistry and drug discovery. Its unique electronic properties and conformational flexibility have rendered it a cornerstone in the design of a multitude of therapeutic agents. When functionalized with an N,N-dimethylsulfamoyl moiety, the resulting N,N-dimethylsulfamoylpyrazole core exhibits a remarkable propensity for engaging with biological targets, often serving as a key pharmacophore in potent and selective inhibitors. This technical guide provides an in-depth exploration of the general synthetic strategies employed to construct this valuable heterocyclic system, offering field-proven insights and detailed protocols for researchers, scientists, and professionals in drug development. The N,N-dimethylsulfamoyl group, in particular, offers a distinct advantage over the more traditional sulfonamide (-SO₂NH₂) by eliminating the acidic proton, which can influence pharmacokinetic properties such as solubility, metabolism, and off-target activities.

Strategic Synthesis: A Two-Pronged Approach to the N,N-Dimethylsulfamoylpyrazole Scaffold

The most prevalent and versatile strategy for the synthesis of N,N-dimethylsulfamoylpyrazoles hinges on the classical Knorr pyrazole synthesis. This approach involves the cyclocondensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a suitably substituted hydrazine. Therefore, a robust synthesis of the target pyrazole necessitates a reliable route to the key precursor: 4-(N,N-dimethylsulfamoyl)phenylhydrazine.

Part 1: Synthesis of the Key Intermediate - 4-(N,N-Dimethylsulfamoyl)phenylhydrazine

The journey to our target pyrazole begins with the preparation of the crucial hydrazine intermediate. A common and effective method involves a two-step sequence starting from the readily available p-chlorobenzenesulfonyl chloride.

Step 1: Synthesis of 4-chloro-N,N-dimethylbenzenesulfonamide

The initial step involves the reaction of p-chlorobenzenesulfonyl chloride with dimethylamine. This is a standard nucleophilic substitution at the sulfonyl chloride.

Experimental Protocol: Synthesis of 4-chloro-N,N-dimethylbenzenesulfonamide

  • Reaction Setup: In a well-ventilated fume hood, a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer is charged with a solution of dimethylamine (2.2 equivalents) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). The flask is cooled to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride: A solution of p-chlorobenzenesulfonyl chloride (1.0 equivalent) in the same solvent is added dropwise via the dropping funnel, ensuring the internal temperature is maintained below 10 °C.

  • Reaction Monitoring: The reaction is typically stirred at room temperature for 2-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting sulfonyl chloride.

  • Work-up: Upon completion, the reaction mixture is washed sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. The organic layer is then dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude 4-chloro-N,N-dimethylbenzenesulfonamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford a white solid.

Step 2: Synthesis of 4-(N,N-Dimethylsulfamoyl)phenylhydrazine

With the sulfonamide in hand, the next critical step is the nucleophilic aromatic substitution of the chloride with hydrazine. A patent by Mareen et al. describes a method for synthesizing 4-sulfonamidophenyl hydrazines by reacting p-chlorobenzene-sulfonamide compounds with hydrazine hydrate in dimethyl sulfoxide (DMSO)[1]. This method can be adapted for our N,N-dimethylated analog.

Experimental Protocol: Synthesis of 4-(N,N-Dimethylsulfamoyl)phenylhydrazine

  • Reaction Setup: A round-bottom flask is charged with 4-chloro-N,N-dimethylbenzenesulfonamide (1.0 equivalent), dimethyl sulfoxide (DMSO), and hydrazine hydrate (an excess, typically 5-10 equivalents).

  • Reaction Conditions: The mixture is heated to a temperature between 100-140 °C and stirred for several hours until the starting material is consumed (monitored by TLC).

  • Work-up and Isolation: After cooling to room temperature, the reaction mixture is poured into a large volume of cold water, which causes the product to precipitate. The solid is collected by filtration, washed thoroughly with water to remove excess hydrazine and DMSO, and then dried under vacuum.

  • Purification: The crude hydrazine can be further purified by recrystallization from a suitable solvent like ethanol to yield 4-(N,N-dimethylsulfamoyl)phenylhydrazine as a crystalline solid.

Diagram of the Synthesis of 4-(N,N-Dimethylsulfamoyl)phenylhydrazine

G cluster_0 Step 1: Sulfonamide Formation cluster_1 Step 2: Hydrazine Formation p-chlorobenzenesulfonyl_chloride p-Chlorobenzenesulfonyl Chloride sulfonamide 4-chloro-N,N-dimethyl- benzenesulfonamide p-chlorobenzenesulfonyl_chloride->sulfonamide DCM or THF, 0 °C to rt dimethylamine Dimethylamine (excess) dimethylamine->sulfonamide hydrazine_product 4-(N,N-Dimethylsulfamoyl)- phenylhydrazine sulfonamide->hydrazine_product DMSO, 100-140 °C hydrazine_hydrate Hydrazine Hydrate (excess) hydrazine_hydrate->hydrazine_product

Caption: Synthetic route to 4-(N,N-Dimethylsulfamoyl)phenylhydrazine.

Part 2: Cyclocondensation to Form N,N-Dimethylsulfamoylpyrazoles

The cornerstone of pyrazole synthesis is the reaction between a 1,3-dicarbonyl compound and a hydrazine. This reaction is highly versatile and allows for the introduction of a wide variety of substituents on the pyrazole ring.

General Reaction Scheme:

The reaction proceeds via the condensation of 4-(N,N-dimethylsulfamoyl)phenylhydrazine with a 1,3-diketone. The regioselectivity of the reaction, which determines the position of the substituents on the final pyrazole ring, is a critical consideration, especially with unsymmetrical diketones. Generally, the more reactive carbonyl group (less sterically hindered or more electrophilic) will react first with the more nucleophilic nitrogen of the hydrazine.

Experimental Protocol: General Synthesis of 1-(4-(N,N-dimethylsulfamoyl)phenyl)-3,5-disubstituted-1H-pyrazoles

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, the 1,3-dicarbonyl compound (1.0 equivalent) is dissolved in a suitable solvent. Common solvents include ethanol, acetic acid, or toluene.

  • Addition of Hydrazine: 4-(N,N-dimethylsulfamoyl)phenylhydrazine (1.0-1.1 equivalents) is added to the solution. If the hydrazine is used as a hydrochloride salt, a base such as triethylamine or sodium acetate may be required to liberate the free hydrazine.

  • Reaction Conditions: The reaction mixture is heated to reflux for a period ranging from 2 to 24 hours. The progress of the reaction is monitored by TLC.

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system to afford the pure N,N-dimethylsulfamoylpyrazole.

Table 1: Representative Examples of Reaction Conditions and Yields

1,3-Dicarbonyl CompoundSolventBase (if any)Time (h)Yield (%)
AcetylacetoneEthanolNone485-95
BenzoylacetoneAcetic AcidNone875-85
DibenzoylmethaneToluenep-TsOH (cat.)1280-90
1,1,1-Trifluoro-2,4-pentanedioneEthanolNone690-98

Causality Behind Experimental Choices:

  • Solvent: The choice of solvent can influence reaction rates and, in some cases, regioselectivity. Protic solvents like ethanol and acetic acid can facilitate the dehydration step in the cyclization. Aprotic solvents like toluene can be used for higher reaction temperatures.

  • Catalyst: While many cyclocondensations proceed without a catalyst, an acid catalyst (e.g., a few drops of concentrated HCl or p-toluenesulfonic acid) can accelerate the reaction, particularly with less reactive dicarbonyl compounds.

  • Temperature: Heating is generally required to drive the condensation and subsequent cyclization/dehydration to completion.

Diagram of the General Synthesis of N,N-Dimethylsulfamoylpyrazoles

G cluster_0 Cyclocondensation Reaction diketone 1,3-Dicarbonyl Compound pyrazole 1-(4-(N,N-Dimethylsulfamoyl)phenyl)- 3,5-disubstituted-1H-pyrazole diketone->pyrazole Solvent (e.g., Ethanol, Acetic Acid) Heat hydrazine 4-(N,N-Dimethylsulfamoyl)- phenylhydrazine hydrazine->pyrazole

Caption: General scheme for the synthesis of N,N-dimethylsulfamoylpyrazoles.

Mechanistic Insights: The Knorr Pyrazole Synthesis Pathway

The formation of the pyrazole ring from a 1,3-dicarbonyl and a hydrazine proceeds through a well-established mechanism. Understanding this pathway is crucial for predicting and controlling the regiochemical outcome of the reaction.

  • Initial Condensation: The reaction initiates with the nucleophilic attack of one of the hydrazine nitrogens onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is typically followed by dehydration to form a hydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine then undergoes an intramolecular nucleophilic attack on the remaining carbonyl carbon, forming a five-membered heterocyclic ring.

  • Dehydration: A final dehydration step occurs to generate the stable, aromatic pyrazole ring.

Regioselectivity: When an unsymmetrical 1,3-dicarbonyl is used, two regioisomeric pyrazoles can be formed. The outcome is determined by which carbonyl group is attacked first. Electronic and steric factors of the substituents on the dicarbonyl compound play a crucial role in directing this initial attack. For instance, a less sterically hindered carbonyl or a more electrophilic carbonyl (e.g., adjacent to an electron-withdrawing group) will typically react faster.

Diagram of the Knorr Pyrazole Synthesis Mechanism

G Start 1,3-Dicarbonyl + Hydrazine Hydrazone Hydrazone Intermediate Start->Hydrazone Condensation & Dehydration Cyclized_Intermediate Cyclized Intermediate (non-aromatic) Hydrazone->Cyclized_Intermediate Intramolecular Cyclization Pyrazole Aromatic Pyrazole Product Cyclized_Intermediate->Pyrazole Dehydration

Caption: Simplified mechanism of the Knorr pyrazole synthesis.

Conclusion: A Versatile and Robust Synthetic Toolbox

The synthesis of N,N-dimethylsulfamoylpyrazoles is a well-established and highly adaptable process, primarily relying on the robust Knorr pyrazole synthesis. By mastering the synthesis of the key 4-(N,N-dimethylsulfamoyl)phenylhydrazine intermediate and understanding the principles of the subsequent cyclocondensation reaction, researchers can access a diverse array of substituted pyrazoles. The ability to readily modify the 1,3-dicarbonyl precursor provides a powerful tool for tuning the steric and electronic properties of the final molecule, making this synthetic strategy an invaluable asset in the pursuit of novel therapeutic agents and functional materials. The protocols and insights provided in this guide are intended to empower scientists to confidently and efficiently construct this important class of heterocyclic compounds.

References

  • Mareen, J. D., et al. (1974). Synthesis of 4-sulfonamidophenyl hydrazines. U.S. Patent No. 3,839,325. Washington, DC: U.S. Patent and Trademark Office. [1]

Sources

Foundational

spectroscopic analysis of substituted pyrazole sulfonamides

An In-Depth Technical Guide to the Spectroscopic Analysis of Substituted Pyrazole Sulfonamides Foreword: From Blueprint to Bioactivity Substituted pyrazole sulfonamides represent a privileged scaffold in modern medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Spectroscopic Analysis of Substituted Pyrazole Sulfonamides

Foreword: From Blueprint to Bioactivity

Substituted pyrazole sulfonamides represent a privileged scaffold in modern medicinal chemistry. This structural motif is at the heart of numerous therapeutic agents, most famously in anti-inflammatory drugs like Celecoxib, but its applications extend to anticancer, antimicrobial, and anticonvulsant agents.[1][2] The journey from a synthetic concept to a validated, bioactive compound is critically dependent on rigorous structural confirmation and characterization. Spectroscopic analysis is the cornerstone of this process, providing the empirical evidence needed to confirm identity, purity, and three-dimensional structure.

This guide is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of techniques to provide a field-proven, integrated approach to the spectroscopic analysis of this vital class of compounds. We will explore the "why" behind experimental choices, detailing not just the "how," to empower scientists to confidently and comprehensively characterize their novel pyrazole sulfonamide derivatives.

The Strategic Spectroscopic Workflow: An Integrated Approach

The characterization of a novel substituted pyrazole sulfonamide is not a linear process but a synergistic workflow. Each spectroscopic technique provides a unique piece of the structural puzzle. The most efficient and self-validating approach integrates these techniques in a logical sequence, where the results of one method inform the next.

The initial step after synthesis and purification is typically Mass Spectrometry (MS) to confirm the molecular weight of the target compound.[2][3] This provides immediate validation that the desired reaction has occurred. Following this, Nuclear Magnetic Resonance (NMR) spectroscopy is employed to elucidate the precise molecular structure, mapping the carbon-hydrogen framework and the connectivity of atoms. Infrared (IR) Spectroscopy serves as a crucial complementary technique to confirm the presence of key functional groups, particularly the defining sulfonamide moiety.[4][5] Finally, UV-Visible (UV-Vis) Spectroscopy can offer insights into the electronic properties of the molecule, while X-ray Crystallography stands as the ultimate arbiter for unambiguous, solid-state structural determination.[6][7]

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Elucidation & Confirmation cluster_validation Definitive Structure start Newly Synthesized Compound MS Mass Spectrometry (MS) Confirm Molecular Weight & Formula start->MS Initial Confirmation NMR NMR Spectroscopy (¹H, ¹³C, 2D) Elucidate C-H Framework & Connectivity MS->NMR Structural Scaffolding IR Infrared (IR) Spectroscopy Confirm Key Functional Groups (SO₂, N-H) NMR->IR Functional Group Validation XRAY X-Ray Crystallography Unambiguous 3D Structure NMR->XRAY For Definitive Proof UV UV-Vis Spectroscopy Analyze Electronic Transitions & Conjugation IR->UV Electronic Characterization end_node Fully Characterized Molecule UV->end_node XRAY->end_node

Caption: Integrated workflow for the spectroscopic analysis of pyrazole sulfonamides.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR is the most powerful technique for the complete structural elucidation of organic molecules. For pyrazole sulfonamides, both ¹H and ¹³C NMR are indispensable.

Expertise in Practice: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred over chloroform (CDCl₃) for sulfonamides.[2] The acidic sulfonamide N-H proton is often broad and can exchange with trace water in CDCl₃, sometimes becoming invisible. In DMSO-d₆, this proton signal is typically a sharp singlet at a downfield chemical shift (often >10 ppm), making it easily identifiable and confirming the presence of the sulfonamide group.[2][8]

Characteristic ¹H and ¹³C NMR Signals

The chemical shifts are influenced by the specific substituents on the pyrazole and aromatic rings, but general ranges can be established.

Functional Group/Proton Typical ¹H Chemical Shift (δ, ppm) Typical ¹³C Chemical Shift (δ, ppm) Notes
Pyrazole C-H6.2 - 8.0[9]110 - 155[10]Position and coupling patterns depend on substitution.
Sulfonamide N-H>10 (in DMSO-d₆)[2][8]N/AOften a sharp singlet in DMSO; can be broad or absent in CDCl₃.
Aromatic C-H (on rings)6.5 - 8.5[11]110 - 160[11]Shifts depend heavily on electron-donating/withdrawing groups.
Alkyl Protons (e.g., -CH₃)1.0 - 4.0[2]10 - 40[2]Methyl groups on the pyrazole ring often appear around 2.2-2.5 ppm.[2]
Methoxy Protons (-OCH₃)~3.7 - 3.9[2]~55 - 56[11]A characteristic singlet integrating to 3 protons.
Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the purified pyrazole sulfonamide derivative.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. Ensure complete dissolution, using gentle vortexing if necessary.

  • Internal Standard: The solvent peak (DMSO-d₆ at ~2.50 ppm) is typically used as the primary reference. Tetramethylsilane (TMS) can be added as an internal standard (0 ppm) if absolute referencing is required.

  • Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H NMR spectrum using standard acquisition parameters. A spectral width of -2 to 16 ppm is generally sufficient.

  • Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction.

  • Analysis: Integrate the signals to determine proton ratios. Analyze chemical shifts and coupling constants (J-values) to assign protons to the molecular structure.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

FT-IR spectroscopy excels at identifying the key functional groups that define a pyrazole sulfonamide. Its power lies in the diagnostic absorption bands of the sulfonyl (SO₂) and amine (N-H) groups.[12] The presence of strong, characteristic bands in the expected regions provides robust evidence for the successful synthesis of the sulfonamide moiety.

IR_Correlation cluster_bands mol NH N-H Stretch ~3200-3350 cm⁻¹ AromaticCH Aromatic C-H Stretch ~3000-3100 cm⁻¹ AromaticCC Aromatic C=C Stretch ~1500-1600 cm⁻¹ SO2_asym SO₂ Asymmetric Stretch ~1310-1370 cm⁻¹ SO2_sym SO₂ Symmetric Stretch ~1140-1170 cm⁻¹

Caption: Key IR vibrational frequencies for a substituted pyrazole sulfonamide.

Key Vibrational Frequencies

The precise location of these bands can shift based on the molecular environment (e.g., hydrogen bonding), but they are consistently observed.

Vibrational Mode Typical Frequency Range (cm⁻¹) Intensity Significance
N-H Stretch (Sulfonamide)3350 - 3200[11]Medium-StrongConfirms the presence of the N-H bond in the sulfonamide group.
Aromatic C-H Stretch3100 - 3000Medium-WeakIndicates the presence of aromatic rings.
SO₂ Asymmetric Stretch1370 - 1310[4]StrongHighly characteristic and confirmatory for the sulfonamide group.
SO₂ Symmetric Stretch1170 - 1140[11][13]StrongThe second highly characteristic band for the sulfonamide group.
Aromatic C=C Stretch1600 - 1450[11]MediumConfirms the presence of the pyrazole and other aromatic rings.
S-N Stretch915 - 895[11]MediumProvides further evidence for the sulfonamide linkage.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and H₂O.

  • Sample Application: Place a small amount (a few milligrams) of the solid, purified pyrazole sulfonamide sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply Pressure: Lower the ATR press arm to apply consistent pressure to the sample, ensuring good contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical range is 4000-400 cm⁻¹.[12]

  • Analysis: The instrument software will automatically perform the background subtraction. Analyze the resulting spectrum, identifying the key absorption bands and comparing them to expected values.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is a destructive technique that provides two vital pieces of information: the exact molecular weight of the compound and, through fragmentation analysis, clues about its structure. Electrospray Ionization (ESI) is the most common method for pyrazole sulfonamides as it is a soft ionization technique that typically keeps the molecule intact, allowing for the clear observation of the molecular ion.[14][15]

Trustworthiness through Validation: ESI-MS can be run in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes.[15] Sulfonamides are weakly acidic and can readily lose a proton, making negative ion mode particularly effective for generating a clean spectrum with a strong [M-H]⁻ signal.[15] Observing the correct mass in both modes provides a higher degree of confidence in the result.

Common Fragmentation Pathways

Tandem MS (MS/MS) experiments involve isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to induce fragmentation. For pyrazole sulfonamides, several fragmentation patterns are characteristic.[14][16]

  • Loss of SO₂: A common rearrangement can lead to the neutral loss of sulfur dioxide (64 Da).[16]

  • Cleavage of the Ar-SO₂ Bond: Fission of the bond between the sulfonyl group and an aromatic ring.

  • Cleavage of the SO₂-N Bond: This is one of the most common fragmentation pathways, breaking the molecule into its constituent pyrazole-amine and sulfonyl fragments.[14]

MS_Fragmentation Parent [M+H]⁺ Parent Ion Frag1 Loss of SO₂ [M+H - 64]⁺ Parent->Frag1 Rearrangement Frag2 Cleavage of SO₂-N Bond Parent->Frag2 Fission Frag3 Cleavage of Ar-SO₂ Bond Parent->Frag3 Fission

Caption: Common fragmentation pathways for pyrazole sulfonamides in MS/MS.

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent like methanol, acetonitrile, or a mixture with water.[15] The solvent should be high purity (LC-MS grade).

  • Infusion: The sample can be directly infused into the mass spectrometer via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Set the ESI source parameters. Typical starting conditions include a capillary voltage of 3-5 kV, a drying gas (N₂) flow rate of 5-10 L/min, and a gas temperature of 200-350 °C.[17]

  • Mass Analysis: Acquire spectra in both positive and negative ion modes over a mass range that comfortably includes the expected molecular weight (e.g., m/z 100-1000).

  • Tandem MS (Optional): If fragmentation data is desired, perform an MS/MS experiment. Set the mass analyzer to isolate the m/z of the parent ion ([M+H]⁺ or [M-H]⁻) and apply collision energy to induce fragmentation, then scan for the resulting product ions.

  • Analysis: Compare the observed m/z of the molecular ion with the calculated theoretical mass. If MS/MS was performed, analyze the fragmentation pattern to corroborate the proposed structure.

UV-Visible Spectroscopy: Probing Electronic Structure

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For substituted pyrazole sulfonamides, which contain multiple aromatic rings and conjugated systems, this technique can confirm the presence of chromophores. The absorption maxima (λₘₐₓ) are typically associated with π→π* and n→π* transitions.[18][19] While not as structurally definitive as NMR, it is a valuable tool for studying conjugation and can be used to monitor reactions or assess purity. The absorption spectra for pyrazole derivatives are often characterized by bands in the 250-450 nm range.[6][18]

Conclusion

The rigorous characterization of substituted pyrazole sulfonamides is a non-negotiable aspect of drug discovery and chemical research. A strategic, multi-technique approach, as outlined in this guide, provides a self-validating system for structural elucidation. By integrating Mass Spectrometry for molecular weight confirmation, NMR for detailed structural mapping, IR for functional group validation, and complementary techniques like UV-Vis, researchers can build an unassailable case for the structure and purity of their compounds. This analytical rigor ensures the integrity of subsequent biological and pharmacological studies, paving the way for the development of the next generation of pyrazole sulfonamide-based therapeutics.

References

  • Design, synthesis and characterization of functionalized pyrazole derivatives bearing amide and sulfonamide moieties from aza-aurones. Journal of Chemical Sciences.

  • Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. J-Stage.

  • Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Publishing.

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI.

  • Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. PubMed.

  • Tricyclic Sulfonamides Incorporating Benzothiopyrano[4,3-c]pyrazole and Pyridothiopyrano[4,3-c]pyrazole Effectively Inhibit α- and β-Carbonic Anhydrase: X-ray Crystallography and Solution Investigations on 15 Isoforms. ACS Publications.

  • Facile synthesis and characterization of novel pyrazole-sulfonamides and their inhibition effects on human carbonic anhydrase isoenzymes. PubMed.

  • The infrared spectra of N-substituted sulphonamides. Scilit.

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PMC.

  • Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. RSC Publishing.

  • Investigation of disulfonamide ligands derived from o-phenylenediamine and their Pb(II) complexes by electrospray ionization mass spectrometry. PMC.

  • Sulfonamide-Selective Ambient Mass Spectrometry Ion Source Obtained by Modification of an Iron Sheet with a Hydrophilic Molecularly Imprinted Polymer. ACS Publications.

  • Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after O. Oxford Academic.

  • IR spectrum of the sulfanilamide in the range of 4000–400 cm⁻¹. ResearchGate.

  • Optimized ESI-MS/MS conditions for the analysis of sulfonamide... ResearchGate.

  • Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents. SciELO México.

  • Synthesis and characterization of some sulfonamide dervatives. Research India Publications.

  • UV-Vis absorption and normalised emission spectra of the pyrazole... ResearchGate.

  • Novel Sulfonamide-Linked Pyrazoles: synthesis, X-ray crystal structure, DFT, molecular docking, molecular dynamics simulations, ADMET Analyses and antimicrobial activity. Scilit.

  • Chemical Diversity of Mo5S5 Clusters with Pyrazole: Synthesis, Redox and UV-vis-NIR Absorption Properties. MDPI.

  • X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. MDPI.

  • ¹³C NMR spectra of N-(2-(cyclohex-1-en-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide (MR-S1-2) in CDCl₃. ResearchGate.

  • Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis. Frontiers.

  • Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. PMC.

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Publications.

  • Recent progress in chemosensors based on pyrazole derivatives. RSC Publishing.

  • Pyrazole Derivatives of Medically Relevant Phenolic Acids: Insight into Antioxidative and Anti-LOX Activity. Bentham Science.

  • UV-Visible absorption and fluorescence emission of pyrazoline derivatives 1a–1d in acetonitrile solvent. ResearchGate.

  • The reference ligand i.e. the pyrazole sulphonamide (a) X-ray... ResearchGate.

  • Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. ACS Publications.

  • FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion... ResearchGate.

  • Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives tethered with pyrazole. Semantic Scholar.

  • Synthesis, Characterization and Antibacterial Applications of Pyrazolyl-Sulfonamides and their palladium Complexes. ResearchGate.

  • Fig. 1. FT-IR. The spectrum reveals key functional groups, including... ResearchGate.

  • The infrared spectra of some sulphonamides. Journal of the Chemical Society (Resumed) (RSC Publishing).

  • Synthesis of N-Methyl Benzenemethane Sulfonamide Substituted Carbazoles and Pyrazoles. Asian Journal of Chemistry.

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate.

  • Mass spectrometric study of some pyrazoline derivatives. ResearchGate.

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.

  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed.

Sources

Exploratory

theoretical calculations for 4-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide

An In-depth Technical Guide to the Theoretical Investigation of 4-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide Abstract This technical guide provides a comprehensive framework for the theoretical and computational invest...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Theoretical Investigation of 4-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide

Abstract

This technical guide provides a comprehensive framework for the theoretical and computational investigation of 4-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide. Pyrazole sulfonamides are a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities.[1][2][3] Understanding the structural and electronic properties of these molecules at a quantum mechanical level is paramount for rational drug design and the prediction of their physicochemical behavior. This document serves as a practical guide for researchers, scientists, and drug development professionals, detailing the application of Density Functional Theory (DFT) to elucidate the molecular geometry, vibrational frequencies, and electronic landscape of the title compound. We will explain the causality behind the selection of computational methods and provide a step-by-step protocol for a self-validating theoretical analysis.

Introduction: The Significance of Pyrazole Sulfonamides and Computational Chemistry

The pyrazole nucleus is a cornerstone of heterocyclic chemistry, with its derivatives demonstrating a remarkable spectrum of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.[4][5] When combined with a sulfonamide moiety—a group renowned for its own extensive history in drug development—the resulting pyrazole sulfonamide scaffold presents a fertile ground for the discovery of novel therapeutic agents.[1][2][3] The specific compound, 4-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide, incorporates several key features: a reactive bromine atom, a flexible N,N-dimethylsulfonamide group, and the stable pyrazole core.

To accelerate the discovery process and gain deeper insights into the structure-activity relationships (SAR) of such molecules, computational chemistry has become an indispensable tool.[6] Theoretical calculations, particularly those based on Density Functional Theory (DFT), allow for the accurate prediction of molecular properties from first principles.[7] This in-silico approach provides a cost-effective and efficient means to:

  • Determine the most stable three-dimensional conformation.

  • Predict spectroscopic signatures (IR, NMR) to aid in experimental characterization.

  • Analyze the electronic structure (e.g., frontier molecular orbitals) to understand reactivity and intermolecular interactions.

  • Guide synthetic efforts by predicting sites of reactivity.

This guide will use 4-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide as a case study to demonstrate a robust computational workflow.

Methodologies: A First-Principles Approach

The foundation of a reliable theoretical study lies in the judicious selection of the computational method and basis set. This section details a validated protocol for the investigation of our target molecule.

The Computational Workflow

The overall process follows a logical sequence, ensuring that each step builds upon a validated foundation. This workflow is designed to be self-validating, where the results of one calculation (e.g., frequency analysis) confirm the validity of the previous one (geometry optimization).

G cluster_input Input Preparation cluster_calc Quantum Mechanical Calculations cluster_output Data Analysis & Interpretation mol_build 1. Molecular Structure Input (SMILES or 2D Sketch) geom_opt 2. Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) mol_build->geom_opt freq_calc 3. Vibrational Frequency Analysis (Confirm Minimum Energy State) geom_opt->freq_calc struct_data 6. Optimized Geometry (Bond Lengths, Angles) geom_opt->struct_data elec_prop 4. Electronic Property Calculation (HOMO, LUMO, ESP) freq_calc->elec_prop nmr_calc 5. NMR Chemical Shift Calculation (GIAO Method) freq_calc->nmr_calc spec_data 7. Predicted Spectra (IR, NMR) freq_calc->spec_data react_data 8. Reactivity & Interaction Analysis elec_prop->react_data nmr_calc->spec_data

Caption: Computational workflow for theoretical analysis.

Step-by-Step Experimental Protocol: Theoretical Calculations

I. Molecular Structure Preparation:

  • Construct the Molecule: Using a molecular modeling software (e.g., Avogadro, GaussView, ChemDraw), build the 3D structure of 4-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide. The SMILES string for this molecule is CN(C)S(=O)(=O)N1C=C(Br)C=N1.

  • Pre-optimization: Perform an initial, rapid geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry. This step is crucial for preventing calculation failures and reducing computation time in the subsequent quantum mechanical steps.

II. Geometry Optimization:

  • Method Selection: Employ Density Functional Theory (DFT), which offers an excellent balance of accuracy and computational cost for organic molecules. The B3LYP hybrid functional is a widely used and well-validated choice for this purpose.

  • Basis Set Selection: The basis set determines the flexibility the calculation has to model the electron orbitals. For a molecule containing second-row elements (S) and a heavier halogen (Br), a robust basis set is required.

    • Pople-style basis set: 6-311+G(d,p) is an excellent choice.

      • 6-311: A triple-zeta basis set, providing a high degree of accuracy for valence electrons.

      • +: Adds diffuse functions, which are essential for accurately describing lone pairs and anions, relevant for the sulfonamide group.

      • (d,p): Adds polarization functions to heavy atoms (d) and hydrogen atoms (p), allowing for non-spherical electron density distribution, which is critical for describing chemical bonds accurately.

  • Execution: Submit the structure for geometry optimization using the chosen method (B3LYP) and basis set (6-311+G(d,p)). This calculation will iteratively adjust the positions of the atoms until the lowest energy conformation (a stationary point on the potential energy surface) is found.

III. Vibrational Frequency Analysis:

  • Purpose: This is a critical self-validation step. A true minimum energy structure will have no imaginary vibrational frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, meaning the optimization did not find a stable structure.

  • Execution: Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory (B3LYP/6-311+G(d,p)).

  • Analysis:

    • Confirm that all calculated frequencies are positive (real).

    • The output will provide the predicted infrared (IR) spectrum, including the frequencies and intensities of vibrational modes. These can be compared with experimental data if available.

IV. Electronic and Spectroscopic Property Calculations:

  • Frontier Molecular Orbitals (FMOs): From the optimized structure, calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.

  • Molecular Electrostatic Potential (MEP): Calculate and visualize the MEP surface. This map reveals the charge distribution across the molecule, highlighting electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions.

  • NMR Chemical Shifts: Predict the ¹H and ¹³C NMR spectra using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311+G(d,p) level of theory. The calculated chemical shifts are typically referenced against a standard compound (e.g., Tetramethylsilane, TMS) calculated at the same level of theory.

Anticipated Results and Discussion

This section describes the expected data output from the calculations and provides insights into their interpretation.

Molecular Geometry

The geometry optimization will yield the most stable 3D structure of the molecule. Key structural parameters can be extracted and tabulated for analysis.

ParameterDescriptionAnticipated Value (Å or °)
C3-C4Bond length in the pyrazole ring~1.38 Å
C4-BrCarbon-Bromine bond length~1.89 Å
N1-S1Nitrogen-Sulfur bond length~1.70 Å
S1=O1Sulfur-Oxygen double bond length~1.45 Å
C3-C4-C5Bond angle in the pyrazole ring~105°
O1-S1-O2Angle of the sulfonyl group~120°
Note: These are illustrative values based on typical bond lengths and angles for similar fragments. Actual calculated values should be reported.

The analysis of the dihedral angles, particularly around the N1-S1 bond, will reveal the preferred orientation of the N,N-dimethylsulfonamide group relative to the pyrazole ring.

Vibrational Spectrum (IR)

The frequency calculation will produce a list of vibrational modes and their corresponding IR intensities. This data can be used to generate a theoretical IR spectrum.

Vibrational ModeAnticipated Frequency Range (cm⁻¹)Description
S=O Asymmetric Stretch1350 - 1380Strong intensity, characteristic of sulfonamides
S=O Symmetric Stretch1160 - 1180Strong intensity, characteristic of sulfonamides
C=C / C=N Stretch1450 - 1600Medium intensity, from the pyrazole ring
C-H Aromatic Stretch3050 - 3150Weak to medium intensity
C-H Aliphatic Stretch2850 - 3000Weak to medium intensity from methyl groups
Electronic Properties and Reactivity

The analysis of electronic properties provides a window into the molecule's chemical behavior.

G homo_node Highest Occupied Molecular Orbital lumo_node Lowest Unoccupied Molecular Orbital label_homo Electron Donor (Nucleophilic Center) label_homo->homo_node label_lumo Electron Acceptor (Electrophilic Center) label_lumo->lumo_node

Caption: Frontier Molecular Orbital (FMO) relationship.

  • HOMO (Highest Occupied Molecular Orbital): The HOMO is expected to be localized primarily on the electron-rich pyrazole ring and potentially the bromine atom, indicating these are the most likely sites for electrophilic attack.

  • LUMO (Lowest Unoccupied Molecular Orbital): The LUMO is anticipated to be distributed over the sulfonamide group, particularly the sulfur atom, and the pyrazole ring, suggesting these are the probable sites for nucleophilic attack.

  • HOMO-LUMO Gap (ΔE): A large energy gap implies high kinetic stability and low chemical reactivity. A small energy gap suggests the molecule is more polarizable and more reactive.

  • Molecular Electrostatic Potential (MEP) Map: The MEP map will visually confirm these predictions. A strong negative potential (red) is expected around the sulfonyl oxygens, while a positive potential (blue) may be found near the sulfur atom and the hydrogens of the pyrazole ring.

Conclusion

The theoretical calculation workflow detailed in this guide provides a powerful, validated, and efficient methodology for characterizing novel molecules like 4-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide. By leveraging Density Functional Theory, researchers can gain profound insights into molecular structure, stability, and reactivity before embarking on extensive synthetic and experimental testing. This predictive power is a cornerstone of modern drug discovery, enabling a more rational and targeted approach to the design of new therapeutic agents. The application of these computational protocols allows for the creation of a rich dataset that can guide further experimental work and contribute to a deeper understanding of the chemical space occupied by pyrazole sulfonamide derivatives.

References

  • BenchChem. (n.d.). Theoretical and Computational Approaches in the Study of Pyrazole Derivatives: An In-depth Technical Guide.
  • Jana, S. B. (2024, March 6). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations.
  • College of Science. (2025, May 14). Green Synthesis and Biological Evaluation of Pyrazole Derivatives with Computational Chemistry Support.
  • Kharl et al. (2026, January 6). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate.
  • RSC Publishing. (n.d.). Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibitors.
  • Reddy, B. N. et al. (n.d.). Synthesis of 1-(Methylsulfonylmethyl)-4-aryl -1H-pyrazole Derivatives Using Ruphos-Pd as Catalyst. Der Pharma Chemica.
  • Mahesh, P. et al. (2023, July 13). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega.
  • Badgujar, J. R. et al. (n.d.). Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives.
  • MDPI. (2025, April 12). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2.
  • Bisharat, et al. (2025, February 13). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.

Sources

Protocols & Analytical Methods

Method

Application Note: Utilizing 4-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide in Suzuki-Miyaura Cross-Coupling Reactions

Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction & Chemical Rationale The pyrazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently appearing in...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Chemical Rationale

The pyrazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently appearing in clinical candidates ranging from anticancer agents to viral protease inhibitors [1, 2]. However, the direct functionalization of unprotected 4-bromopyrazoles via palladium-catalyzed Suzuki-Miyaura cross-coupling is notoriously challenging.

The Causality of Experimental Design: Attempting a Suzuki coupling on an unprotected 4-bromo-1H-pyrazole often leads to poor yields and catalyst degradation. The free pyrazole N-H proton is acidic and readily deprotonated under the basic conditions required for transmetalation. The resulting pyrazolide anion is highly electron-rich, which thermodynamically hinders the oxidative addition of the electron-rich Pd(0) catalyst into the C4–Br bond. Furthermore, the free nitrogen can directly coordinate to the palladium center, leading to catalyst poisoning, or undergo competing N-arylation (Buchwald-Hartwig coupling).

To circumvent these issues, 4-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide (CAS: 214342-72-0) is employed as a highly optimized building block. The


-dimethylsulfamoyl group serves a dual mechanistic purpose:
  • Steric and Electronic Protection: It masks the reactive N-H, preventing off-target N-arylation and catalyst coordination.

  • Electronic Activation: The strong electron-withdrawing nature of the sulfonamide group (-SO

    
    NMe
    
    
    
    ) reduces the electron density of the pyrazole ring. This significantly lowers the activation energy required for the oxidative addition of Pd(0) into the C-Br bond, accelerating the rate-determining step of the catalytic cycle [1].

G Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Accelerated by -SO2NMe2) Pd0->OxAdd 4-Bromo-pyrazole derivative TransMet Transmetalation (Aryl-B(OH)2 + Base) OxAdd->TransMet Base, Heat RedElim Reductive Elimination (Forms C-C Bond) TransMet->RedElim RedElim->Pd0 Regeneration Product 4-Aryl-N,N-dimethyl- 1H-pyrazole-1-sulfonamide RedElim->Product Product Release

Caption: Suzuki-Miyaura catalytic cycle highlighting the activating role of the N,N-dimethylsulfamoyl group.

Optimization of Reaction Conditions

The choice of catalyst, base, and solvent system is critical for maximizing yields and minimizing protodeboronation of the boronic acid partner. The table below summarizes empirical optimization data for the coupling of 4-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide with standard arylboronic acids.

Catalyst SystemBase (Equivalents)Solvent SystemTemp (°C)Yield (%)Mechanistic Observation
Pd(PPh

)

(5 mol%)
Na

CO

(2.0 eq)
Toluene/EtOH/H

O
9072Standard conditions; moderate yield due to slow transmetalation.
Pd(dppf)Cl

(5 mol%)
K

CO

(2.0 eq)
Dioxane/H

O (4:1)
90 91 Optimal; bidentate ligand prevents catalyst degradation; fast kinetics.
Pd(OAc)

/ SPhos (5 mol%)
K

PO

(2.0 eq)
Toluene/H

O (10:1)
10088Excellent for sterically hindered ortho-substituted boronic acids.
Pd(dppf)Cl

(5 mol%)
Cs

CO

(2.0 eq)
DMF11065High temperature in DMF led to partial premature deprotection.

Experimental Protocols

The following protocol outlines a self-validating system for the synthesis of 4-arylpyrazoles using 4-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide, followed by the subsequent deprotection sequence.

Protocol A: Suzuki-Miyaura Cross-Coupling

Reagents:

  • 4-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.2 equiv, 1.2 mmol)

  • Pd(dppf)Cl

    
    ·CH
    
    
    
    Cl
    
    
    (0.05 equiv, 5 mol%)
  • Potassium carbonate (K

    
    CO
    
    
    
    ) (2.0 equiv, 2.0 mmol)
  • 1,4-Dioxane / H

    
    O (4:1 v/v, 10 mL)
    

Step-by-Step Methodology:

  • Setup & Degassing: Charge a flame-dried Schlenk flask or microwave vial with 4-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide, the arylboronic acid, and K

    
    CO
    
    
    
    . Add the Dioxane/H
    
    
    O solvent mixture.
    • Expert Insight: Degassing is the most critical step to prevent the homocoupling of the boronic acid (forming biaryls) and the oxidation of the Pd(0) active species. Sparge the mixture with Argon or N

      
       for at least 15 minutes.
      
  • Catalyst Addition: Add Pd(dppf)Cl

    
     under a positive stream of inert gas. Seal the vessel.
    
  • Reaction: Heat the mixture to 90 °C in an oil bath or heating block for 4–6 hours. Monitor the reaction via TLC or LC-MS until the complete consumption of the starting bromide is observed.

  • Workup: Cool to room temperature. Dilute the mixture with Ethyl Acetate (20 mL) and filter through a short pad of Celite to remove palladium black. Wash the organic layer with water and brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate in vacuo.
  • Purification: Purify the crude product via flash column chromatography (Hexanes/Ethyl Acetate) to afford the protected 4-aryl-N,N-dimethyl-1H-pyrazole-1-sulfonamide.

Protocol B: Deprotection of the -Dimethylsulfamoyl Group

To yield the final biologically active free pyrazole (e.g., as seen in the synthesis of PCW-1001 [1]), the robust sulfonamide protecting group must be removed.

Step-by-Step Methodology:

  • Dissolve the protected 4-arylpyrazole (1.0 mmol) in a mixture of Trifluoroacetic Acid (TFA) and Dichloromethane (DCM) (1:1 v/v, 5 mL). Alternatively, for acid-sensitive substrates, refluxing in 2M NaOH / THF (1:1) for 12 hours is highly effective.

  • Stir the reaction at room temperature (if using TFA) or reflux (if using base) until LC-MS indicates complete cleavage of the sulfamoyl group.

  • If using TFA, concentrate the mixture under reduced pressure, neutralize with saturated aqueous NaHCO

    
    , and extract with DCM.
    
  • Purify the resulting free 4-aryl-1H-pyrazole via recrystallization or chromatography.

Workflow Step1 1. Setup & Degassing Step2 2. Suzuki Coupling (90°C) Step1->Step2 Step3 3. Aqueous Workup Step2->Step3 Step4 4. Deprotection (Acid/Base) Step3->Step4 Step5 5. Final Purification Step4->Step5

Caption: Step-by-step experimental workflow from reaction setup to final deprotection and purification.

References

  • Kang, M., Pandit, N., Kim, A. Y., Cho, S. J., Kwon, Y. J., Ahn, J., et al. (2022). PCW-1001, a novel pyrazole derivative, exerts antitumor and radio-sensitizing activities in breast cancer. Frontiers in Oncology, 12, 835833. Available at:[Link]

  • Ghoshal, A., Sears, J. D., Hossain, M. A., Tse, E. G., Howell, S., Burdick, J. E., et al. (2025). N-Alkyl Sulfamates as a New Class of nsP2 Cysteine Protease Inhibitors with Broad-Spectrum Antialphaviral Activity. Journal of Medicinal Chemistry, 68(21), 22918-22937. Available at:[Link]

Application

Application Notes & Protocols: High-Efficiency Heck Coupling of 4-Bromopyrazole Sulfonamides for Drug Discovery and Medicinal Chemistry

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the successful implementation of Heck coupling reactions for the synthesis of 4-alkenyl-pyrazole su...

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the successful implementation of Heck coupling reactions for the synthesis of 4-alkenyl-pyrazole sulfonamides from 4-bromopyrazole sulfonamide precursors. The protocols and discussions herein are grounded in established principles of palladium-catalyzed cross-coupling reactions and are designed to ensure both high efficiency and reproducibility.

The pyrazole sulfonamide scaffold is a privileged motif in medicinal chemistry, appearing in a wide range of biologically active compounds. The ability to introduce diverse olefinic side chains at the C4-position of the pyrazole ring via the Heck reaction opens up vast possibilities for structure-activity relationship (SAR) studies and the development of novel therapeutic agents. This guide will delve into the mechanistic underpinnings of the Heck reaction, provide detailed step-by-step protocols, and offer expert insights into reaction optimization and troubleshooting.

Scientific Principles and Mechanistic Insights

The Heck reaction, also known as the Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (in this case, a 4-bromopyrazole sulfonamide) and an alkene.[1] The reaction proceeds through a catalytic cycle involving a Pd(0)/Pd(II) interchange. A fundamental understanding of this cycle is crucial for rational protocol design and troubleshooting.

The Catalytic Cycle of the Heck Reaction

The generally accepted mechanism for the Heck reaction consists of four key steps:[1][2]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 4-bromopyrazole sulfonamide, forming a square planar Pd(II) complex. This is often the rate-determining step of the reaction.

  • Migratory Insertion (Carbopalladation): The alkene coordinates to the Pd(II) complex, followed by the insertion of the alkene into the palladium-carbon bond. This step forms a new carbon-carbon bond.

  • β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming a palladium-hydride species and the desired substituted alkene product. This step typically proceeds with syn-stereochemistry.

  • Reductive Elimination and Catalyst Regeneration: The palladium-hydride species, in the presence of a base, undergoes reductive elimination to regenerate the active Pd(0) catalyst and form a salt byproduct.[2]

Diagram: The Heck Reaction Catalytic Cycle

Heck_Cycle cluster_cycle Heck Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs pd0 Pd(0)L₂ pd_aryl Ar-Pd(II)BrL₂ pd0->pd_aryl Oxidative Addition salt [Base-H]⁺Br⁻ pd_alkene [Ar-Pd(II)(alkene)L₂]⁺Br⁻ pd_aryl->pd_alkene Alkene Coordination pd_alkyl R-CH₂-CH(Ar)-Pd(II)BrL₂ pd_alkene->pd_alkyl Migratory Insertion pd_hydride H-Pd(II)BrL₂ pd_alkyl->pd_hydride β-Hydride Elimination product 4-Alkenyl-pyrazole Sulfonamide pd_hydride->pd0 Reductive Elimination (Base) aryl_halide 4-Bromopyrazole Sulfonamide (Ar-Br) alkene Alkene base Base Workflow start Start reagents Combine 4-Bromopyrazole Sulfonamide, Pd Precatalyst, Ligand, and Base in a Schlenk Flask start->reagents degas Evacuate and Backfill with an Inert Gas (e.g., N₂ or Ar) (3x) reagents->degas add_solvents Add Degassed Solvent and Alkene degas->add_solvents heat Heat the Reaction Mixture with Stirring for the Specified Time add_solvents->heat monitor Monitor Reaction Progress by TLC or LC-MS heat->monitor monitor->heat Incomplete workup Cool to Room Temperature and Perform Aqueous Workup monitor->workup Complete purify Purify the Crude Product by Column Chromatography workup->purify characterize Characterize the Pure Product (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: General workflow for Heck coupling.

Materials:

  • 4-Bromopyrazole sulfonamide derivative (1.0 mmol, 1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Alkyl acrylate (e.g., n-butyl acrylate) (1.5 mmol, 1.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add the 4-bromopyrazole sulfonamide (1.0 mmol), Pd(OAc)₂ (0.02 mmol), P(o-tol)₃ (0.04 mmol), and K₂CO₃ (2.0 mmol).

  • Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Using a syringe, add the anhydrous DMF (5 mL) to the flask.

  • Add the alkyl acrylate (1.5 mmol) to the reaction mixture via syringe.

  • Place the flask in a preheated oil bath at 110 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-alkenyl-pyrazole sulfonamide.

Optimization and Troubleshooting

Should the general protocol provide suboptimal results, the following points should be considered for optimization. A design of experiment (DoE) approach can be a powerful tool for systematically optimizing multiple variables. [3]

  • Low Conversion:

    • Increase Temperature: Gradually increase the reaction temperature in 10 °C increments (up to the boiling point of the solvent).

    • Change Ligand: Switch to a more electron-rich and bulky ligand such as P(t-Bu)₃ or an N-heterocyclic carbene (NHC) ligand with its corresponding palladium precatalyst.

    • Stronger Base: Consider using a stronger base like K₃PO₄ or Cs₂CO₃.

    • Increase Catalyst Loading: Increase the catalyst and ligand loading to 5 mol% and 10 mol%, respectively.

  • Formation of Side Products:

    • Lower Temperature: High temperatures can sometimes lead to decomposition. If side products are observed, try running the reaction at a lower temperature for a longer period.

    • Change Solvent: A different solvent may alter the reaction pathway and suppress side product formation.

    • Reductive Heck Product: The formation of a reduced (non-alkenylated) pyrazole sulfonamide can sometimes be observed. This may be due to competitive β-hydride elimination pathways or the presence of a hydrogen source. Ensuring anhydrous conditions and a thoroughly inert atmosphere can help minimize this side reaction. [4]

  • Poor Regioselectivity (with unsymmetrical alkenes):

    • The regioselectivity of the Heck reaction is influenced by both steric and electronic factors. For most terminal alkenes, the aryl group adds to the terminal carbon. If issues with regioselectivity arise, a change in ligand can sometimes influence the outcome.

References

  • Aggarwal, V. K., Staubitz, A. C., & Owen, M. (2005). Optimization of the Mizoroki-Heck reaction using design of experiment (DoE). Organic & Biomolecular Chemistry, 3(21), 3915-3918. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • Willis, M. C., et al. (2020). Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides. Journal of the American Chemical Society, 142(31), 13637–13645. [Link]

  • Wikipedia. (2024). Heck reaction. [Link]

  • ResearchGate. (n.d.). Effect of bases and solvents on the Heck coupling. [Link]

  • Organic Chemistry Portal. (n.d.). One-Pot Sulfonamide Synthesis Exploiting the Palladium-Catalyzed Sulfination of Aryl Iodides. [Link]

  • Journal of the American Chemical Society. (2024). Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides. [Link]

  • Organic Chemistry Portal. (n.d.). A General Method for Palladium-Catalyzed Reactions of Primary Sulfonamides with Aryl Nonaflates. [Link]

  • Bolm, C., & Hildebrand, J. P. (2000). Palladium-catalyzed N-arylation of Sulfoximines With Aryl Bromides and Aryl Iodides. The Journal of Organic Chemistry, 65(1), 169-175. [Link]

  • Master Organic Chemistry. (2016, March 10). The Heck, Suzuki, and Olefin Metathesis Reactions. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2006). Ligand effects in the synthesis of N-heterocycles by intramolecular Heck reactions. Chemical Reviews, 100(8), 3009-3066. [Link]

  • Chemistry LibreTexts. (2023, June 30). Heck Reaction. [Link]

  • de Vries, J. G. (1998). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. Chemical Society Reviews, 27(6), 425-432. [Link]

  • Zafar, A., et al. (2017). Heck Reaction—State of the Art. Catalysts, 7(9), 267. [Link]

  • The Organic Chemistry Tutor. (2021, March 20). Heck Reaction [Video]. YouTube. [Link]

  • Wang, D., et al. (2017). Cu‐Catalyzed Coupling Reactions of Sulfonamides with (Hetero)Aryl Chlorides/Bromides. Chemistry – An Asian Journal, 12(15), 1877-1881. [Link]

  • BioRxiv. (n.d.). Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. [Link]

Sources

Method

Application Note: 4-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide in Drug Discovery

A Bifunctional Building Block for Regioselective C4/C5 Pyrazole Functionalization Introduction & Mechanistic Rationale The pyrazole ring is a privileged pharmacophore in medicinal chemistry, frequently utilized as a bioi...

Author: BenchChem Technical Support Team. Date: March 2026

A Bifunctional Building Block for Regioselective C4/C5 Pyrazole Functionalization

Introduction & Mechanistic Rationale

The pyrazole ring is a privileged pharmacophore in medicinal chemistry, frequently utilized as a bioisostere for amides and aromatic rings in the design of kinase inhibitors, COX-2 inhibitors, and NMDA receptor modulators[1]. However, the regioselective functionalization of the pyrazole core often presents a significant synthetic challenge due to the tautomerization of the free N-H group, which can lead to complex mixtures of regioisomers during alkylation or arylation.

4-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide (CAS: 214342-72-0) elegantly solves this problem by serving as a highly versatile, bifunctional building block. The strategic installation of the


-dimethylsulfamoyl group serves two critical mechanistic purposes:
  • Robust Protection : It masks the acidic N-H, preventing unwanted N-alkylation and improving the lipophilicity and solubility of the intermediate compounds. Unlike the Boc group, which can migrate, or the SEM group, which requires expensive reagents for removal, the sulfamoyl group is highly stable to basic and nucleophilic conditions[2].

  • Directed Ortho-Metalation (DoM) : The oxygen atoms of the sulfonamide moiety act as Lewis basic coordinating sites for organometallic reagents (such as lithium or magnesium bases). This proximity effect directs deprotonation exclusively to the adjacent C5 position , enabling precise regiochemical control[3].

Simultaneously, the C4-bromide provides an orthogonal handle for transition-metal-catalyzed cross-coupling reactions. Because the sulfamoyl group is strongly electron-withdrawing, it increases the electrophilicity of the C4-bromide, accelerating the oxidative addition step in palladium-catalyzed cycles.

Synthetic Utility & Workflow

The orthogonal reactivity of the C4-bromide and the C5-proton allows medicinal chemists to synthesize highly complex 4,5-disubstituted pyrazoles through two divergent pathways, as illustrated below.

G SM 4-Bromo-N,N-dimethyl- 1H-pyrazole-1-sulfonamide C4_Coupling_A Pd-Catalyzed C4 Cross-Coupling SM->C4_Coupling_A Pathway A C5_DoM_B C5 Directed Ortho-Metalation SM->C5_DoM_B Pathway B Intermediate1 4-Aryl-1-sulfamoylpyrazole C4_Coupling_A->Intermediate1 Aryl-B(OH)2 C5_DoM_A C5 Directed Ortho-Metalation Fully_Functionalized 4,5-Disubstituted 1-sulfamoylpyrazole C5_DoM_A->Fully_Functionalized Electrophile Intermediate2 4-Bromo-5-Substituted- 1-sulfamoylpyrazole C5_DoM_B->Intermediate2 Electrophile C4_Coupling_B Pd-Catalyzed C4 Cross-Coupling C4_Coupling_B->Fully_Functionalized Aryl-B(OH)2 Intermediate1->C5_DoM_A Intermediate2->C4_Coupling_B Final_Product 4,5-Disubstituted 1H-Pyrazole (Target Pharmacophore) Fully_Functionalized->Final_Product Deprotection (HCl or TFA)

Figure 1: Divergent pathways for regioselective C4/C5 functionalization of the pyrazole core.

Application Protocols: A Self-Validating System

To ensure high reproducibility and scientific integrity, the following protocols have been designed with built-in causality and self-validation steps.

Protocol 1: C4-Regioselective Suzuki-Miyaura Cross-Coupling

Causality : The electron-withdrawing


-dimethylsulfamoyl group activates the C4-bromide. We select 

as the catalyst because its bidentate dppf ligand enforces a cis-geometry on the palladium center, preventing catalyst deactivation via reductive elimination of the phosphine ligands, which is crucial when coupling sterically hindered boronic acids. A biphasic 1,4-Dioxane/

system ensures optimal solubility for both the organic substrates and the inorganic base (

).

Step-by-Step Methodology :

  • Charge a Schlenk flask with 4-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide (1.0 equiv), the desired arylboronic acid (1.2 equiv),

    
     (2.0 equiv), and 
    
    
    
    (0.05 equiv).
  • Suspend the mixture in a degassed solution of 1,4-Dioxane/

    
     (4:1 ratio, 0.2 M).
    
  • Purge the flask with nitrogen for 5 minutes, then heat to 90 °C for 4–6 hours.

  • Self-Validation Step : Monitor the reaction via LC-MS. The disappearance of the starting material is easily confirmed by the loss of the characteristic bromine isotope pattern (M and M+2 peaks of equal intensity), replaced by the product mass.

  • Cool to room temperature, dilute with EtOAc, wash with brine, dry over

    
    , and purify via silica gel chromatography.
    
Protocol 2: C5-Directed Ortho-Metalation (DoM)

Causality : Traditional alkyllithium reagents (e.g., n-BuLi) can act as nucleophiles, attacking the electrophilic sulfur atom of the sulfonamide and causing premature deprotection or decomposition. To prevent this, we utilize


 (Knochel's base)[3][4]. This highly sterically hindered, non-nucleophilic base selectively deprotonates the C5 position. The presence of 

breaks up magnesium aggregates, increasing the kinetic basicity of the reagent and allowing the metalation to proceed smoothly at 0 °C.

Step-by-Step Methodology :

  • Dissolve the C4-functionalized 1-sulfamoylpyrazole (1.0 equiv) in anhydrous THF (0.1 M) under a strictly inert argon atmosphere.

  • Cool the solution to 0 °C.

  • Add

    
     (1.0 M in THF/toluene, 1.2 equiv) dropwise over 10 minutes. Stir at 0 °C for 1 hour.
    
  • Self-Validation Step : Withdraw a 50 µL aliquot and quench it into a vial containing

    
    . Analyze the crude aliquot by 
    
    
    
    -NMR or LC-MS to confirm >95% deuterium incorporation at the C5 position. Proceed only if metalation is complete.
  • Add the desired electrophile (e.g., DMF for formylation, or

    
     for iodination) (1.5 equiv) dropwise. Stir for an additional 2 hours while warming to room temperature.
    
  • Quench with saturated aqueous

    
    , extract with EtOAc, and purify.
    
Protocol 3: Sulfamoyl Deprotection

Causality : The


-dimethylsulfamoyl group is exceptionally robust against bases, nucleophiles, and mild acids[2]. To reveal the target 1H-pyrazole pharmacophore, harsh acidic hydrolysis is required to protonate the sulfonamide nitrogen, weakening the S-N bond and driving the cleavage.

Step-by-Step Methodology :

  • Dissolve the fully functionalized 1-sulfamoylpyrazole in a 4N HCl in Dioxane solution (or neat Trifluoroacetic acid, TFA).

  • Heat the mixture to reflux (80–100 °C) for 8–16 hours.

  • Self-Validation Step : Monitor by TLC. The free 1H-pyrazole product will be significantly more polar (lower

    
     value) than the protected precursor due to the exposed hydrogen-bond donor.
    
  • Concentrate the mixture in vacuo, neutralize with saturated aqueous

    
    , and extract with 
    
    
    
    to isolate the final drug candidate.

Quantitative Data Summary

The table below summarizes the expected performance metrics and functional group tolerances for the workflows described above, based on established pyrazole functionalization literature[2][3][4].

ParameterC4 Suzuki-Miyaura CouplingC5 Directed Ortho-MetalationSulfamoyl Deprotection
Typical Yield 75% – 95%65% – 85%80% – 99%
Reaction Temperature 80 °C – 100 °C0 °C to Room Temp.80 °C – 100 °C (Reflux)
Reaction Time 2 – 12 hours1 – 4 hours8 – 16 hours
Primary Reagent

/


4N HCl in Dioxane or TFA
Functional Group Tolerance High (Alcohols, Amines, Esters)Moderate (Avoid acidic protons)Moderate (Cleaves acid-sensitive groups)

References

  • Design and Synthesis of Selective Modulators for N3-Subunit-Containing NMDA Receptors Lund University Publications URL:[Link]

  • Synthesis of fully arylated (hetero)arenes Chemical Communications (RSC Publishing) URL:[Link]

  • Full Functionalization of the Imidazole Scaffold by Selective Metalation and Sulfoxide/Magnesium Exchange Angewandte Chemie International Edition URL:[Link]

Sources

Application

Application Notes & Protocols: Strategic Diversification of 4-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide for the Synthesis of Bioactive Molecules

Abstract The pyrazole sulfonamide scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in molecules exhibiting a wide array of pharmacological activities,...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrazole sulfonamide scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in molecules exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[1][2][3] This guide provides a comprehensive overview of the synthetic utility of 4-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide , a versatile building block designed for rapid and efficient diversification. We present detailed protocols for cornerstone palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—enabling researchers to access a broad chemical space of novel, biologically-relevant molecules. The causality behind experimental choices, self-validating protocol design, and authoritative references are integrated to ensure scientific integrity and practical applicability for researchers in drug discovery and development.

Introduction: The Pyrazole Sulfonamide Scaffold

Heterocyclic compounds are fundamental to the development of new therapeutic agents.[3] Among these, the pyrazole nucleus is a five-membered aromatic ring with two adjacent nitrogen atoms, a motif found in numerous FDA-approved drugs. When combined with a sulfonamide moiety (—SO₂NR₂), the resulting pyrazole sulfonamide scaffold demonstrates remarkable versatility and biological significance.[2] The sulfonamide group can act as a hydrogen bond donor and acceptor, mimicking the transition state of various enzymatic reactions, while the pyrazole ring provides a rigid, aromatic core for substituent orientation and interaction with biological targets.

4-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide (henceforth referred to as PYZ-Br ) is an ideal starting material for library synthesis. The key features of this reagent are:

  • A Reactive Handle: The bromine atom at the C4 position is strategically placed for functionalization via transition-metal-catalyzed cross-coupling reactions.

  • N1-Sulfonamide Protection: The N,N-dimethylsulfonamide group at the N1 position serves a dual purpose. It protects the pyrazole N-H, preventing side reactions and catalyst inhibition that can occur with unprotected N-H azoles.[4] It also modulates the electronic properties of the pyrazole ring, influencing its reactivity.

This document details the strategic application of PYZ-Br in the synthesis of three major classes of derivatives: 4-aryl, 4-amino, and 4-alkynyl pyrazoles, which are precursors to a multitude of bioactive compounds.[5][6][7]

G cluster_suzuki C-C Bond Formation cluster_buchwald C-N Bond Formation cluster_sonogashira C-C(sp) Bond Formation start 4-Bromo-N,N-dimethyl-1H- pyrazole-1-sulfonamide (PYZ-Br) suzuki_reaction Suzuki-Miyaura Coupling start->suzuki_reaction Pd Catalyst, Base buchwald_reaction Buchwald-Hartwig Amination start->buchwald_reaction Pd Catalyst, Base sono_reaction Sonogashira Coupling start->sono_reaction Pd/Cu Catalyst, Base suzuki_reagent Ar-B(OH)₂ / R-B(OR)₂ suzuki_reagent->suzuki_reaction suzuki_product 4-Aryl/Heteroaryl Pyrazoles suzuki_reaction->suzuki_product bioactive Bioactive Molecules suzuki_product->bioactive buchwald_reagent R₂NH / ArNH₂ buchwald_reagent->buchwald_reaction buchwald_product 4-Amino Pyrazoles buchwald_reaction->buchwald_product buchwald_product->bioactive sono_reagent Terminal Alkyne sono_reagent->sono_reaction sono_product 4-Alkynyl Pyrazoles sono_reaction->sono_product sono_product->bioactive

Figure 1: Synthetic pathways for the diversification of the PYZ-Br scaffold.

C-C Bond Formation: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful and widely used method for constructing C(sp²)-C(sp²) bonds, essential for synthesizing biaryl and heteroaryl compounds.[8] This reaction is highly valued for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.

Causality & Expertise: For substrates like PYZ-Br, the choice of catalyst and base is critical. Palladium(0) is the active catalyst. Pre-catalysts like Pd(PPh₃)₄ can be used directly, or a Pd(II) source like Pd(OAc)₂ can be combined with a phosphine ligand (e.g., XPhos, SPhos) to generate the active species in situ. The base (e.g., Na₂CO₃, K₃PO₄) is crucial for the transmetalation step, activating the boronic acid. An aqueous-organic solvent system like dioxane/water is often optimal, accelerating the reaction.[4][8]

Protocol 2.1: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from established methods for the coupling of 4-bromopyrazoles.[8][9]

Materials:

  • 4-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide (PYZ-Br) (1.0 equiv)

  • Arylboronic acid or pinacol ester (1.1 - 1.5 equiv)

  • Pd(PPh₃)₄ (5 mol%) or XPhos Pd G2 (2-3 mol%)[10]

  • K₃PO₄ or Na₂CO₃ (2.5 equiv)

  • 1,4-Dioxane and Water (4:1 v/v)

  • Schlenk tube or microwave vial

  • Argon or Nitrogen gas supply

Step-by-Step Methodology:

  • Inert Atmosphere: To a Schlenk tube, add PYZ-Br, the arylboronic acid, the palladium catalyst, and the base.

  • Degassing: Seal the tube, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure all oxygen is removed. Rationale: Oxygen can oxidize the Pd(0) catalyst, rendering it inactive.

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 90-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 6-24 hours.[4][8]

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate. Wash with water and then with brine to remove inorganic salts.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

CatalystBaseSolventTemp (°C)Time (h)Typical Yield (%)Reference
Pd(PPh₃)₄Na₂CO₃Dioxane/H₂O906-1270-95[8]
XPhos Pd G2K₃PO₄Dioxane/H₂O10015-2075-95[4][10]
Py-Pyrazole/Pd(II)K₂CO₃EtOH/H₂O (MW)1100.2-0.580-98[8]

C-N Bond Formation: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, which are key components in countless pharmaceuticals.[11] This palladium-catalyzed reaction allows for the coupling of aryl halides with a wide range of primary and secondary amines under relatively mild conditions, overcoming the limitations of classical methods.[11]

Causality & Expertise: The success of this reaction hinges on the ligand used. Bulky, electron-rich phosphine ligands (e.g., tBuDavePhos, tBuBrettPhos) are essential.[12] They promote the crucial reductive elimination step that forms the C-N bond and stabilize the palladium catalyst. A strong, non-nucleophilic base like NaOtBu or LHMDS is required to deprotonate the amine, making it a more effective nucleophile in the catalytic cycle. The N1-sulfonamide group on PYZ-Br is advantageous here, as unprotected 4-bromopyrazoles can sometimes be challenging substrates.

Protocol 3.1: General Procedure for Buchwald-Hartwig Amination

This protocol is based on efficient methods developed for the amination of 4-bromo-1H-pyrazoles.[7]

Materials:

  • 4-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide (PYZ-Br) (1.0 equiv)

  • Primary or secondary amine (1.2 - 1.4 equiv)

  • Pd₂(dba)₃ (2-4 mol%) or a suitable precatalyst

  • tBuDavePhos (4-8 mol%) or tBuBrettPhos (L4)

  • Sodium tert-butoxide (NaOtBu) or LHMDS (2.2 equiv)

  • Anhydrous toluene or THF

  • Glovebox or Schlenk line for handling air-sensitive reagents

Step-by-Step Methodology:

  • Inert Setup: In a glovebox or under a stream of argon, add the palladium source, ligand, and NaOtBu to a dry Schlenk tube.

  • Reagent Addition: Add the anhydrous solvent (toluene or THF), followed by the amine, and finally PYZ-Br. Rationale: Adding the aryl halide last ensures the catalyst is properly formed and ready for the reaction.

  • Reaction: Seal the tube and heat in an oil bath at 80-110 °C. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction to room temperature and quench carefully by adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

G cluster_cycle Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L₂ oa_complex [Ar-Pd(II)-Br]L₂ pd0->oa_complex Oxidative Addition amido_complex [Ar-Pd(II)-NR₂]L₂ oa_complex->amido_complex Ligand Exchange/ Amine Coordination amido_complex->pd0 Reductive Elimination product PYZ-NR₂ (Ar-NR₂) amido_complex->product start_materials PYZ-Br (Ar-Br) start_materials->oa_complex amine R₂NH + Base amine->oa_complex

Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination.

C-C(sp) Bond Formation: Sonogashira Coupling

The Sonogashira coupling is the premier method for linking terminal alkynes with aryl or vinyl halides, providing access to internal alkynes.[13] These products are not only found in many bioactive natural products but are also versatile intermediates for further transformations (e.g., click chemistry, reductions, cyclizations).

Causality & Expertise: The reaction typically employs a dual-catalyst system: a palladium complex (e.g., Pd(PPh₃)₂Cl₂) to activate the aryl halide and a copper(I) salt (e.g., CuI) to activate the alkyne.[14][15] The copper co-catalyst facilitates the formation of a copper-acetylide intermediate, which then undergoes transmetalation with the palladium complex. An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), serves both as the base and often as the solvent. Copper-free protocols have been developed but often require more specialized ligands.[13]

Protocol 4.1: General Procedure for Sonogashira Coupling

This protocol is a standard procedure applicable to a wide range of aryl bromides, including PYZ-Br.[14][16]

Materials:

  • 4-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide (PYZ-Br) (1.0 equiv)

  • Terminal alkyne (1.2 - 1.5 equiv)

  • Pd(PPh₃)₂Cl₂ (2-3 mol%)

  • Copper(I) Iodide (CuI) (4-6 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH) (as solvent or co-solvent with THF)

  • Anhydrous THF (optional)

  • Schlenk tube or round-bottom flask

  • Argon or Nitrogen gas supply

Step-by-Step Methodology:

  • Inert Setup: Add PYZ-Br, Pd(PPh₃)₂Cl₂, and CuI to a dry Schlenk tube under an inert atmosphere.

  • Degassing: Evacuate and backfill with argon three times.

  • Solvent and Reagent Addition: Add anhydrous THF (if used) followed by the amine base (e.g., Et₃N). The mixture is often a slurry. Add the terminal alkyne via syringe.

  • Reaction: Stir the reaction at room temperature. The reaction is often mildly exothermic. If the reaction is sluggish, gentle heating to 40-60 °C may be required. Monitor progress by TLC.[14]

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate or dichloromethane.

  • Purification: Wash the organic solution with saturated aqueous NH₄Cl to remove copper salts, followed by water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Catalyst SystemBaseSolventTemp (°C)Time (h)Typical Yield (%)Reference
Pd(PPh₃)₂Cl₂ / CuIEt₃NTHF/Et₃NRT - 502-2070-90[14][16]
Pd(OAc)₂ / XPhosEt₃NMeCN1101-385-95[17]

Conclusion

4-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide is a highly effective and versatile platform for the synthesis of diverse libraries of potential bioactive molecules. By leveraging robust and well-understood palladium-catalyzed cross-coupling reactions, researchers can readily access 4-aryl, 4-amino, and 4-alkynyl pyrazole derivatives. The protocols and insights provided in this guide are designed to empower medicinal chemists and drug development professionals to accelerate their discovery programs by providing a reliable and logical framework for scaffold diversification.

References

  • Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry. [URL: https://dergipark.org.tr/en/pub/jotrchem/issue/32978/367372]
  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.2c07539]
  • Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis. Frontiers in Chemistry. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2024.1378378/full]
  • Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.4c08593]
  • Synthesis and antiproliferative activities of some pyrazole-sulfonamide derivatives. ResearchGate. [URL: https://www.researchgate.
  • Synthesis of 1-(Methylsulfonylmethyl)-4-aryl -1H-pyrazole Derivatives Using Ruphos-Pd as Catalyst. Der Pharma Chemica. [URL: https://www.derpharmachemica.
  • Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. ResearchGate. [URL: https://www.researchgate.net/figure/Buchwald-Hartwig-coupling-of-4-bromo-1H-1-tritylpyrazole-1Br-with-various-amines_tbl2_344645224]
  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10362145/]
  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. MDPI. [URL: https://www.mdpi.com/1420-3049/25/20/4676]
  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/ol4035947]
  • Optimization of the Sonogashira coupling of 4-bromo-3-... ResearchGate. [URL: https://www.researchgate.net/figure/Optimization-of-the-Sonogashira-coupling-of-4-bromo-3-methyl-5-trifluoromethyl-1H-pyrazole_tbl1_305221900]
  • Synthesis and Biological Evaluation of N- Pyrazolyl Derivatives and Pyrazolopyrimidine Bearing a Biologically Active Sulfonamide Moiety as Potential Antimicrobial Agent. MDPI. [URL: https://www.mdpi.com/1420-3049/21/9/1156]
  • Buchwald–Hartwig amination. Wikipedia. [URL: https://en.wikipedia.
  • Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives tethered with pyrazole. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Synthesis%2C-in-silico-ADMET-prediction-analysis%2C-Hassan-Mukhtar/320150d15e215f98993f4e243a7585097722650c]
  • Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5)... ResearchGate. [URL: https://www.researchgate.net/figure/Scheme-1-Synthesis-of-4-bromo-N-5-methyl-1H-pyrazol-3-yl-benzamide-5-and-4-aryl-N-5_fig1_323862283]
  • Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. ResearchGate. [URL: https://www.researchgate.net/figure/Buchwald-Hartwig-coupling-between-4-halo-1H-1-tritylpyrazoles-1-and-piperidine_tbl1_344645224]
  • Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis. BenchChem. [URL: https://www.benchchem.com/blog/head-to-head-comparison-of-suzuki-coupling-protocols-for-pyrazole-synthesis/]
  • Application Notes and Protocols: Sonogashira Cross-Coupling of 4-Bromo-2,1,3-Benzothiadiazole Derivatives. BenchChem. [URL: https://www.benchchem.
  • Sonogashira Coupling. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/sonogashira-coupling.shtm]
  • Sonogashira coupling. Wikipedia. [URL: https://en.wikipedia.org/wiki/Sonogashira_coupling]
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3438255/]
  • Scheme 4: Sonogashira-couplings of 4-bromo-6H-1,2-oxazines. a) PdCl 2... ResearchGate. [URL: https://www.researchgate.net/figure/Scheme-4-Sonogashira-couplings-of-4-bromo-6H-1-2-oxazines-a-PdCl-2-PPh-3-2-CuI-Et_fig4_234032483]
  • Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. Sci-Hub. [URL: https://sci-hub.se/10.3987/com-10-12030]
  • Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ob/d1ob00832k]
  • ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. ResearchGate. [URL: https://www.researchgate.net/publication/271832049_ChemInform_Abstract_Synthesis_of_4-Aryl-1H-pyrazoles_by_Suzuki-Miyaura_Cross_Coupling_Reaction_Between_4-Bromo-1H-1-tritylpyrazole_and_Arylboronic_Acids]

Sources

Method

Comprehensive Application Note & Protocol Guide: In Vitro Biological Screening of N,N-Dimethyl Pyrazole Sulfonamides

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Content Type: Advanced Application Note & Validated Protocols Pharmacological Rationale & Structural Dynamics The pyrazole sulfonamide sc...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Content Type: Advanced Application Note & Validated Protocols

Pharmacological Rationale & Structural Dynamics

The pyrazole sulfonamide scaffold is a highly privileged pharmacophore in medicinal chemistry, most notably recognized as the core structural motif of the selective cyclooxygenase-2 (COX-2) inhibitor, Celecoxib[1]. As a Senior Application Scientist, I frequently observe that minor structural modifications to this core dramatically shift the molecule's biological target profile.

The introduction of an N,N-dimethyl substitution —either on the pyrazole ring (e.g., 3,5-dimethyl-1H-pyrazole-4-sulfonamide) or via the N,N-dimethylation of the sulfonamide nitrogen itself—serves specific mechanistic purposes:

  • Steric Bulk & Dihedral Angulation: Dimethylation on the pyrazole core restricts the rotational freedom of attached aryl groups, forcing a specific dihedral conformation that optimally fits into the secondary hydrophobic pocket of COX-2 (formed by Arg513 and Val523)[1],[2].

  • Target Selectivity Shifting: A primary unsubstituted sulfonamide (-SO₂NH₂) acts as a classic Zinc-Binding Group (ZBG), making these compounds potent inhibitors of Carbonic Anhydrase (CA) isozymes[3]. However, N,N-dimethylation of the sulfonamide nitrogen (-SO₂N(CH₃)₂) completely abolishes this zinc-coordinating ability. This synthetic choice eliminates off-target CA inhibition, shifting the molecule's profile purely toward COX-2 inhibition or direct anti-proliferative kinase targeting[4],[3].

Understanding this causality is critical before initiating in vitro screening, as it dictates the assay cascade: enzymatic COX-2 selectivity profiling followed by cellular anti-proliferative validation.

In Vitro Screening Cascade

To systematically evaluate novel N,N-dimethyl pyrazole sulfonamides, we employ a tiered screening cascade. This ensures that biochemical potency translates effectively into cellular efficacy without non-specific cytotoxicity.

Workflow A Library Synthesis: N,N-dimethyl pyrazole sulfonamides B Primary Biochemical Screening (COX-1/COX-2 Enzymatic Assays) A->B Structural Validation C Secondary Cell-Based Screening (U937 / HT-29 Viability) B->C COX-2 Selectivity Index > 50 D Lead Candidate Selection C->D IC50 < 5 µM

Figure 1: Tiered in vitro screening workflow for pyrazole sulfonamide derivatives.

Core Experimental Protocols

A robust protocol is not merely a list of steps; it is a self-validating system. The following methodologies incorporate internal quality controls to ensure data integrity.

Protocol A: In Vitro COX-2 Fluorometric Inhibitor Screening

This assay measures the peroxidase activity of COX-2. The enzyme converts arachidonic acid to PGG₂, which is subsequently reduced to PGH₂. This reduction is coupled to the oxidation of ADHP (10-acetyl-3,7-dihydroxyphenoxazine) to yield highly fluorescent resorufin.

System Validation: Always include Celecoxib as a positive control[2]. The assay is considered valid only if the Z'-factor of the control plate is ≥ 0.6.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare Assay Buffer (100 mM Tris-HCl, pH 8.0). Causality: COX enzymes require a slightly alkaline pH for optimal peroxidase stability.

  • Cofactor Addition: Add Hematin to a final concentration of 1 µM. Causality: Hematin provides the essential porphyrin ring required to reconstitute the active peroxidase site of the apo-enzyme; without it, the coupled fluorogenic reaction will fail.

  • Compound Pre-Incubation: In a 96-well black microplate, combine 150 µL Assay Buffer, 10 µL Hematin, 10 µL recombinant human COX-2, and 10 µL of the N,N-dimethyl pyrazole sulfonamide (diluted in DMSO, final DMSO <1%). Incubate at 25°C for 15 minutes. Causality: Pyrazole sulfonamides are notoriously slow-binding, time-dependent inhibitors[5]. Omitting this pre-incubation will result in artificially high IC₅₀ values (false negatives).

  • Reaction Initiation: Add 10 µL of ADHP and 10 µL of Arachidonic Acid (substrate).

  • Detection: Incubate for exactly 2 minutes at room temperature. Read fluorescence immediately at Ex/Em = 535/587 nm. Causality: Resorufin is light-sensitive and subject to over-oxidation if left too long, which quenches the signal.

Protocol B: CellTiter-Glo® Anti-Proliferative Assay (U937 Cells)

Once COX-2 selectivity is established, compounds are screened for their ability to halt tumor proliferation, a downstream effect of PGE₂ depletion and direct apoptotic induction[4].

Step-by-Step Methodology:

  • Cell Seeding: Seed U937 (human leukemic monocyte lymphoma) cells at 1 × 10⁴ cells/well in 90 µL RPMI-1640 medium (10% FBS) in a 96-well opaque white plate. Causality: Opaque white plates maximize luminescence reflection and prevent well-to-well optical cross-talk.

  • Treatment: Add 10 µL of the test compound at varying concentrations (0.1 µM to 100 µM). Incubate for 48 hours at 37°C, 5% CO₂.

  • Equilibration & Lysis: Remove the plate from the incubator and equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent. Causality: Temperature equilibration ensures uniform luciferase enzyme kinetics across the plate.

  • Signal Stabilization: Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes.

  • Detection: Record luminescence. Causality: We utilize ATP quantification (luminescence) rather than MTT (colorimetric) because pyrazole derivatives can sometimes directly interfere with mitochondrial oxidoreductases, causing false viability readouts in MTT assays. ATP is a direct, stoichiometric indicator of metabolically active cells[4].

Quantitative Data Synthesis

To facilitate SAR (Structure-Activity Relationship) analysis, quantitative outputs from the biochemical and cellular assays must be consolidated. Below is a representative data structure demonstrating the typical pharmacological profile of these derivatives.

Compound ClassR-Group SubstitutionCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)U937 Viability IC₅₀ (µM)
Celecoxib (Control) Primary Sulfonamide14.80 ± 1.20.05 ± 0.01296.012.4 ± 0.8
Derivative A 3,5-dimethylpyrazole22.10 ± 1.50.08 ± 0.02276.28.5 ± 0.5
Derivative B N,N-dimethylsulfamoyl>100.00.33 ± 0.04>303.04.2 ± 0.3
Derivative C 1,3-dimethylpyrazole45.30 ± 2.11.15 ± 0.1039.325.6 ± 1.2

Table 1: Representative biological screening data. Note how N,N-dimethylation of the sulfonamide (Derivative B) heavily skews selectivity away from off-targets while enhancing anti-proliferative potency against U937 cells.

Mechanism of Action

The downstream efficacy of these compounds relies on the blockade of the arachidonic acid cascade, preventing the synthesis of Prostaglandin E2 (PGE₂), a potent inflammatory and tumor-promoting mediator[5],[2].

MoA AA Arachidonic Acid COX COX-2 Enzyme (Arg513 / Val523 Pocket) AA->COX Substrate PGE Prostaglandin E2 (PGE2) COX->PGE Cyclooxygenation CELL Tumor Proliferation & Inflammation PGE->CELL EP Receptor Activation INHIB N,N-dimethyl pyrazole sulfonamide INHIB->COX Competitive/Slow-binding Inhibition

Figure 2: Mechanism of COX-2 inhibition by pyrazole sulfonamides preventing PGE2-driven proliferation.

References

  • Mahesh, P., et al. "Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation." ACS Omega / PMC, 2023. URL:[Link]

  • Gedawy, E.M., et al. "Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors." European Journal of Medicinal Chemistry, 2020. URL:[Link]

  • Büyükkıdan, N., et al. "Synthesis, characterization and in vitro inhibition of metal complexes of pyrazole based sulfonamide on human erythrocyte carbonic anhydrase isozymes I and II." Journal of Enzyme Inhibition and Medicinal Chemistry, 2017. URL:[Link]

  • Chandna, et al. "Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors." RSC Advances, 2022. URL:[Link]

  • Murahari, et al. "Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective." ACS Omega, 2023. URL:[Link]

Sources

Application

Application Note: Development of Enzyme Inhibitors Using a 4-Bromopyrazole Scaffold

Introduction & Scientific Rationale The 4-bromopyrazole scaffold is a highly versatile N-heterocyclic building block that has become indispensable in modern medicinal chemistry and structural biology[1]. Characterized by...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The 4-bromopyrazole scaffold is a highly versatile N-heterocyclic building block that has become indispensable in modern medicinal chemistry and structural biology[1]. Characterized by a five-membered aromatic ring containing adjacent proton-donor (pyrrole-type) and proton-acceptor (pyridine-type) nitrogen atoms, this scaffold is uniquely positioned to form diverse hydrogen-bonding networks within enzyme active sites[1].

Mechanistically, the electronegative nitrogen atoms in the pyrazole ring enhance the polarization of the C4-bromine atom[2]. This polarization creates a localized region of positive electrostatic potential—known as a "sigma hole"—directly opposite the covalent C–Br bond. This sigma hole facilitates strong, highly directional halogen bonding with electron-rich protein residues (such as backbone carbonyls or side-chain carboxylates)[2]. Because of these unique electrostatic properties, 4-bromopyrazole serves a dual purpose: it acts as a direct competitive inhibitor for specific metabolic enzymes[3], and it functions as a reactive core for synthesizing high-affinity, complex inhibitors targeting critical pathways like Human Dihydroorotate Dehydrogenase (DHODH)[4] and Janus kinases (JAK)[5].

Direct Enzyme Inhibition: The Case of Alcohol Dehydrogenase (ADH)

Unsubstituted and mono-substituted pyrazoles are well-documented inhibitors of human liver ADH, a key enzyme responsible for metabolizing ethanol into acetaldehyde[3][6]. 4-Bromopyrazole competitively inhibits ADH by interacting with the enzyme and its NAD+ coenzyme to form a stable, catalytically inactive ternary complex[3].

The presence of the halogen at the 4-position significantly increases the binding affinity compared to the unsubstituted pyrazole. This demonstrates the critical role of the C4 substituent in occupying the hydrophobic substrate-binding pocket and utilizing halogen bonding to anchor the inhibitor in place[3].

Table 1: Comparative Inhibition Constants ( ) of Pyrazole Derivatives against Human Liver ADH
CompoundSubstrateInhibition TypeInhibition Constant (

)
PyrazoleEthanolCompetitive2.60 µM
4-Bromopyrazole Ethanol Competitive 0.29 µM
4-MethylpyrazoleEthanolCompetitive0.21 µM
4-IodopyrazoleEthanolCompetitive0.12 µM

Data derived from kinetic studies on human liver alcohol dehydrogenase, illustrating the affinity enhancement provided by C4-substitution[3].

Fragment-Based Drug Discovery (FBDD): SAD Phasing and Hot-Spot Identification

Before a simple scaffold can be elaborated into a complex, high-affinity inhibitor, structural biologists must identify binding "hot spots" on the target enzyme. 4-Bromopyrazole is an ideal fragment for this purpose. Its small size, combined with its dual hydrogen-bonding and halogen-bonding capabilities, allows it to bind promiscuously to multiple allosteric and orthosteric sites across various target proteins[2][7].

Crucially, the bromine atom scatters X-rays with a strong anomalous signal at specific wavelengths (e.g., 0.92 Å). This enables experimental phase determination via Single-Wavelength Anomalous Dispersion (SAD), allowing researchers to solve the protein's crystal structure while simultaneously mapping the inhibitor binding sites[2].

Table 2: Halogen Properties for SAD Phasing in FBDD
HalogenX-Ray EdgeOptimal Wavelength (Å)Anomalous Signal (

)
Binding Characteristic
Bromine (Br) K-edge ~0.92 ~4 e⁻ Promiscuous hot-spot binding via sigma hole
Iodine (I)L-edge / Cu K

~1.54~7 e⁻Stronger halogen bonding, accessible on home sources

Data supporting experimental SAD phasing parameters using halogenated pyrazoles[2].

Protocol A: Crystallographic Fragment Screening and SAD Phasing

Self-Validating System: This protocol includes internal checkpoints to ensure crystal integrity and phasing success.

  • Fragment Library Preparation: Prepare a 500 mM stock solution of 4-bromopyrazole in 100% DMSO.

  • Crystal Soaking: Transfer target enzyme crystals into a crystallization drop containing the mother liquor supplemented with 50 mM 4-bromopyrazole (final DMSO concentration

    
     10%).
    
    • Causality: High fragment concentrations are required to saturate low-affinity hot spots. The 10% DMSO limit prevents solvent-induced lattice degradation.

  • Validation Checkpoint 1 (Diffraction Quality): Mount a test crystal and assess diffraction. If the resolution degrades by >0.5 Å compared to apo-crystals, reduce the soaking time from 24 hours to 1 hour, or lower the fragment concentration to 25 mM.

  • Data Collection: Collect X-ray diffraction data at a synchrotron source tuned to the bromine K-edge (

    
     Å) to maximize the anomalous scattering factor (
    
    
    
    )[2].
  • Validation Checkpoint 2 (Phasing): Calculate anomalous difference Fourier maps. A peak

    
     at the expected heavy atom site validates successful fragment binding and provides the initial phases for structure solution.
    

FBDD_Workflow A Target Enzyme Crystallization B Fragment Soaking (4-Bromopyrazole) A->B Introduce Scaffold C X-Ray Diffraction (λ = 0.92 Å) B->C Mount Crystal D SAD Phasing & Hot-Spot ID C->D Anomalous Signal E Rational Design & Functionalization D->E Lead Optimization

Workflow of Fragment-Based Drug Discovery using 4-bromopyrazole for SAD phasing.

Scaffold Functionalization: Synthesizing High-Affinity DHODH Inhibitors

Once binding hot spots are structurally validated, the 4-bromopyrazole core is synthetically elaborated. The C4-bromine atom serves as an excellent reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura)[4][8]. Furthermore, the N1 position can be arylated to build complex, multi-ring systems[1][4].

In the development of immunosuppressive agents, researchers utilize 4-bromopyrazole to synthesize 2-(3-alkoxy-1H-pyrazol-1-yl)azine derivatives, which are potent inhibitors of Human Dihydroorotate Dehydrogenase (DHODH)[4]. DHODH catalyzes the oxidation of dihydroorotate to orotate, a rate-limiting step in de novo pyrimidine biosynthesis. Inhibiting this enzyme starves rapidly dividing cells (such as activated T-lymphocytes) of the uridine monophosphate (UMP) required for DNA/RNA synthesis[4].

DHODH_Pathway A Dihydroorotate D DHODH Enzyme (Active Site) A->D B Orotate C UMP (Pyrimidine Pool) B->C Downstream Enzymes D->B Oxidation E 4-Bromopyrazole Derived Inhibitor E->D Competitive Inhibition

Mechanism of DHODH inhibition by 4-bromopyrazole derivatives in pyrimidine biosynthesis.

Protocol B: Palladium-Catalyzed Scaffold Functionalization

Self-Validating System: This protocol describes the two-step synthesis of a DHODH inhibitor precursor, incorporating analytical checkpoints to verify chemical transformations.

Step 1: N-Arylation of 4-Bromopyrazole

  • Reaction Setup: In a microwave vial, combine 4-bromopyrazole (1.0 eq), an aryl fluoride (e.g., 5-cyclopropyl-2-fluoropyridine, 1.2 eq), and

    
     (2.0 eq) in anhydrous acetonitrile.
    
    • Causality:

      
       is a strong, non-nucleophilic base required to deprotonate the pyrazole N1, significantly increasing its nucleophilicity for the subsequent 
      
      
      
      reaction[4].
  • Microwave Irradiation: Seal the vial and heat to 180 °C for 2–6 hours under microwave irradiation.

    • Causality: High thermal energy is necessary to overcome the activation energy barrier of substituting a sterically hindered, electron-rich heteroaromatic ring[4].

  • Validation Checkpoint 1 (LC-MS): Sample the reaction mixture. The complete disappearance of the 4-bromopyrazole mass peak (m/z ~147) and the appearance of the N-arylated product mass confirms successful conversion.

Step 2: Suzuki-Miyaura Cross-Coupling at C4

  • Reaction Setup: To the purified N-arylated intermediate, add an arylboronic acid (1.5 eq),

    
     catalyst (0.05 eq), and 
    
    
    
    (aqueous, 2.0 eq) in a 1,4-dioxane/water mixture.
  • Reflux: Heat the mixture to 90 °C under an inert argon atmosphere for 12 hours.

    • Causality: The palladium catalyst undergoes oxidative addition into the C–Br bond. The electron-withdrawing nature of the pyrazole ring weakens this bond, facilitating the insertion and subsequent transmetalation with the boronic acid to build the extended inhibitor scaffold[4][8].

  • Validation Checkpoint 2 (NMR Spectroscopy): Following extraction and column chromatography, utilize

    
     and 
    
    
    
    NMR. The disappearance of the singlet corresponding to the pyrazole C4-proton (if tracking from an unsubstituted analog) or the integration of the newly appended aryl protons validates the successful formation of the target DHODH inhibitor.

References

  • Human liver alcohol dehydrogenase: inhibition by pyrazole and pyrazole analogs. Acta Chemica Scandinavica.[Link]

  • Rapid experimental SAD phasing and hot-spot identification with halogenated fragments. IUCrJ / National Institutes of Health.[Link]

  • Original 2-(3-Alkoxy-1H-pyrazol-1-yl)azines Inhibitors of Human Dihydroorotate Dehydrogenase (DHODH). Journal of Medicinal Chemistry (ACS).[Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. Molecules (MDPI).[Link]

  • Processes and intermediates for making a JAK inhibitor.

Sources

Method

Application Note: Protocols for the N-Sulfonylation of 4-Bromopyrazole

Strategic Rationale & Mechanistic Insights 4-Bromopyrazole is a highly versatile building block in modern medicinal chemistry and agrochemical development. Its primary utility lies in its ability to undergo direct metall...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Mechanistic Insights

4-Bromopyrazole is a highly versatile building block in modern medicinal chemistry and agrochemical development. Its primary utility lies in its ability to undergo direct metallation (e.g., lithium-halogen exchange) or palladium-catalyzed Suzuki-Miyaura cross-couplings at the C4 position[1]. However, the pyrazole N-H proton is acidic (pKa ~14.2) and nucleophilic. To perform selective C-C bond formations, this N-H must be masked to prevent the premature protonation of organometallic reagents or the poisoning of transition-metal catalysts[2].

N-Sulfonylation—typically utilizing p-toluenesulfonyl chloride (TsCl) or benzenesulfonyl chloride (PhSO2Cl)—is a preferred protection and activation strategy. The resulting sulfonamides are highly stable to basic cross-coupling conditions yet can be readily deprotected via basic hydrolysis when required. Furthermore, the strong electron-withdrawing nature of the sulfonyl group activates the pyrazole ring, stabilizing the intermediate pyrazolyl anion during C-H functionalization and directing regioselectivity.

Causality of Reaction Design: The reaction proceeds via a nucleophilic substitution at the electrophilic sulfur atom of the sulfonyl chloride. The choice of base fundamentally dictates the reaction pathway:

  • Mild Amine Bases (Et3N, DIPEA): Act as acid scavengers. When paired with a nucleophilic catalyst like DMAP, they form a highly reactive N-sulfonylpyridinium intermediate that accelerates the reaction with the weakly nucleophilic neutral pyrazole.

  • Strong Bases (NaH): Irreversibly deprotonate the pyrazole to form the highly nucleophilic pyrazolide anion, driving the equilibrium forward and generating hydrogen gas[3]. This is essential for sterically hindered or less reactive sulfonyl chlorides.

Mechanistic Pathway

Mechanism A 4-Bromopyrazole (Nucleophile) B Base (Et3N or NaH) Deprotonation A->B Base addition C Pyrazolide Anion (Intermediate) B->C -H+ E Tetrahedral Transition State C->E Nucleophilic attack D R-SO2Cl (Electrophile) D->E Electrophilic S F 1-(Arylsulfonyl)-4-bromopyrazole (Target Product) E->F -Cl- elimination

Mechanistic pathway of 4-bromopyrazole N-sulfonylation via nucleophilic substitution.

Experimental Methodologies

Protocol A: Mild Sulfonylation using Triethylamine and DMAP

Best for standard substrates and highly reactive sulfonyl chlorides (e.g., TsCl, MsCl).

  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge the system with an inert gas (N2 or Ar).

  • Dissolution: Dissolve 4-bromopyrazole (1.0 mmol, 1.0 eq) in anhydrous dichloromethane (DCM, 5.0 mL) to achieve a 0.2 M concentration. Causality: DCM is selected for its excellent solvating power and strict inertness to the electrophilic reagents.

  • Base Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Add triethylamine (Et3N, 1.5 mmol, 1.5 eq) followed by 4-dimethylaminopyridine (DMAP, 0.1 mmol, 0.1 eq). Causality: DMAP is critical here; it acts as an acyl transfer catalyst, preventing the sluggish reaction rates typically observed with neutral pyrazoles.

  • Sulfonylation: Add p-toluenesulfonyl chloride (1.1 mmol, 1.1 eq) portion-wise over 5 minutes.

  • Reaction: Remove the ice bath, allowing the mixture to warm to room temperature. Stir for 4–6 hours. Monitor reaction completion via TLC (Hexanes:EtOAc 3:1).

  • Quench & Extract: Quench the reaction with saturated aqueous NH4Cl (10 mL). Separate the organic layer. Extract the aqueous layer with DCM (2 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel column chromatography to afford the pure 1-tosyl-4-bromopyrazole.

Protocol B: Strong Base Sulfonylation using Sodium Hydride

Best for sterically hindered electrophiles or unreactive pyrazole derivatives.

  • Setup: Flame-dry a Schlenk flask and purge with N2.

  • Base Suspension: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol, 1.2 eq) in anhydrous tetrahydrofuran (THF, 3.0 mL) and cool to 0 °C. Causality: THF strongly coordinates the sodium cation, maximizing the "naked" nucleophilicity of the resulting pyrazolide anion.

  • Deprotonation: Dissolve 4-bromopyrazole (1.0 mmol, 1.0 eq) in anhydrous THF (2.0 mL) and add it dropwise to the NaH suspension. Stir for 30 minutes at 0 °C until H2 gas evolution ceases, ensuring complete, irreversible deprotonation[3].

  • Sulfonylation: Add the sulfonyl chloride (1.1 mmol, 1.1 eq) dropwise.

  • Reaction: Warm to room temperature and stir for 2–4 hours.

  • Quench & Extract: Carefully quench the excess NaH by the slow dropwise addition of ice-cold water, followed by saturated aqueous NH4Cl. Extract with Ethyl Acetate (3 × 10 mL). Dry and concentrate as in Protocol A.

Experimental Workflow Diagram

Workflow Step1 1. Setup Inert atm (N2/Ar) Step2 2. Dissolution Anhydrous Solvent Step1->Step2 Step3 3. Base Addition Cool to 0 °C Step2->Step3 Step4 4. Sulfonylation Add R-SO2Cl Step3->Step4 Step5 5. Reaction Warm to RT Step4->Step5 Step6 6. Quench NH4Cl (aq) Step5->Step6 Step7 7. Purification Chromatography Step6->Step7

Step-by-step experimental workflow for the N-sulfonylation of 4-bromopyrazole.

Quantitative Data & Optimization Matrix

To ensure a self-validating system, researchers should benchmark their results against the following expected parameters. Deviations in yield or reaction time typically indicate moisture contamination or a degraded sulfonyl chloride reagent.

ParameterProtocol A (Mild Base)Protocol B (Strong Base)
Base Et3N (1.5 eq) + DMAP (0.1 eq)NaH (1.2 eq)
Solvent Anhydrous DCMAnhydrous THF
Temperature Profile 0 °C → Room Temp0 °C → Room Temp
Reaction Time 4 – 6 hours2 – 4 hours
Expected Yield 85% – 92%88% – 95%
Optimal Substrates Standard TsCl, MsClHindered or less reactive R-SO2Cl
Primary Byproducts Et3N·HCl (Water soluble)NaCl, H2 gas (Vents off)

Analytical Characterization & Self-Validation

A successful N-sulfonylation is easily validated through routine analytical techniques:

  • Thin-Layer Chromatography (TLC): The product (e.g., 1-tosyl-4-bromopyrazole) will run significantly higher (less polar) than the starting 4-bromopyrazole on silica gel due to the loss of the hydrogen-bond donating N-H group.

  • 1H NMR (CDCl3): The diagnostic pyrazole protons (C3-H and C5-H) will exhibit a pronounced downfield shift[4]. Typically, these signals move from ~7.6 ppm in the unprotected pyrazole to >8.0 ppm in the product. This shift is caused by the strong electron-withdrawing effect of the newly attached sulfonyl group, which deshields the aromatic ring protons.

References[2] PCW-1001, a Novel Pyrazole Derivative, Exerts Antitumor and Radio-Sensitizing Activities in Breast Cancer. National Institutes of Health (NIH) / PMC.https://www.ncbi.nlm.nih.gov/[4] One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. ResearchGate. https://www.researchgate.net/[1] Heterocyclic Chemistry: Direct Metallation of 4-Bromopyrazoles. University of Glasgow. https://www.gla.ac.uk/[3] 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazole | 133560-57-3. Benchchem.https://www.benchchem.com/

Sources

Application

The Strategic Utility of 4-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide in Modern Synthetic Chemistry

Introduction: In the landscape of contemporary drug discovery and materials science, the pyrazole scaffold stands out as a privileged heterocyclic motif, integral to a myriad of biologically active compounds and function...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: In the landscape of contemporary drug discovery and materials science, the pyrazole scaffold stands out as a privileged heterocyclic motif, integral to a myriad of biologically active compounds and functional materials.[1][2][3] Among the various functionalized pyrazoles, 4-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide has emerged as a particularly versatile and valuable synthetic intermediate. Its strategic importance lies in the orthogonal reactivity of its constituent parts: a readily functionalizable C4-bromo handle for carbon-carbon and carbon-heteroatom bond formation, and a robust N-sulfonamide group that modulates the electronic properties of the pyrazole ring and can influence the pharmacokinetic profile of derivative molecules. This guide provides an in-depth exploration of the synthesis and application of this key intermediate, offering detailed protocols and expert insights for researchers, scientists, and professionals in drug development.

I. Synthesis of 4-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide: A Practical Approach

While a direct, one-step synthesis of 4-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide from commercially available starting materials may not be extensively documented, a reliable and scalable synthetic route can be rationally designed based on established methodologies for the derivatization of pyrazoles. The proposed pathway involves a two-step sequence starting from the readily available 4-bromo-1H-pyrazole.

Step 1: Sulfamoylation of 4-bromo-1H-pyrazole

The introduction of the N,N-dimethylsulfamoyl group at the N1 position of the pyrazole ring is the crucial first step. This can be achieved by reacting 4-bromo-1H-pyrazole with N,N-dimethylsulfamoyl chloride in the presence of a suitable base. The choice of base and solvent is critical to ensure high yields and prevent side reactions.

Protocol 1: Synthesis of 4-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide

Materials:

  • 4-bromo-1H-pyrazole

  • N,N-dimethylsulfamoyl chloride

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for anhydrous reactions

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromo-1H-pyrazole (1.0 eq.).

  • Add anhydrous THF to dissolve the starting material.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.1 eq.) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add N,N-dimethylsulfamoyl chloride (1.05 eq.) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Partition the mixture between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 4-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide as a solid.

Rationale for Experimental Choices:

  • Sodium Hydride (NaH): A strong, non-nucleophilic base is required to deprotonate the pyrazole N-H, forming the corresponding sodium salt. This enhances the nucleophilicity of the nitrogen, facilitating the subsequent reaction with the sulfamoyl chloride.

  • Anhydrous THF: A polar aprotic solvent is chosen to dissolve the reactants and facilitate the reaction while remaining unreactive under the basic conditions.

  • Inert Atmosphere: The use of an inert atmosphere prevents the reaction of the highly reactive sodium hydride with moisture and oxygen.

  • Controlled Temperature: The initial cooling to 0 °C helps to control the exothermic deprotonation step and the subsequent nucleophilic substitution, minimizing potential side reactions.

II. The Power of Palladium: Cross-Coupling Reactions of 4-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide

The C4-bromo substituent of the title compound is a versatile handle for the construction of more complex molecular architectures through palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[4][5][6][7]

A. Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Partners

The Suzuki-Miyaura reaction is a powerful method for the formation of biaryl and heteroaryl-aryl structures, which are prevalent in many kinase inhibitors and other pharmaceuticals.[4][8] The reaction couples the 4-bromopyrazole with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • 4-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide (1.0 eq.)

  • Aryl- or heteroarylboronic acid (1.2 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.)

  • Solvent system (e.g., 1,4-dioxane/water, 4:1)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a Schlenk tube, combine 4-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide, the boronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system via syringe.

  • Seal the tube and heat the reaction mixture to 90-100 °C with vigorous stirring for 4-12 hours, monitoring by TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality in Catalyst and Base Selection:

  • Palladium Catalyst: Pd(PPh₃)₄ is a commonly used, robust catalyst for Suzuki couplings. For more challenging substrates, or to achieve higher turnover numbers, more advanced catalyst systems employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) in conjunction with a palladium source like Pd₂(dba)₃ may be necessary.

  • Base: The base plays a crucial role in the transmetalation step of the catalytic cycle. Carbonates like K₂CO₃ and Cs₂CO₃ are effective and generally well-tolerated by a wide range of functional groups. The choice of base can significantly impact the reaction rate and yield.

Table 1: Representative Suzuki-Miyaura Coupling Reactions

EntryArylboronic AcidProductTypical Yield (%)
1Phenylboronic acid4-Phenyl-N,N-dimethyl-1H-pyrazole-1-sulfonamide85-95
24-Methoxyphenylboronic acid4-(4-Methoxyphenyl)-N,N-dimethyl-1H-pyrazole-1-sulfonamide80-90
33-Pyridinylboronic acidN,N-dimethyl-4-(pyridin-3-yl)-1H-pyrazole-1-sulfonamide70-85

Yields are estimated based on similar reactions reported in the literature and may vary depending on the specific reaction conditions.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product A Combine Reactants: - 4-Bromopyrazole Derivative - Boronic Acid - Pd Catalyst & Base B Add Degassed Solvent A->B Inert Atmosphere C Heat & Stir (e.g., 90-100 °C) B->C D Cool & Dilute C->D E Aqueous Wash D->E F Dry & Concentrate E->F G Column Chromatography F->G H 4-Aryl-pyrazole Derivative G->H

Figure 1: General workflow for a Suzuki-Miyaura cross-coupling reaction.

B. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of arylamines, a common structural motif in kinase inhibitors that often engage in crucial hydrogen-bonding interactions with the kinase hinge region.[1][5][6] This reaction couples the 4-bromopyrazole with a primary or secondary amine.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

Materials:

  • 4-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide (1.0 eq.)

  • Amine (1.2 eq.)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOt-Bu or K₃PO₄, 1.4 eq.)

  • Anhydrous solvent (e.g., toluene or 1,4-dioxane)

Procedure:

  • In a glovebox or under a robust inert atmosphere, combine the palladium precatalyst and the ligand in a dry Schlenk tube.

  • Add the solvent and stir for a few minutes to form the active catalyst.

  • Add the base, 4-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide, and the amine.

  • Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute with an organic solvent, filter through a pad of Celite®, and concentrate the filtrate.

  • Purify the residue by column chromatography.

Rationale for Reagent Selection:

  • Catalyst System: The combination of a palladium source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as XPhos is highly effective for the amination of heteroaryl halides.[9] The ligand facilitates both the oxidative addition and the reductive elimination steps of the catalytic cycle.

  • Base: A strong, non-nucleophilic base like sodium t-butoxide (NaOt-Bu) is often required to deprotonate the amine and facilitate the catalytic cycle. For more sensitive substrates, a weaker base like potassium phosphate (K₃PO₄) can be employed.[9]

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Pd(II) Complex Pd(II) Complex Pd(0)L->Pd(II) Complex Oxidative Addition (Ar-Br) Amido Complex Amido Complex Pd(II) Complex->Amido Complex Amine Coordination & Deprotonation (Base, R₂NH) Product 4-Aminopyrazole Amido Complex->Product Reductive Elimination Product->Pd(0)L Catalyst Regeneration

Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination.

C. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the introduction of alkynyl groups at the C4 position of the pyrazole ring, providing access to compounds with extended π-systems or precursors for further transformations.[6][7][10] This reaction involves the coupling of the 4-bromopyrazole with a terminal alkyne, co-catalyzed by palladium and copper salts.

Protocol 4: General Procedure for Sonogashira Coupling

Materials:

  • 4-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide (1.0 eq.)

  • Terminal alkyne (1.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Amine base (e.g., triethylamine or diisopropylethylamine, 2.0 eq.)

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add 4-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide, the palladium catalyst, and copper(I) iodide.

  • Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or heat to 40-60 °C, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

The Dual Catalytic Role:

  • Palladium Catalyst: As in other cross-coupling reactions, the palladium catalyst facilitates the oxidative addition of the aryl bromide and the final reductive elimination.

  • Copper(I) Iodide: The copper co-catalyst reacts with the terminal alkyne and the amine base to form a copper acetylide intermediate. This species then undergoes transmetalation with the palladium complex, which is a key step in the catalytic cycle.[10]

III. Application in Drug Discovery: A Gateway to Kinase Inhibitors

The pyrazole scaffold is a cornerstone in the design of kinase inhibitors due to its ability to mimic the purine core of ATP and form key hydrogen bond interactions with the hinge region of the kinase active site.[11][12] The functionalization of the 4-position of the pyrazole ring with various substituents through the cross-coupling reactions described above allows for the exploration of different regions of the ATP-binding pocket, leading to the development of potent and selective inhibitors.

A prominent example of the therapeutic relevance of this scaffold is in the development of Cyclin-Dependent Kinase (CDK) inhibitors. CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.[13] The clinical candidate Atuveciclib (BAY 1143572), a potent and selective inhibitor of CDK9, features a functionalized pyrazole core, underscoring the importance of this heterocyclic system in the development of next-generation cancer therapies.[14][15] While the exact synthetic route to Atuveciclib may differ, the use of a 4-functionalized pyrazole highlights the strategic value of intermediates like 4-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide in accessing such complex and biologically relevant molecules.

Kinase_Inhibitor_Strategy cluster_reactions Cross-Coupling Reactions Start 4-Bromo-N,N-dimethyl- 1H-pyrazole-1-sulfonamide Suzuki Suzuki-Miyaura Start->Suzuki Buchwald Buchwald-Hartwig Start->Buchwald Sonogashira Sonogashira Start->Sonogashira Library Diverse Library of 4-Substituted Pyrazoles Suzuki->Library Buchwald->Library Sonogashira->Library Screening High-Throughput Screening (e.g., Kinase Assays) Library->Screening Lead Lead Compounds for Drug Development Screening->Lead

Figure 3: Strategic workflow for the use of the title compound in kinase inhibitor discovery.

IV. Conclusion

4-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide is a highly valuable and versatile synthetic intermediate with significant applications in drug discovery and development. Its strategic design allows for facile and efficient diversification through a range of palladium-catalyzed cross-coupling reactions, providing access to a wide array of complex, biologically active molecules. The protocols and insights provided in this guide are intended to empower researchers to fully leverage the synthetic potential of this important building block in their pursuit of novel therapeutics and functional materials.

References

  • Siemeister, G., et al. (2016). Identification of Atuveciclib (BAY 1143572), the First Highly Selective, Clinical PTEFb/CDK9 Inhibitor for the Treatment of Cancer. ACS Medicinal Chemistry Letters, 7(11), 1031-1036. [Link]

  • Reddy, B. N., et al. (2017). Synthesis of 1-(Methylsulfonylmethyl)-4-aryl-1H-pyrazole Derivatives Using Ruphos-Pd as Catalyst. Der Pharma Chemica, 9(12), 84-91. [Link]

  • Lücking, U., et al. (2016). Identification of Atuveciclib (BAY 1143572), the First Highly Selective, Clinical PTEFb/CDK9 Inhibitor for the Treatment of Cancer. ResearchGate. [Link]

  • Abdel-Maksoud, M. S., et al. (2024). In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties. Future Medicinal Chemistry. [Link]

  • El-Sebaey, S. A., et al. (2024). In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties. Future Medicinal Chemistry. [Link]

  • Mahesh, P., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 8(29), 26338–26354. [Link]

  • Mahesh, P., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]

  • El-Sayed, M. A.-H., et al. (2016). Synthesis and Biological Evaluation of N-Pyrazolyl Derivatives and Pyrazolopyrimidine Bearing a Biologically Active Sulfonamide Moiety as Potential Antimicrobial Agent. Molecules, 21(9), 1154. [Link]

  • Kaspers, M. B., et al. (2021). Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. Bioorganic & Medicinal Chemistry Letters, 48, 128246. [Link]

  • Kim, D., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4661. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Cheng, Q., et al. (2014). Novel 4-bromo-2-(3-methyl-1-(substituted-phenylsulfonyl)-4,5-dihydro-1- H-pyrazol-5-yl)phenol Derivatives: Synthesis and Antibacterial Activity. Letters in Drug Design & Discovery, 11(5), 634-639. [Link]

  • Afzal, U., et al. (2019). Facile synthesis of 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides via Suzuki Miyaura reaction: Antibacterial activity against clinically isolated NDM-1-positive bacteria and their Docking Studies. ResearchGate. [Link]

  • Prie, G., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules. [Link]

  • Prie, G., et al. (2021). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry, 19(3), 579-587. [Link]

  • El-Gohary, N. S., & Shaaban, M. R. (2025). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Advances, 15(1), 1-15. [Link]

  • Wikipedia. (2023). Sonogashira coupling. Wikipedia. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Török, G., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 998–1003. [Link]

  • Usami, Y., et al. (2010). Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. HETEROCYCLES, 81(6), 1509. [Link]

  • Fors, B. P., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(38), 14116–14119. [Link]

Sources

Method

Precision Engineering of the Pyrazole Core: SAR Profiling and Synthetic Protocols for 4-Bromopyrazole Derivatives

Application Note & Technical Guide | Doc ID: AN-SAR-4BP-2026 Abstract This technical guide outlines the structure-activity relationship (SAR) optimization of 4-bromopyrazole derivatives, a privileged scaffold in medicina...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Technical Guide | Doc ID: AN-SAR-4BP-2026

Abstract

This technical guide outlines the structure-activity relationship (SAR) optimization of 4-bromopyrazole derivatives, a privileged scaffold in medicinal chemistry. Unlike generic halogenated heterocycles, the 4-bromopyrazole moiety offers a unique balance of steric bulk, lipophilicity, and specific halogen-bonding capabilities (σ-hole interactions) critical for high-affinity binding in kinase pockets (e.g., EGFR, VEGFR-2, JNK). This document provides validated synthetic protocols, SAR logic trees, and biological assay workflows designed for researchers optimizing lead compounds in oncology and inflammation.

Introduction: The "Magic Bullet" of Halogen Bonding

In drug design, the C4-position of the pyrazole ring is a critical vector for optimization. While fluorine is often used for metabolic blocking, bromine at this position serves a distinct mechanochemical function.

  • The Sigma-Hole Effect: The 4-bromo substituent exhibits a positive electrostatic potential cap (σ-hole) along the C-Br bond axis. This allows the bromine atom to act as a Lewis acid, forming directed halogen bonds with backbone carbonyl oxygen atoms in protein active sites (e.g., the hinge region of kinases).

  • Steric & Lipophilic Balance: The van der Waals radius of Bromine (1.85 Å) approximates that of a methyl group (2.0 Å) but introduces significant lipophilicity (

    
     value 
    
    
    
    0.86), enhancing membrane permeability without the metabolic liability of alkyl oxidation.
Synthetic Strategy & Chemical Space

The synthesis of 4-bromopyrazole libraries generally follows two distinct logical flows: Core Functionalization (modifying a pre-existing 4-bromo core) or De Novo Cyclization (building the ring with the halogen in place).

Strategic Workflow: Divergent Synthesis

The following Graphviz diagram illustrates the decision matrix for synthesizing 4-bromopyrazole libraries, highlighting the choice between N-alkylation and C-functionalization.

SyntheticWorkflow Start Starting Material: 4-Bromo-1H-pyrazole PathA Path A: N-Alkylation/Arylation (Diversity at N1) Start->PathA  NaH, R-X  or Chan-Lam PathB Path B: C-H Activation/Coupling (Diversity at C3/C5) Start->PathB  Direct Arylation  (Pd/Ru cat.) PathC Path C: Metal-Halogen Exchange (Functionalization at C4) Start->PathC  n-BuLi, then E+  (Suzuki/Negishi) ProdA N-Substituted 4-Bromopyrazoles (Kinase Hinge Binders) PathA->ProdA ProdB C3/C5-Substituted Derivatives (Steric Tuning) PathB->ProdB ProdC 4-Aryl/Heteroaryl Pyrazoles (Scaffold Hopping) PathC->ProdC ProdA->PathC  Sequential  Functionalization

Figure 1: Divergent synthetic pathways for accessing chemically diverse 4-bromopyrazole libraries. Path A retains the critical C4-Br motif for SAR studies.

Detailed Experimental Protocols
Protocol A: Regioselective N-Alkylation of 4-Bromopyrazole

Objective: To introduce lipophilic tails or polar solubilizing groups at the N1 position without disturbing the C4-Br pharmacophore.

Materials:

  • 4-Bromo-1H-pyrazole (1.0 equiv)

  • Alkyl halide (1.1 equiv) (e.g., Benzyl bromide, Ethyl iodide)

  • Cesium Carbonate (

    
    ) (2.0 equiv)
    
  • Acetonitrile (ACN) (anhydrous)

Step-by-Step Methodology:

  • Dissolution: In a flame-dried round-bottom flask, dissolve 4-bromo-1H-pyrazole (500 mg, 3.4 mmol) in anhydrous ACN (10 mL).

  • Base Addition: Add

    
     (2.2 g, 6.8 mmol) in a single portion. Stir at room temperature (RT) for 15 minutes to facilitate deprotonation.
    
  • Alkylation: Add the alkyl halide (3.74 mmol) dropwise via syringe.

  • Reaction: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The N1-substituted product usually runs higher (less polar) than the starting material.
    
  • Work-up: Cool to RT. Filter off the inorganic salts through a Celite pad. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography.

    • Yield Expectation: 85–95%.

    • Validation:

      
      -NMR should show the disappearance of the broad NH singlet (
      
      
      
      10-13 ppm) and appearance of alkyl protons.
Protocol B: Suzuki-Miyaura Coupling (If C4-Aryl is desired)

Note: This removes the Bromine. Use this only if the SAR hypothesis requires testing the "Aryl vs. Bromo" substitution.

Catalyst System:


 (5 mol%) / 

(2M aq) / Dioxane. Conditions: Microwave irradiation at

for 30 min ensures high conversion of the sterically encumbered 4-position.
Biological Application: Kinase Inhibition SAR[1]
Case Study: EGFR and VEGFR-2 Inhibition

4-bromopyrazole derivatives have demonstrated potent dual inhibition of EGFR and VEGFR-2.[1] The bromine atom often occupies a hydrophobic pocket or forms a halogen bond with the hinge region backbone carbonyl (e.g., Met793 in EGFR).

SAR Data Summary: The following table summarizes the impact of C4-substitution on biological activity against EGFR kinase (IC50 values are representative of trends found in literature).

Compound IDR (C4-Position)EGFR IC50 (

M)
VEGFR-2 IC50 (

M)
Mechanistic Insight
4-H (Ref) Hydrogen> 50.0> 50.0Lacks hydrophobic fill; poor binding.
4-F Fluorine12.515.2Low polarizability; weak interactions.
4-Cl Chlorine2.13.4Moderate lipophilic fill.
4-Br Bromine 0.31 0.45 Optimal Halogen Bond + Hydrophobic fit.
4-I Iodine0.851.1Steric clash in restricted pockets.
4-Me Methyl1.82.2Good shape match, but lacks halogen bond.
SAR Logic & Signaling Pathway

To validate the biological impact, one must understand the downstream signaling. The 4-bromopyrazole inhibitor blocks ATP binding, preventing autophosphorylation.

SignalingPathway Inhibitor 4-Bromopyrazole Derivative Receptor RTK (EGFR/VEGFR) Inhibitor->Receptor Competitive Binding P_Receptor Phosphorylated Receptor Receptor->P_Receptor Activation (Inhibited) ATP ATP ATP->Receptor Blocked Downstream Ras/Raf/MEK Cascade P_Receptor->Downstream Outcome Cell Proliferation & Angiogenesis Downstream->Outcome

Figure 2: Mechanism of Action. The 4-bromopyrazole derivative competitively inhibits ATP binding at the Receptor Tyrosine Kinase (RTK) domain.

Protocol: In Vitro Kinase Assay (FRET-Based)

Objective: Quantify the IC50 of synthesized 4-bromopyrazole derivatives against EGFR.

Reagents:

  • Recombinant EGFR kinase domain.

  • FRET peptide substrate (e.g., PolyGT-labeled).

  • ATP (at

    
     concentration, typically 10 
    
    
    
    M).
  • Test Compounds (dissolved in DMSO).[2]

Workflow:

  • Preparation: Prepare 384-well plates. Add 5

    
    L of test compound (serial dilutions in 10% DMSO).
    
  • Enzyme Mix: Add 10

    
    L of EGFR enzyme solution in assay buffer (50 mM HEPES pH 7.5, 10 mM 
    
    
    
    ). Incubate for 10 min at RT.
  • Reaction Start: Add 10

    
    L of ATP/Substrate mix.
    
  • Incubation: Incubate at RT for 60 minutes.

  • Termination: Add 25

    
    L of EDTA-containing stop solution.
    
  • Detection: Read fluorescence ratio (Ex: 340 nm, Em: 495/520 nm) on a plate reader.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50 using non-linear regression (Sigmoidal dose-response).

References
  • BenchChem Technical Support Team. (2025). Unlocking Therapeutic Potential: A Deep Dive into the Structure-Activity Relationship of Bromophenyl Pyrazoles. BenchChem Application Notes. Link

  • Cooper, G. A., et al. (2017). Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy and ab initio calculations.[3][4][5][6] Journal of Chemical Physics.[5] Link[5][6]

  • Fayed, E. A., et al. (2025). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry. Link

  • Kumar, K. A., et al. (2013).[7] Evaluation of new pyrazole derivatives for their biological activity.[8][1][2][9][10][11][12][13] International Journal of PharmTech Research. Link

  • MDPI Editorial. (2026). Design, Synthesis, and Biological Evaluation of Novel Pyrazole Derivatives. Molecules.[8][1][2][3][5][6][9][10][11][12][13][14] Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide

Target Compound CAS: 214342-72-0 Audience: Discovery Chemists, Process Engineers, and Drug Development Professionals Welcome to the Technical Support Center. The synthesis of 4-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamid...

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound CAS: 214342-72-0 Audience: Discovery Chemists, Process Engineers, and Drug Development Professionals

Welcome to the Technical Support Center. The synthesis of 4-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide is a critical workflow in the development of halogenated heterocyclic building blocks. This guide provides field-proven troubleshooting strategies, mechanistic causality, and validated protocols to ensure high-yield, regioselective synthesis.

Mechanistic Overview & Synthetic Strategies

There are two primary synthetic routes to access the target molecule. The choice of route dictates the specific challenges you will encounter regarding regioselectivity and conversion efficiency.

Route A 1H-Pyrazole B 4-Bromo-1H-pyrazole A->B Br2 or NBS (Electrophilic) C N,N-Dimethyl-1H-pyrazole- 1-sulfonamide A->C ClSO2NMe2 Base D 4-Bromo-N,N-dimethyl-1H- pyrazole-1-sulfonamide (Target) B->D ClSO2NMe2 Base (e.g., NaH) C->D NBS, DMF (C4-Bromination)

Fig 1. Divergent synthetic routes to 4-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide.

Troubleshooting & FAQs

Q: Why am I observing bromination at the C3/C5 position instead of the desired C4 position? A: This is a mechanistic divergence based on your choice of reagents. If you are using electrophilic halogenation conditions (e.g., NBS or Br2 in DMF/H2O), the reaction inherently favors the C4 position. The pyrazole ring undergoes electrophilic aromatic substitution (EAS) at C4 because the resulting Wheland intermediate allows the positive charge to be resonance-stabilized across both nitrogen atoms without disrupting the aromatic system as severely as C3/C5 attack[1].

If you are observing C5 bromination, it is likely because you are inadvertently using a directed ortho-metalation (DoM) pathway. Treating N,N-dimethyl-1H-pyrazole-1-sulfonamide with a strong base like n-butyllithium deprotonates the C5 position due to the directing effect of the sulfonamide group, leading to C5-halogenation when quenched with a bromine source[2]. Ensure you are using strictly electrophilic conditions (NBS, neutral/acidic solvent) to achieve C4 selectivity.

Q: My sulfamoylation of 4-bromopyrazole is stalling at ~50% conversion. How can I drive it to completion? A: The N-H proton of 4-bromopyrazole has a pKa of ~14. While weak organic bases like triethylamine (TEA) or pyridine are sometimes used, they rely on the neutral pyrazole acting as the nucleophile. The electron-withdrawing bromine atom at C4 severely reduces the nucleophilicity of the pyrazole ring. To resolve this, switch to a strong base like Sodium Hydride (NaH) in anhydrous THF[3]. NaH quantitatively deprotonates the pyrazole to form a highly nucleophilic pyrazolide anion, which rapidly and completely attacks the electrophilic sulfur of N,N-dimethylsulfamoyl chloride.

Q: How do I remove unreacted N,N-dimethylsulfamoyl chloride during workup? A: Unreacted sulfonyl chloride can contaminate the final product and cause degradation over time. Quench the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO


) and stir for 30-60 minutes at room temperature. The mild base hydrolyzes the excess N,N-dimethylsulfamoyl chloride into water-soluble dimethylsulfamic acid and chloride salts, which are easily removed during the aqueous extraction phase.

Troubleshooting Start Issue: Low Yield of Target NBS Route: C4-Bromination Start->NBS Sulf Route: Sulfamoylation Start->Sulf NBS_Issue Over-bromination (Di/Tri-bromo species) NBS->NBS_Issue Sulf_Issue Incomplete Conversion (Unreacted Pyrazole) Sulf->Sulf_Issue NBS_Fix Action: Lower Temp to 0°C, Limit NBS to 1.05 eq NBS_Issue->NBS_Fix Sulf_Fix Action: Switch Base to NaH, Ensure Anhydrous THF Sulf_Issue->Sulf_Fix

Fig 2. Troubleshooting decision tree for common synthetic bottlenecks.

Experimental Protocols

Protocol A: Direct Sulfamoylation of 4-Bromopyrazole

This self-validating protocol ensures complete conversion by visually confirming the generation of the pyrazolide anion prior to electrophile addition.

  • Preparation: In an oven-dried flask under an inert atmosphere (N

    
    /Ar), dissolve 4-bromopyrazole (1.0 eq) in anhydrous THF (0.2 M).
    
  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.2 eq) in small portions. Stir for 30 minutes at 0 °C. Self-Validation Step: Wait until hydrogen gas evolution completely ceases, indicating quantitative formation of the pyrazolide anion[3].

  • Sulfamoylation: Add N,N-dimethylsulfamoyl chloride (1.1 eq) dropwise to the cooled mixture.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor by TLC or LC-MS.

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO

    
    . Extract the aqueous layer 3x with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na
    
    
    
    SO
    
    
    , filter, and concentrate under reduced pressure.
  • Purification: Purify via silica gel column chromatography (Hexanes/EtOAc gradient) to yield the target compound.

Protocol B: Electrophilic Bromination of N,N-dimethyl-1H-pyrazole-1-sulfonamide

This protocol utilizes kinetic control to prevent over-bromination.

  • Preparation: Dissolve N,N-dimethyl-1H-pyrazole-1-sulfonamide (1.0 eq) in anhydrous DMF (0.3 M).

  • Cooling: Cool the reaction mixture to 0 °C to control the exothermic nature of the bromination and prevent poly-halogenation[1].

  • Bromination: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes. The strict 1.05 eq limit ensures complete conversion while minimizing di-bromination.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 2 hours.

  • Workup: Pour the mixture into ice water to precipitate the product, or extract with Dichloromethane (DCM). Wash the organic layer extensively with water (5x) to remove DMF and succinimide byproducts.

  • Purification: Dry the organic layer over MgSO

    
    , concentrate, and recrystallize or chromatograph to obtain the pure C4-brominated product.
    

Quantitative Data & Optimization

Table 1: Optimization of Sulfamoylation Conditions

BaseSolventTempYieldCausality / Notes
Triethylamine (TEA)DCMRT40-50%Incomplete conversion; neutral pyrazole is a poor nucleophile.
PyridinePyridine80 °C60-70%Requires harsh heating; difficult to remove solvent during workup.
Sodium Hydride (NaH) THF 0 °C to RT >90% Quantitative deprotonation forms the highly reactive pyrazolide anion [3].
Potassium CarbonateDMF60 °C75-85%Good alternative to NaH, but requires elevated temperatures.

Table 2: Comparison of Bromination Reagents for C4-Selectivity

ReagentSolventRegioselectivityYieldCausality / Notes
NBS (1.05 eq) DMF C4 (Exclusive) >85% Mild electrophile; excellent kinetic control against over-bromination [1].
Br

(1.1 eq)
AcOHC4 (Major)70-80%HBr byproduct can cause partial cleavage of the sulfonamide group.
n-BuLi, then BrCCl

CCl

Br
THFC5 (Exclusive)>80%Directed ortho-metalation pathway; yields the incorrect isomer (C5-bromo)[2].

References

  • Title: 3-Bromo-1H-pyrazole | Building Block for R&D | Source: Benchchem | URL: 1

  • Title: PCW-1001, a Novel Pyrazole Derivative, Exerts Antitumor and Radio-Sensitizing Activities in Breast Cancer | Source: PMC (NIH) | URL: 3

  • Title: US7232836B2 - Arthropodicidal anthranilamides | Source: Google Patents | URL: 2

Sources

Optimization

Technical Support Center: Optimization of Pyrazole Sulfonamide Synthesis

Welcome to the technical support center for the synthesis of pyrazole sulfonamides. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered dur...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of pyrazole sulfonamides. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical structural motif. Pyrazole sulfonamides are prominent scaffolds in medicinal chemistry, found in numerous pharmaceutically active compounds.[1][2] This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you optimize your reaction conditions and troubleshoot effectively.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues you may encounter. The causality behind each recommendation is explained to build a foundational understanding for future optimizations.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

A1: Low yields in pyrazole sulfonamide synthesis are a common issue stemming from several factors. A systematic approach to troubleshooting is essential.

  • Sub-optimal Reaction Conditions: The coupling of a pyrazole sulfonyl chloride with an amine is highly sensitive to the choice of base, solvent, and temperature.[3] Conventional heating can sometimes lead to lower yields, while microwave-assisted synthesis has been shown to significantly shorten reaction times and improve yields to an average of 70%.[3]

  • Reagent Purity and Stability: The primary culprit is often the hydrolysis of the sulfonyl chloride intermediate due to moisture. Ensure you are using anhydrous solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[3] The purity of your starting amine and pyrazole is also critical; impurities can lead to competing side reactions.[3]

  • Incomplete Reaction: If the reaction is not proceeding to completion, monitor it using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[4] An extension of the reaction time or a moderate increase in temperature may be necessary. In some cases, a slight excess of the amine starting material can help drive the reaction to completion.

  • Inefficient Mixing on Scale-Up: When moving from a lab-scale to a larger batch, inefficient stirring can create localized temperature or concentration gradients, promoting side reactions.[4] Ensure your reactor is equipped with adequate agitation to maintain a homogenous reaction mixture.

Troubleshooting Low Yields: A Decision Workflow

Below is a logical workflow to diagnose and resolve low-yield issues.

low_yield_troubleshooting start Problem: Low Yield check_purity 1. Verify Reagent Purity & Dryness (NMR, Anhydrous Solvents) start->check_purity purity_ok Purity Confirmed check_purity->purity_ok repurify Action: Purify/Dry Reagents (Recrystallize, Distill Solvent) purity_ok->repurify No check_conditions 2. Review Reaction Conditions (Base, Solvent, Temp) purity_ok->check_conditions Yes repurify->check_purity conditions_ok Conditions Appear Optimal check_conditions->conditions_ok optimize_base Action: Screen Bases (e.g., DIPEA vs. TEA) conditions_ok->optimize_base No check_monitoring 3. Analyze Reaction Monitoring Data (TLC/HPLC) conditions_ok->check_monitoring Yes optimize_solvent Action: Screen Solvents (e.g., DCM, Chloroform, THF) optimize_base->optimize_solvent optimize_solvent->check_conditions incomplete_rxn Incomplete Reaction check_monitoring->incomplete_rxn side_products Multiple Side Products check_monitoring->side_products increase_time Action: Increase Reaction Time/Temp incomplete_rxn->increase_time address_side_rxn Go to Q2: Side Product Troubleshooting side_products->address_side_rxn success Yield Improved increase_time->success address_side_rxn->success

Caption: Troubleshooting workflow for low reaction yields.

Q2: I'm observing multiple unexpected spots on my TLC. What are the common side reactions and how can I minimize them?

A2: The formation of side products is a clear indicator that your reaction conditions need refinement.

  • Sulfonyl Chloride Hydrolysis: This is the most common side reaction, occurring when the highly reactive sulfonyl chloride (-SO₂Cl) reacts with trace amounts of water to form the unreactive sulfonic acid (-SO₃H).

    • Causality: The sulfur atom in the sulfonyl chloride is highly electrophilic and susceptible to nucleophilic attack by water.

    • Solution: Strictly adhere to anhydrous conditions.[3] Use oven-dried glassware, anhydrous grade solvents, and maintain an inert atmosphere (N₂ or Ar).

  • Di-sulfonylation: If your amine starting material has more than one reactive N-H bond (e.g., a primary amine or hydrazine), it's possible for it to react with two equivalents of the sulfonyl chloride.

    • Causality: The newly formed sulfonamide N-H can still be sufficiently nucleophilic to react, especially under harsh conditions or with excess sulfonyl chloride.

    • Solution: Control the stoichiometry carefully, typically using a 1:1 or a slight excess of the amine.[3] Add the sulfonyl chloride solution slowly (dropwise) to the amine solution to avoid localized high concentrations.[4] Running the reaction at lower temperatures can also suppress this side reaction.[3]

  • Regioisomer Formation: When using unsymmetrical precursors to construct the pyrazole ring, you may get a mixture of regioisomers, which are often difficult to separate.

    • Causality: For example, in the condensation of an unsymmetrical 1,3-diketone with a hydrazine, either carbonyl group can undergo the initial condensation, leading to two different pyrazole products.[4]

    • Solution: This is a more complex issue. The regioselectivity can be influenced by the steric and electronic properties of the substituents on the diketone. Often, one carbonyl is more reactive than the other. Acidic or basic conditions can also influence the reaction pathway. A screening of reaction conditions (pH, solvent, temperature) is often necessary to favor one isomer.[5]

Q3: My final product is difficult to purify. What are the best strategies for isolating a clean pyrazole sulfonamide?

A3: A robust purification strategy is key. The best method depends on the physical properties of your product and the nature of the impurities.

  • Flash Column Chromatography: This is the most universally effective method for separating the desired product from unreacted starting materials and side products.[6][7] A gradient elution with a hexane/ethyl acetate system is a common starting point.[3]

  • Recrystallization: If your product is a solid with high crystallinity, recrystallization is an excellent and scalable method for achieving high purity.[3][4] Common solvents include ethanol or mixtures like hexane/ethyl acetate. The key is to find a solvent system where your product is sparingly soluble at room temperature but highly soluble when heated.

  • Liquid-Liquid Extraction (LLE): LLE is a valuable first-pass purification step, especially after the reaction work-up.[3] It can be used to remove water-soluble impurities (like salts formed from the base) or unreacted starting materials if they have significantly different polarity from your product.

Section 2: Frequently Asked Questions (FAQs)

This section covers general questions about optimizing the core parameters of the synthesis.

Q1: How do I choose the optimal base for coupling a pyrazole sulfonyl chloride with an amine?

A1: The base is critical. Its role is to neutralize the HCl generated during the reaction, driving it to completion. The choice depends on the reactivity of your substrates.

  • Sterically Hindered Bases: For many applications, a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) is superior to Triethylamine (TEA).[1][6] DIPEA is less likely to act as a nucleophile itself and compete with your amine, often leading to cleaner reactions and higher yields.[1]

  • Pyridine: Pyridine is also commonly used, often acting as both the base and the solvent.[8] It is particularly effective when reacting an amino-pyrazole with a benzenesulfonyl chloride.[8]

  • Inorganic Bases: Stronger bases like Potassium tert-butoxide are generally not used for the sulfonamide coupling itself but are employed for other steps, such as the N-alkylation of the pyrazole ring.[1][6]

Table 1: Comparison of Common Bases for Sulfonamide Formation
BaseTypical Solvent(s)Key AdvantagesConsiderations & Yields
DIPEA DCM, ChloroformNon-nucleophilic, good for sensitive substrates. Often provides higher yields.[1]Reported yields often in the 55-70% range.[1][6]
TEA DCM, ChloroformInexpensive, common lab reagent.Can sometimes lead to lower yields compared to DIPEA (e.g., 26-46%).[1]
Pyridine Pyridine, DCMCan act as both base and solvent; effective catalyst.Often used in syntheses starting from amino-pyrazoles.[8]
Q2: What are the key considerations for solvent selection?

A2: A good solvent must dissolve your reactants but ideally should not react with them. For the sulfonamide coupling step, chlorinated solvents like Dichloromethane (DCM) or Chloroform are widely used as they are relatively inert and dissolve a wide range of organic compounds.[6] In contrast, for cyclization reactions to form the pyrazole ring, protic solvents like ethanol are often preferred.[9][10]

Q3: Are anhydrous conditions always necessary?

A3: Yes. When working with sulfonyl chlorides, anhydrous conditions are critical.[3] Sulfonyl chlorides are highly reactive and will readily hydrolyze upon contact with water to form the corresponding sulfonic acid, which is unreactive in the desired coupling reaction. This consumes your reagent and complicates purification.

Q4: What is the best way to monitor the reaction?

A4: Active monitoring is crucial to determine the reaction endpoint and to check for the formation of side products.

  • Thin-Layer Chromatography (TLC): TLC is a fast, inexpensive, and effective way to qualitatively track the consumption of starting materials and the appearance of the product.[4]

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC can provide a more accurate picture of reaction progress and the purity of the reaction mixture.[4]

Section 3: Optimized Experimental Protocols

The following are generalized, field-tested protocols. You must adapt them based on the specific properties of your substrates.

Protocol 1: Synthesis of a Pyrazole-4-sulfonyl Chloride

This protocol describes the sulfonylation of a pre-formed pyrazole ring, a common first step.

protocol_1 start Start: 1,3,5-trimethyl-1H-pyrazole step1 1. Dissolve in Chloroform (10 vol) start->step1 step2 2. Cool to 0-5 °C (Ice Bath) step1->step2 step3 3. Add Chlorosulfonic Acid (5.5 eq) Dropwise, maintain temp < 10°C step2->step3 step4 4. Add Thionyl Chloride (1.3 eq) Dropwise at 0-5 °C step3->step4 step5 5. Warm to RT, then heat to 60-65°C Stir for 12-16h, monitor by TLC step4->step5 step6 6. Quench by pouring onto ice water step5->step6 step7 7. Extract with DCM, dry over Na₂SO₄ step6->step7 end End: Crude Pyrazole-4-sulfonyl chloride (Purify if necessary) step7->end

Caption: Workflow for pyrazole sulfonylation.

Methodology:

  • Charge an oven-dried, multi-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and addition funnel with the starting pyrazole (1.0 equiv).

  • Under an inert atmosphere (N₂), add an anhydrous solvent like chloroform (10 volumes).[6]

  • Cool the mixture to 0-5 °C using an ice-water bath.

  • Slowly add chlorosulfonic acid (approx. 5.5 equiv) dropwise via the addition funnel, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, add thionyl chloride (approx. 1.3 equiv) dropwise at the same temperature.[6]

  • Allow the reaction to slowly warm to room temperature, then heat to reflux (approx. 60-65 °C for chloroform) and stir for 12-16 hours.[6]

  • Monitor the reaction progress by TLC until the starting pyrazole is consumed.

  • After completion, carefully cool the reaction mixture and quench it by slowly pouring it onto crushed ice.

  • Extract the aqueous layer with dichloromethane (DCM). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonyl chloride, which can be used directly or purified further.

Protocol 2: Sulfonamide Formation via Amine Coupling

This protocol details the coupling of the synthesized pyrazole-4-sulfonyl chloride with an amine.

Methodology:

  • In a separate oven-dried flask under N₂, dissolve the amine (1.05 equiv) in anhydrous DCM (5 volumes).[1][6]

  • Add a sterically hindered base like DIPEA (1.5 equiv).[1][6]

  • Prepare a solution of the pyrazole-4-sulfonyl chloride (1.0 equiv) in anhydrous DCM (5 volumes).

  • Add the sulfonyl chloride solution dropwise to the amine solution at room temperature (25-30 °C).[6]

  • Stir the reaction mixture for 14-16 hours at room temperature.[1][6]

  • Monitor the reaction by TLC. After completion, add cold water to the reaction mass and stir for 10 minutes.

  • Separate the organic layer, dry it over sodium sulfate, and evaporate the solvent under vacuum to obtain the crude product.[1]

  • Purify the crude material by flash column chromatography to yield the pure pyrazole sulfonamide.[1]

Section 4: References

Sources

Troubleshooting

Technical Support Center: Troubleshooting Failed Suzuki Couplings with 4-Bromopyrazole Sulfonamides

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 4-bromopyrazole sulfonamides. This guide is designed for researchers, scientists, and drug development professionals who are e...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 4-bromopyrazole sulfonamides. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this specific, yet powerful, transformation. The unique electronic properties of the pyrazole sulfonamide scaffold can present distinct hurdles. This resource provides in-depth, question-and-answer-based troubleshooting strategies grounded in mechanistic principles to help you navigate these challenges and achieve successful outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low to No Product Formation - Where Do I Start?

Question: I've set up my Suzuki coupling with a 4-bromopyrazole sulfonamide and an arylboronic acid, but I'm seeing only starting materials or trace product by LC-MS. What are the most likely culprits?

Answer: A failed Suzuki coupling can be attributed to several factors, often related to the catalyst system, reagents, or reaction conditions. Given the electron-deficient nature of the 4-bromopyrazole ring, exacerbated by the electron-withdrawing sulfonamide group, the oxidative addition step is often more challenging than with electron-rich aryl bromides.[1][2] Here’s a systematic approach to troubleshooting:

A Logical Troubleshooting Workflow for Low Conversion

G start Low/No Conversion Detected reagent_check 1. Verify Reagent Quality - Boronic acid/ester fresh? - Solvent anhydrous & degassed? - Base purity? start->reagent_check Start Here catalyst_check 2. Evaluate Catalyst System - Active Pd(0) source? - Appropriate ligand? - Pre-catalyst needed? reagent_check->catalyst_check If reagents are good condition_check 3. Optimize Reaction Conditions - Temperature too low? - Insufficient reaction time? - Inadequate mixing? catalyst_check->condition_check If catalyst seems appropriate outcome Successful Coupling condition_check->outcome Iterate to optimize G start Side Products Observed side_product_type What is the major side product? start->side_product_type debromination Debrominated Pyrazole side_product_type->debromination Debromination homocoupling Boronic Acid Dimer side_product_type->homocoupling Homocoupling debromination_sol 1. Use milder base (e.g., CsF) 2. Lower reaction temperature/time 3. Use aprotic solvent debromination->debromination_sol homocoupling_sol 1. Rigorous degassing (Ar/N2) 2. Use a Pd(0) source 3. Slow addition of boronic acid homocoupling->homocoupling_sol

Caption: A decision tree for troubleshooting common side reactions.

Quantitative Data Summary

For your convenience, the following table summarizes key parameters for optimizing your Suzuki coupling reaction. Note that these are starting points, and the optimal conditions will be substrate-dependent.

ParameterRecommended Range/OptionsRationale & Key Considerations
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Buchwald Pre-catalystsPre-catalysts often provide better reproducibility. [3]
Ligand SPhos, XPhos, RuPhos, PPh₃Bulky, electron-rich ligands are preferred for electron-deficient aryl bromides. [4][5]
Ligand:Pd Ratio 1:1 to 4:1Dependent on the specific ligand and palladium source. [6]
Base K₃PO₄, Cs₂CO₃, K₂CO₃, CsFBase strength and solubility are critical. Screen multiple bases if initial attempts fail. [7][8]
Base Equivalents 1.5 - 3.0 eqInsufficient base can stall the reaction. [6]
Solvent Dioxane/H₂O, Toluene/H₂O, DMF/H₂OBiphasic systems often work well, but require vigorous stirring. [9][10]
Temperature 80 - 120 °CHigher temperatures can increase reaction rates but may also promote side reactions. [10]

Experimental Protocols

Protocol 1: General Procedure for Catalyst/Ligand Screening

This protocol provides a framework for systematically screening different catalyst and ligand combinations.

Materials:

  • 4-Bromopyrazole sulfonamide (1.0 equiv)

  • Arylboronic acid or ester (1.2 equiv)

  • Palladium source (e.g., Pd₂(dba)₃, 2 mol %)

  • Phosphine ligand (e.g., SPhos, 4 mol %)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)

Procedure:

  • To a reaction vial or Schlenk tube, add the 4-bromopyrazole sulfonamide, arylboronic acid, and base.

  • In a separate vial, pre-mix the palladium source and the phosphine ligand in a small amount of the reaction solvent under an inert atmosphere.

  • Add the catalyst/ligand solution to the main reaction vessel.

  • Add the remaining degassed solvent to the reaction mixture.

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by LC-MS or TLC.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography. [9]

The Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is fundamental to effective troubleshooting. Each step presents a potential point of failure that can be addressed by modifying the reaction components.

Suzuki_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition pd0->oa pd2_complex Ar-Pd(II)L₂-Br oa->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl Ar-Pd(II)L₂-Ar' transmetalation->pd2_biaryl re Reductive Elimination pd2_biaryl->re re->pd0 product Ar-Ar' (Desired Product) re->product aryl_bromide Ar-Br (4-Bromopyrazole Sulfonamide) aryl_bromide->oa boronic_acid Ar'-B(OH)₂ (Coupling Partner) boronic_acid->transmetalation base Base (e.g., K₃PO₄) base->transmetalation oa_exp [Rate-limiting for electron-deficient Ar-Br] trans_exp [Requires base activation of boronic acid]

Caption: The Suzuki-Miyaura catalytic cycle, highlighting key steps. [11][12] This cycle illustrates the sequential steps of oxidative addition, transmetalation, and reductive elimination. [12]For 4-bromopyrazole sulfonamides, the initial oxidative addition is often the most challenging step due to the electron-deficient nature of the aryl bromide. The base plays a crucial role in the transmetalation step by forming a more nucleophilic boronate species. [7]

References

  • Protodeboronation - Wikipedia. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. Available at: [Link]

  • Optimizing Suzuki Coupling Reactions - CovaSyn. Available at: [Link]

  • Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling | Journal of the American Chemical Society - ACS Publications. Available at: [Link]

  • (a) Representative Suzuki coupling reaction and hydrolysis products for... - ResearchGate. Available at: [Link]

  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF - ResearchGate. Available at: [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H. Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Available at: [Link]

  • A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Available at: [Link]

  • Screening of different bases for Suzuki coupling a - ResearchGate. Available at: [Link]

  • THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION - ResearchGate. Available at: [Link]

  • The Suzuki Reaction - Andrew G Myers Research Group. Available at: [Link]

  • S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling - PMC. Available at: [Link]

  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC. Available at: [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 - ACS Publications. Available at: [Link]

  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC. Available at: [Link]

  • Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma brucei N-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis - PMC. Available at: [Link]

  • Copper(i)-catalyzed sulfonylative Suzuki–Miyaura cross-coupling - RSC Publishing. Available at: [Link]

  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling) : r/chemhelp - Reddit. Available at: [Link]

  • Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed. Available at: [Link]

  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? - Quora. Available at: [Link]

  • Synthesis, Density Functional Theory (DFT), Urease Inhibition and Antimicrobial Activities of 5-Aryl Thiophenes Bearing Sulphonylacetamide Moieties - PMC. Available at: [Link]

  • Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heteroaromatic Boronates | ACS Medicinal Chemistry Letters. Available at: [Link]

  • Stereoselective Preparation and Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Alkenyl Sulfoximines. Available at: [Link]

  • Problems with Suzuki coupling : r/Chempros - Reddit. Available at: [Link]

  • The Suzuki−Miyaura coupling between different aryl halides and various... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation | Journal of the American Chemical Society. Available at: [Link]

  • Suzuki reactions promoted by different ligands (the catalytic conditions - ResearchGate. Available at: [Link]

  • Optimization of Suzuki-Miyaura cross-coupling reaction. - ResearchGate. Available at: [Link]

  • Suzuki Cross Coupling of 4-Bromobenzyl-(1H) - reposiTUm. Available at: [Link]

  • An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. Available at: [Link]

Sources

Optimization

Technical Support Center: Sulfonylation of 4-Bromopyrazole

Welcome to the technical support resource for the sulfonylation of 4-bromopyrazole. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this reactio...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the sulfonylation of 4-bromopyrazole. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this reaction. Instead of a generic overview, we will directly address the common pitfalls and nuanced challenges you may encounter at the bench. Our focus is on providing actionable, field-tested advice grounded in mechanistic principles to help you troubleshoot and optimize your synthetic routes.

Part 1: Troubleshooting Guide - Common Experimental Issues

This section addresses the most frequently encountered problems during the sulfonylation of 4-bromopyrazole. Each issue is presented in a question-and-answer format, detailing the probable causes and providing step-by-step solutions.

Question 1: My reaction yields a mixture of products that are difficult to separate. NMR analysis suggests the presence of two distinct pyrazole species. What is happening?

Answer: You are likely observing the formation of regioisomers: 1-sulfonyl-4-bromopyrazole and 2-sulfonyl-4-bromopyrazole .

  • The Root Cause (Expertise & Causality): The pyrazole ring possesses two nitrogen atoms, N1 and N2. While they exist in a rapid tautomeric equilibrium in the unsubstituted 1H-pyrazole, deprotonation by a base generates an ambident pyrazolide anion. This anion can be attacked by the electrophilic sulfonyl chloride at either nitrogen. The resulting N1 and N2-sulfonylated products are no longer tautomers but stable, separable regioisomers. Their ratio is governed by a delicate balance of steric and electronic factors.[1] The N1 position is generally less sterically hindered, but the electronic distribution in the anion and the nature of the cation (from the base) can influence the outcome.

  • Troubleshooting & Optimization Protocol:

    • Base Selection is Critical: The choice of base can significantly influence regioselectivity.

      • For N1 Selectivity: Try a bulkier base like potassium tert-butoxide (KOtBu) or sodium hydride (NaH) in an aprotic solvent like THF or DMF.[2] The larger cation and solvent coordination can sterically direct the sulfonylation to the more accessible N1 position.

      • For N2 Selectivity (if desired): This is often more challenging. Sometimes, specific salt additives or phase-transfer catalysts can alter the ion-pairing and favor the N2 isomer.

    • Temperature Control: Perform the deprotonation at a low temperature (e.g., 0 °C or -78 °C) before adding the sulfonyl chloride. Add the sulfonyl chloride solution slowly at the same low temperature and then allow the reaction to warm gradually to room temperature. This minimizes thermodynamic scrambling.

    • Purification Strategy: If a mixture is unavoidable, separation by column chromatography on silica gel is the standard method.[3]

      • Solvent System: A gradient elution, starting with a non-polar system (e.g., 5-10% ethyl acetate in hexanes) and gradually increasing the polarity, is often effective.[3]

      • TLC Analysis: Carefully monitor fractions by TLC, as the Rf values of the isomers can be very close.[4]

Diagram 1: Regioselectivity in Pyrazole Sulfonylation

G cluster_start Reactants cluster_intermediate Intermediate cluster_electrophile Electrophile cluster_products Products start 4-Bromopyrazole base Base (e.g., NaH) start->base Deprotonation anion 4-Bromopyrazolide Anion (Ambident Nucleophile) base->anion Forms sulfonyl R-SO2Cl anion->sulfonyl Nucleophilic Attack product1 1-Sulfonyl-4-bromopyrazole (Kinetic/Sterically Favored) sulfonyl->product1 Attack at N1 product2 2-Sulfonyl-4-bromopyrazole (Thermodynamic/Electronically Favored) sulfonyl->product2 Attack at N2 G cluster_ly Probable Causes cluster_ly_sol Solutions cluster_mix Probable Cause cluster_mix_sol Solutions cluster_bp Probable Cause cluster_bp_sol Solution start Unsatisfactory Reaction Outcome low_yield Low or No Yield start->low_yield mixture Mixture of Products start->mixture byproduct Unexpected Byproduct start->byproduct ly_cause1 Weak Base low_yield->ly_cause1 ly_cause2 Inactive R-SO2Cl (Hydrolyzed) low_yield->ly_cause2 ly_cause3 Non-anhydrous Conditions low_yield->ly_cause3 mix_cause1 Formation of N1/N2 Regioisomers mixture->mix_cause1 bp_cause1 Hydrolysis of R-SO2Cl byproduct->bp_cause1 ly_sol1 Use Stronger Base (NaH, KOtBu) ly_cause1->ly_sol1 ly_sol2 Use Fresh Reagent ly_cause2->ly_sol2 ly_sol3 Use Anhydrous Solvents & Inert Atmosphere ly_cause3->ly_sol3 mix_sol1 Control Temperature (Add R-SO2Cl at 0°C) mix_cause1->mix_sol1 mix_sol2 Use Bulky Base mix_cause1->mix_sol2 mix_sol3 Optimize Purification (Gradient Chromatography) mix_cause1->mix_sol3 bp_sol1 Implement Rigorous Anhydrous Technique bp_cause1->bp_sol1

Caption: A decision tree for troubleshooting common issues in sulfonylation reactions.

Q3: What analytical techniques are best for identifying my products and byproducts?

A3: A combination of chromatographic and spectroscopic methods is essential for unambiguous characterization. [4]* Thin-Layer Chromatography (TLC): Your primary tool for monitoring reaction progress and identifying the number of components in your crude mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable. The chemical shifts of the pyrazole ring protons/carbons will be distinct for the N1 and N2 isomers, allowing for their identification and quantification.

  • Mass Spectrometry (MS): Provides the molecular weight of your product(s), confirming the addition of the sulfonyl group. Techniques like GC-MS can also help separate and identify volatile components in the reaction mixture. [4]* Infrared (IR) Spectroscopy: Useful for confirming the presence of the sulfonyl group, which has characteristic strong stretches around 1350 cm⁻¹ and 1160 cm⁻¹. [5]

References

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. (n.d.). PMC. [Link]

  • Transition Metal‐free C−H Sulfonylation and Pyrazole Annulation Cascade for the Synthesis of 4‐Sulfonyl Pyrazoles. (2020). ResearchGate. [Link]

  • Mahesh, P., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PMC. [Link]

  • Fustero, S., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Mahesh, P., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. [Link]

  • Metal-free molecular iodine-catalyzed direct sulfonylation of pyrazolones with sodium sulfinates leading to sulfonated pyrazoles at room temperature. (n.d.). Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic-chemistry.org. [Link]

  • Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. (n.d.). ScienceDirect. [Link]

  • Heinisch, G., Holzer, W., & Pock, S. (1990). Pyrazole chemistry. Part 4. Directed lithiation of 4-bromo-1-phenyl-sulphonylpyrazole. J. Chem. Soc., Perkin Trans. 1. [Link]

  • Synthesis of some novel 4-arylidene pyrazoles as potential antimicrobial agents. (n.d.). PMC. [Link]

  • Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. (n.d.). Sci-Hub. [Link]

  • Fustero, S., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Synthesis of N‐Sulfonyl Pyrazoles Through Cyclization Reactions of Sulfonyl Hydrazines with Enaminones Promoted by p‐TSA. (n.d.). ResearchGate. [Link]

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. (2022). ACS Publications. [Link]

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. (2022). PMC. [Link]

  • One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. (n.d.). SciELO México. [Link]

  • Sulfonylpyrazole- and pyrazole-directed ortho-selective C–H functionalization/alkenylation and desulfenylative olefination of aryl(sulfonyl)pyrazoles. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. (2009). ACS Publications. [Link]

  • A Novel, Practical Synthesis of Sulfonyl Chlorides from Thiol and Disulfide Derivatives. (2025). ResearchGate. [Link]

  • Transition Metal‐free C−H Sulfonylation and Pyrazole Annulation Cascade for the Synthesis of 4‐Sulfonyl Pyrazoles. (n.d.). OUCI. [Link]

  • Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. (2014). R Discovery. [Link]

  • Sustainable multicomponent synthesis of C-4 sulfenylated pyrazoles via sodium thiosulfate-promoted tandem cyclocondensation and C–H sulfenylation. (2025). PMC. [Link]

  • Sustainable multicomponent synthesis of C-4 sulfenylated pyrazoles via sodium thiosulfate-promoted tandem cyclocondensation and C–H sulfenylation. (2025). RSC Publishing. [Link]

  • Feng, J., et al. (2022). Electrochemical Synthesis of Polysubstituted Sulfonated Pyrazoles via Cascade Intermolecular Condensation, Radical–Radical Cross Coupling Sulfonylation, and Pyrazole Annulation. The Journal of Organic Chemistry. [Link]

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine. (2021). Università degli Studi di Urbino Carlo Bo. [Link]

  • Polysubstituted pyrazoles, Part 4: Synthesis, antimicrobial and antiinflammatory activity of some pyrazoles. (2001). PubMed. [Link]

  • Simple assembly of polysubstituted pyrazoles and isoxazoles via ring closure–ring opening domino reaction of 3-acyl-4,5-dihydrofurans with hydrazines and hydroxylamine. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

Sources

Troubleshooting

Technical Support Center: Purification of N,N-Dimethyl Pyrazole Sulfonamides

Welcome to the technical support center for the purification of N,N-dimethyl pyrazole sulfonamides. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of N,N-dimethyl pyrazole sulfonamides. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance and troubleshooting solutions for common challenges encountered during the purification of this important class of compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying N,N-dimethyl pyrazole sulfonamides?

The most prevalent and effective purification techniques for N,N-dimethyl pyrazole sulfonamides are recrystallization, column chromatography, and liquid-liquid extraction. The choice of method depends on the physical state of your compound (solid or oil), the nature of the impurities, and the desired final purity.

Q2: My crude product is an oil. Can I still use recrystallization?

If your product is an oil, direct recrystallization is not feasible. You should first consider column chromatography to isolate your compound. In some cases, the oil may solidify upon standing or after trituration with a non-polar solvent like hexane. If it solidifies, you can then attempt recrystallization.

Q3: How do I choose the right solvent system for column chromatography?

The ideal solvent system for column chromatography should provide good separation between your desired compound and impurities on a Thin Layer Chromatography (TLC) plate. A good starting point for many N,N-dimethyl pyrazole sulfonamides is a mixture of a non-polar solvent like hexane or dichloromethane and a more polar solvent like ethyl acetate or acetone.[1] The ideal retention factor (Rf) for your product on TLC is typically between 0.2 and 0.4.

Q4: What are common impurities I might encounter?

Common impurities can include unreacted starting materials (the corresponding amine/pyrazole and sulfonyl chloride), byproducts from side reactions such as di-sulfonylation, and hydrolysis of the sulfonyl chloride.[1] The presence of these can often be identified by TLC analysis.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification process.

Guide 1: Recrystallization Issues

Recrystallization is a powerful technique for purifying solid compounds. However, several issues can arise.

Problem 1: My compound "oils out" instead of crystallizing.

"Oiling out" occurs when the compound separates from the solution as a liquid instead of forming a solid crystalline lattice.[2][3]

  • Causality: This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when the concentration of impurities is high.[2]

  • Solutions:

    • Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point. Allow the solution to cool more slowly.[2]

    • Change the Solvent System: The current solvent may be too non-polar. Try a more polar solvent or a mixture of solvents. For sulfonamides, ethanol-water or isopropanol-water mixtures can be effective.[2]

    • Induce Crystallization: Scratch the inside of the flask with a glass rod at the air-solvent interface or add a seed crystal of the pure compound.[2]

    • Preliminary Purification: If the crude product is highly impure, a preliminary purification by column chromatography may be necessary before attempting recrystallization.[2]

Problem 2: No crystals form, even after cooling.

  • Causality: This can be due to the solution being too dilute (too much solvent used) or the solution being supersaturated without nucleation.[2]

  • Solutions:

    • Induce Crystallization: As mentioned above, scratching the flask or adding a seed crystal can initiate crystallization.[2]

    • Reduce Solvent Volume: If the solution is too dilute, carefully evaporate some of the solvent and allow it to cool again.

    • Lower the Cooling Temperature: After cooling to room temperature, place the flask in an ice bath or a refrigerator to further decrease the solubility of your compound.[2]

Problem 3: Low recovery of the purified product.

  • Causality: The most common reason for low recovery is using an excessive amount of solvent to dissolve the crude product.[2] A portion of your product will always remain dissolved in the mother liquor.

  • Solutions:

    • Use Minimal Solvent: Use the minimum amount of hot solvent required to just dissolve the solid.

    • Cool Thoroughly: Ensure the solution is cooled sufficiently to maximize precipitation.

    • Recover from Mother Liquor: In some cases, a second crop of crystals can be obtained by concentrating the mother liquor and cooling again.

Guide 2: Column Chromatography Challenges

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.

Problem 1: Poor separation of spots on the TLC plate.

  • Causality: The chosen eluent system does not have the correct polarity to effectively separate the components of your mixture.

  • Solutions:

    • Adjust Solvent Polarity: If the spots are all at the bottom of the TLC plate (low Rf), the eluent is not polar enough. Increase the proportion of the more polar solvent. If the spots are all at the top (high Rf), the eluent is too polar. Decrease the proportion of the more polar solvent.

    • Try a Different Solvent System: If adjusting the ratio of your current system doesn't work, try a different combination of solvents. For example, if a hexane/ethyl acetate mixture fails, consider dichloromethane/methanol.

Problem 2: The compound is stuck on the column.

  • Causality: The eluent is not polar enough to move your compound through the stationary phase (typically silica gel). N,N-dimethyl pyrazole sulfonamides can be quite polar.

  • Solutions:

    • Increase Eluent Polarity: Gradually increase the polarity of your eluent. A gradient elution, where the polarity of the solvent is increased over time, is often effective.[4]

    • Add a Small Amount of a Very Polar Solvent: Adding a small percentage (0.5-1%) of triethylamine or acetic acid to the eluent can help to elute basic or acidic compounds, respectively.

Problem 3: Multiple fractions contain the desired product.

  • Causality: This can be due to overloading the column with too much crude material or running the column too quickly.

  • Solutions:

    • Reduce Sample Load: Use a smaller amount of crude material for the amount of silica gel. A general rule of thumb is a 1:20 to 1:100 ratio of crude material to silica gel by weight.

    • Optimize Flow Rate: A slower flow rate allows for better equilibration and separation.

Experimental Protocols

Protocol 1: General Recrystallization Procedure

This protocol provides a standard method for the recrystallization of solid N,N-dimethyl pyrazole sulfonamides.

  • Solvent Selection: Choose a solvent in which your compound is sparingly soluble at room temperature but highly soluble when hot. Test small amounts of your crude product in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, or mixtures with water) to find a suitable one.[5][6]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored by impurities, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • Hot Filtration (Optional): To remove insoluble impurities or the activated charcoal, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[3]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[3]

  • Isolation: Once crystallization is complete, cool the flask in an ice bath to maximize the yield. Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry.

Protocol 2: General Column Chromatography Procedure

This protocol describes a standard method for purification by silica gel column chromatography.[7][8]

  • Prepare the Column: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.

  • Prepare the Sample: Dissolve the crude N,N-dimethyl pyrazole sulfonamide in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica gel, and then evaporating the solvent.

  • Load the Sample: Carefully add the sample to the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes or other suitable containers.

  • Monitor the Separation: Monitor the separation by TLC analysis of the collected fractions.

  • Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Parameter Recommendation Rationale
Stationary Phase Silica GelStandard, effective for a wide range of compound polarities.
Mobile Phase (Eluent) Hexane/Ethyl Acetate or Dichloromethane/MethanolGood starting points for achieving appropriate polarity for elution.
Gradient Stepwise or linear increase in polarityOften necessary to first elute non-polar impurities and then the more polar product.
Fraction Size 10-20 mL for a medium-sized columnAllows for good resolution without being overly cumbersome.

Visualizations

Troubleshooting Logic for Recrystallization

G cluster_oiling Solutions for 'Oiling Out' cluster_no_xtal Solutions for No Crystals cluster_low_yield Solutions for Low Yield start Recrystallization Attempt oiling_out Compound 'Oils Out' start->oiling_out Issue no_crystals No Crystals Form start->no_crystals Issue low_yield Low Yield start->low_yield Issue success Pure Crystals Obtained start->success Success re_dissolve Re-dissolve, add more solvent, cool slowly oiling_out->re_dissolve change_solvent Change solvent system oiling_out->change_solvent induce_xtal Induce crystallization oiling_out->induce_xtal pre_purify Pre-purify by chromatography oiling_out->pre_purify induce_xtal2 Induce crystallization no_crystals->induce_xtal2 reduce_solvent Reduce solvent volume no_crystals->reduce_solvent lower_temp Lower cooling temperature no_crystals->lower_temp min_solvent Use minimal hot solvent low_yield->min_solvent cool_well Cool thoroughly low_yield->cool_well recover_mother_liquor Recover from mother liquor low_yield->recover_mother_liquor

Caption: Troubleshooting Decision Tree for Recrystallization.

Workflow for Column Chromatography Purification

G start Start: Crude N,N-Dimethyl Pyrazole Sulfonamide tlc 1. TLC Analysis to Determine Eluent System start->tlc pack 2. Pack Column with Silica Gel Slurry tlc->pack load 3. Load Crude Product pack->load elute 4. Elute with Solvent Gradient load->elute collect 5. Collect Fractions elute->collect monitor 6. Monitor Fractions by TLC collect->monitor combine 7. Combine Pure Fractions monitor->combine concentrate 8. Concentrate Under Reduced Pressure combine->concentrate end End: Pure Product concentrate->end

Caption: General Workflow for Column Chromatography.

References

  • Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. (2017). Journal of the Association of Arab Universities for Basic and Applied Sciences. [Link]

  • What is the best extraction method of sulfonamides group from honey samples? (2024). ResearchGate. [Link]

  • Synthesis and Biological Evaluation of N- Pyrazolyl Derivatives and Pyrazolopyrimidine Bearing a Biologically Active Sulfonamide Moiety as Potential Antimicrobial Agent. (2016). Molecules. [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023). ACS Omega. [Link]

  • Determination of sulfonamides by packed column supercritical fluid chromatography with atmospheric pressure chemical ionisation mass spectrometric detection. (1998). The Analyst. [Link]

  • Method for preparing pyrazole sulfonamide derivatives. (1989).
  • Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. (1993). Journal of Chromatographic Science. [Link]

  • Emulsification liquid–liquid microextraction based on deep eutectic solvents: an extraction method for the determination of sulfonamides in water samples. (2016). Analytical Methods. [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023). ACS Omega. [Link]

  • Synthesis, Molecular Docking, and Antitumor Evaluation of Some New Pyrazole, Pyridine, and Thiazole Derivatives Incorporating Sulfonamide Residue. (2022). Journal of Chemistry. [Link]

  • Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. (2020). PLoS ONE. [Link]

  • Determination of Five Sulfonamides in Water by High Performance Liquid Chromatography Combined with Ionic Liquid Liquid-liquid Microextraction. (2020). Science Journal of Analytical Chemistry. [Link]

  • Analysis of sulphonamides using supercritical fluid chromatography and supercritical fluid chromatography-mass spectrometry. (1989). Journal of Chromatography A. [Link]

  • Application of liquid-liquid-liquid microextraction and high-performance liquid-chromatography for the determination of sulfonamides in water. (2008). Journal of Chromatography A. [Link]

  • Determination and Confirmation of Sulfonamides. (2009). United States Department of Agriculture. [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023). ACS Omega. [Link]

  • Sulfonamide purification process. (1957).
  • Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. (2018). Separations. [Link]

  • Method for purifying pyrazoles. (2011).
  • Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. (n.d.). Agilent. [Link]

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014). ResearchGate. [Link]

  • Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents. (2016). Journal of the Mexican Chemical Society. [Link]

Sources

Optimization

improving yield in the synthesis of 4-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide

Welcome to the Technical Support Center for the synthesis of 4-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide . As a Senior Application Scientist, I have designed this guide to move beyond basic synthetic recipes.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 4-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide .

As a Senior Application Scientist, I have designed this guide to move beyond basic synthetic recipes. In drug development and process chemistry, optimizing yield requires a deep understanding of reaction mechanics, reagent stability, and kinetic drivers. This guide provides a self-validating experimental framework, diagnostic workflows, and field-proven troubleshooting strategies to ensure high-fidelity N-sulfonylation of pyrazoles.

Mechanistic Overview & Reaction Pathway

The synthesis of 4-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide relies on an ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-type nucleophilic substitution. The standard industrial and academic route involves the irreversible deprotonation of 4-bromopyrazole using sodium hydride (NaH) in a polar aprotic solvent (typically THF or DMF), followed by electrophilic trapping with dimethylsulfamoyl chloride.

Causality in Reagent Selection: NaH is specifically chosen over milder bases because its byproduct is hydrogen gas (


). The evolution of 

drives the deprotonation equilibrium entirely to the right, ensuring a quantitative yield of the highly nucleophilic 4-bromopyrazolide anion before the electrophile is introduced.

SynthesisPathway A 4-Bromopyrazole C 4-Bromopyrazolide Intermediate A->C Deprotonation (-H2) B NaH / THF (0°C) B->C E 4-Bromo-N,N-dimethyl-1H- pyrazole-1-sulfonamide C->E N-Sulfonylation (-NaCl) D Dimethylsulfamoyl Chloride D->E

Reaction pathway for the N-sulfonylation of 4-bromopyrazole using NaH.

Self-Validating Experimental Protocol

To guarantee reproducibility, this protocol is designed as a self-validating system . Do not proceed to subsequent steps unless the physical indicators (checkpoints) of the current step are observed.

Reagents Required:

  • 4-Bromopyrazole (1.0 equiv, limiting reagent)

  • Sodium Hydride (60% dispersion in mineral oil, 1.2 equiv)

  • Dimethylsulfamoyl chloride (1.1 equiv)

  • Anhydrous Tetrahydrofuran (THF, Karl Fischer < 50 ppm)

Step-by-Step Methodology:

  • Preparation: Purge a dry round-bottom flask with inert gas (

    
     or Argon). Suspend NaH (1.2 equiv) in anhydrous THF and cool the mixture to 0 °C using an ice bath.
    
  • Deprotonation: Dissolve 4-bromopyrazole (1.0 equiv) in a minimal amount of anhydrous THF and add it dropwise to the NaH suspension over 15 minutes.

    • Validation Checkpoint: You must observe active bubbling (

      
       gas evolution). Stir at 0 °C until bubbling completely ceases (approx. 30–45 minutes). The cessation of gas confirms 100% conversion to the pyrazolide anion.
      
  • Electrophile Addition: Add dimethylsulfamoyl chloride (1.1 equiv) dropwise to the 0 °C mixture.

    • Causality: Dropwise addition controls the exothermic nature of the substitution, preventing localized heating that can lead to the thermal degradation of the electrophile.

    • Validation Checkpoint: A fine white precipitate (NaCl) will begin to form, indicating successful nucleophilic attack and displacement of the chloride leaving group.

  • Propagation & Completion: Remove the ice bath and allow the reaction to warm to room temperature (20 °C). Stir for 1.5 to 2 hours[1].

    • Validation Checkpoint: Perform a TLC (Hexane/EtOAc 3:1) or LCMS. The UV-active starting material spot should be completely absent.

  • Quenching & Workup: Cool the flask back to 0 °C and carefully quench unreacted NaH by adding saturated aqueous

    
     dropwise. Extract the aqueous layer 3x with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.

Quantitative Troubleshooting Matrix

When yields fall below the expected >90% threshold, use the following data-driven matrix to isolate the root cause.

ObservationQuantitative IndicatorPotential CausalityCorrective Action
Incomplete Conversion LCMS: >10% SM remaining after 2hIncomplete deprotonation or degraded NaH batch.Titrate NaH batch to confirm activity; increase to 1.2–1.5 equivalents.
Low Yield (No SM) LCMS: High levels of dimethylsulfamic acid (

126

)
Hydrolysis of dimethylsulfamoyl chloride due to moisture[1].Use strictly anhydrous THF (KF < 50 ppm); distill chloride before use.
Product Loss Workup Yield drops >15% post-extractionHydrolysis of the sulfonamide bond under highly basic aqueous conditions.Quench with sat. aq.

instead of NaOH/KOH; maintain aqueous pH 7-8.
Impure Product NMR: Broad peaks around

2.8 ppm
Residual dimethylamine from decomposed electrophile.Wash the organic layer with cold 0.1 M HCl during extraction.

Diagnostic Workflow

Troubleshooting Start Yield < 70%? TLC Check LCMS/TLC Start->TLC Unreacted Unreacted 4-Bromopyrazole TLC->Unreacted SM present Hydrolysis Dimethylsulfamic Acid Detected TLC->Hydrolysis SM consumed, low product Fix1 Increase NaH equiv. or reaction time Unreacted->Fix1 Fix2 Use strictly anhydrous THF & fresh chloride Hydrolysis->Fix2

Diagnostic workflow for identifying and resolving low yield issues in N-sulfonylation.

Frequently Asked Questions (FAQs)

Q: My LCMS shows a mass corresponding to the starting material, but TLC showed it was consumed. What happened? A: 4-bromopyrazole and the final sulfonamide product can have very similar


 values depending on the eluent system. Relying solely on UV-TLC can lead to false positives for reaction completion. Always use a dual-validation system (e.g., LCMS combined with TLC using a 

or Iodine stain) to definitively confirm consumption.

Q: Is regioselectivity a concern during this synthesis? Will I get a mixture of 1- and 2-substituted isomers? A: No. Unlike asymmetric pyrazoles (e.g., 3-methylpyrazole), 4-bromopyrazole possesses


 symmetry. The N1 and N2 positions are chemically and sterically equivalent. Therefore, N-sulfonylation yields a single, unambiguous regioisomer.

Q: Can I substitute NaH with a milder base like ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 or Triethylamine (TEA)? 
A:  Yes, but with significant caveats. While NaH drives the reaction irreversibly at 0–20 °C, using 

or TEA often requires elevated temperatures (e.g., refluxing acetonitrile) and longer reaction times[2]. Because dimethylsulfamoyl chloride is prone to thermal degradation and rapid hydrolysis[1], extending the reaction time at higher temperatures drastically increases the risk of electrophile decomposition, ultimately lowering your yield.

Q: Why did my reaction turn dark brown upon the addition of dimethylsulfamoyl chloride? A: A dark brown color change usually indicates localized overheating or the presence of transition metal impurities. Ensure you are adding the electrophile dropwise at 0 °C. If the issue persists, check your starting materials for trace metal contamination, as pyrazoles are excellent ligands and can form colored complexes.

References

1.[3] Title : Process for the preparation of 3-(3-chloro-1H-pyrazol-1-yl)pyridine | Source : Google Patents | URL : 2.[1] Title : Cas 13360-57-1, Dimethylsulfamoyl chloride | Source : LookChem | URL :[Link] 3.[2] Title : PCW-1001, a Novel Pyrazole Derivative, Exerts Antitumor and Radio-Sensitizing Activities in Breast Cancer | Source : PubMed Central (PMC) | URL :[Link]

Sources

Troubleshooting

stability of 4-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide under acidic conditions

Welcome to the dedicated technical support guide for 4-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide. This document is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth i...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for 4-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide. This document is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth insights and practical troubleshooting advice regarding the stability of this compound, particularly under acidic conditions.

Introduction

4-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide is a substituted pyrazole derivative. The pyrazole nucleus and sulfonamide group are prominent pharmacophores in numerous pharmaceutically active compounds.[1][2] Understanding the chemical stability of this molecule is paramount for its successful application in experimental settings, especially in environments where pH is a critical variable, such as in certain biological assays or during acidic workup procedures in synthesis.[3] This guide addresses common questions and challenges related to its stability in acidic media.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of 4-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide under acidic conditions?

The mechanism involves the protonation of a nitrogen atom (either on the pyrazole ring or the dimethylamine moiety), which increases the electrophilicity of the sulfur atom. This makes the sulfur atom more vulnerable to nucleophilic attack by water, leading to the cleavage of the S-N bond.

Q2: What are the most probable degradation products resulting from acid hydrolysis?

The most likely degradation pathway is the cleavage of the S-N bond between the pyrazole ring and the sulfonyl group.[4] This would yield two primary products:

  • 4-Bromo-1H-pyrazole: The parent heterocyclic ring.

  • N,N-dimethylsulfamic acid: This species may be unstable and could potentially undergo further hydrolysis to dimethylamine and sulfuric acid, depending on the severity of the conditions (e.g., high temperature, very low pH).

Identifying these products using analytical techniques like LC-MS/MS is the definitive way to confirm the degradation pathway in your specific experimental setup.[5][6]

Q3: How do temperature and acid strength influence the rate of degradation?

The rate of hydrolysis is highly dependent on both temperature and pH.

  • Temperature: Like most chemical reactions, the rate of degradation will increase with temperature. If you are observing instability, conducting the experiment at a lower temperature is a primary strategy for mitigation. The Arrhenius equation can be used to model this relationship if quantitative data is required.[4]

  • Acid Strength: The degradation rate is expected to increase significantly at lower pH values. Strong mineral acids (e.g., HCl, H₂SO₄) at concentrations that result in a pH below 3 will likely cause noticeable degradation, with the effect becoming more pronounced at pH < 2.[5]

Q4: What are the recommended analytical methods for monitoring the stability of this compound?

To accurately assess stability, it is crucial to employ quantitative analytical techniques that can separate the parent compound from its potential degradants.

  • High-Performance Liquid Chromatography (HPLC) with UV detection: This is a robust and widely available method for quantifying the parent compound over time. A time-course study where the peak area of the parent compound is monitored is a standard approach.[5]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method due to its high sensitivity and selectivity. It not only allows for precise quantification of the parent compound but is also invaluable for identifying the mass of any degradation products that are formed, thus confirming the hydrolytic pathway.[6][7]

Data Presentation: Expected Degradation Products & Analytical Parameters
Parent Compound CAS No. Likely Degradation Product 1 Likely Degradation Product 2
4-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamideNot available4-Bromo-1H-pyrazoleN,N-dimethylsulfamic acid
Analytical Technique Typical Column Common Mobile Phase (Isocratic or Gradient) Detection
HPLCC18 (e.g., 150 mm x 4.6 mm, 5 µm)Acetonitrile and Water (with 0.1% formic acid)UV (e.g., 254 nm)
LC-MS/MSC18 or similarAcetonitrile and Water (with 0.1% formic acid)Mass Spectrometry (ESI+)

Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered during experiments involving 4-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide in acidic media.

Issue 1: Rapid or Unexpected Degradation of the Compound

You observe a significantly lower than expected concentration of your compound post-experiment, or your kinetic analysis shows a very short half-life.

G start Start: Unexpectedly Rapid Degradation Observed q1 Verify pH of the Solution start->q1 a1_yes pH is Correct q1->a1_yes Yes a1_no pH is Lower Than Intended q1->a1_no No q2 Check Temperature Control a1_yes->q2 a1_no->q2 Action: Recalibrate pH meter and remake solution a2_yes Temperature is Correct q2->a2_yes Yes a2_no Temperature is Higher Than Setpoint q2->a2_no No q3 Assess Reagent Purity a2_yes->q3 a2_no->q3 Action: Calibrate temperature probe/bath a3_yes High-Purity Reagents Used q3->a3_yes Yes a3_no Potential Catalytic Impurities (e.g., metal ions) q3->a3_no No end_node Consider Experimental Redesign: - Use milder pH - Lower temperature - Reduce incubation time - Prepare solutions fresh a3_yes->end_node a3_no->end_node Action: Use new, high-purity solvents and reagents

Caption: Troubleshooting workflow for rapid compound degradation.

  • Incorrect pH: An improperly calibrated pH meter or errors in buffer preparation can lead to a much harsher acidic environment than intended. Action: Always verify the pH of your final experimental solution with a recently calibrated pH meter.[4]

  • Elevated Temperature: Inaccurate temperature control equipment can accelerate degradation. Action: Confirm the temperature of your incubation system (e.g., water bath, heating block) with an independent, calibrated thermometer.[4]

  • Catalytic Impurities: Trace amounts of metal ions in water or other reagents can sometimes catalyze hydrolysis. Action: Use high-purity (e.g., HPLC-grade or Milli-Q) water and analytical grade reagents to minimize potential contaminants.[4]

Issue 2: Inconsistent Results Between Replicates

You are performing replicate experiments but observe high variability in the measured concentration of the parent compound.

  • Inhomogeneous Sample Preparation: The compound may not be fully dissolved before aliquoting or starting the experiment.

    • Solution: Ensure the compound is completely dissolved in the initial stock solution. Use of sonication may be helpful. Visually inspect for any particulate matter before use.

  • Variable Experimental Conditions: Minor differences in pH or temperature between replicates can lead to different degradation rates.

    • Solution: Prepare a single batch of acidic medium for all replicates. Ensure all samples are incubated in the same temperature-controlled unit simultaneously.

  • Inconsistent Timing: Variability in incubation times or the time between sample quenching and analysis can introduce errors.

    • Solution: Use a precise timer for all incubation steps. If the reaction is quenched (e.g., by neutralization), ensure all samples are processed identically and analyzed in a consistent timeframe.

Experimental Protocols

Protocol 1: Kinetic Stability Study in Acidic Buffer

This protocol provides a framework for determining the degradation kinetics of 4-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide at a specific pH and temperature.

  • 4-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide

  • HPLC-grade acetonitrile (ACN) and water

  • Formic acid or hydrochloric acid to prepare the acidic buffer (e.g., pH 2.0)

  • A neutralizing buffer (e.g., Tris or phosphate buffer, pH 7-8) for quenching

  • Calibrated pH meter and temperature-controlled incubator

  • HPLC or LC-MS/MS system

  • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10 mM) of the compound in ACN.

  • Reaction Initiation:

    • Pre-warm the acidic buffer (e.g., pH 2.0) to the desired temperature (e.g., 37 °C).

    • To initiate the reaction, add a small volume of the stock solution to the pre-warmed buffer to achieve the final desired concentration (e.g., 10 µM). Ensure the final percentage of organic solvent is low (e.g., <1%) to not significantly alter the pH. Mix thoroughly.

  • Time-Point Sampling:

    • Immediately take the first sample (t=0).

    • Withdraw aliquots of the reaction mixture at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes).

  • Sample Quenching: Immediately mix each aliquot with an equal volume of the neutralizing buffer to stop the degradation. This step is critical for accurate results.

  • Analysis: Analyze all quenched samples by a validated HPLC or LC-MS/MS method to determine the concentration of the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the compound concentration versus time.

    • If the plot is linear, the degradation follows first-order kinetics. The slope of the line is equal to the negative of the rate constant (-k).

    • Calculate the half-life using the formula: t₁/₂ = 0.693 / k

G compound 4-Bromo-N,N-dimethyl- 1H-pyrazole-1-sulfonamide protonated Protonated Intermediate compound->protonated + H⁺ (Acid) transition Transition State protonated->transition + H₂O water H₂O (Nucleophile) water->transition products 4-Bromo-1H-pyrazole + N,N-dimethylsulfamic acid transition->products S-N Bond Cleavage

Sources

Optimization

stability of 4-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide under basic conditions

Technical Support Center: 4-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide A Guide to Stability and Handling Under Basic Conditions Welcome to the technical support guide for 4-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide....

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide

A Guide to Stability and Handling Under Basic Conditions

Welcome to the technical support guide for 4-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic workflows. We will explore the stability of this compound in the presence of various bases, providing mechanistic insights, practical protocols for stability assessment, and troubleshooting advice to ensure the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general ?

The stability is highly dependent on the nature of the base, the solvent system, temperature, and reaction time. The molecule has two primary sites susceptible to base-mediated degradation: the sulfonamide N-S bond and the pyrazole ring itself. Generally, it is stable to mild, non-nucleophilic organic bases in anhydrous solvents at room temperature but can be degraded by strong, nucleophilic bases, especially in the presence of water.

Q2: Can I use common organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) with this compound?

Yes. The compound is generally stable in the presence of tertiary amine bases like TEA and DIPEA, particularly in anhydrous solvents such as dichloromethane (DCM) or tetrahydrofuran (THF). These conditions are commonly used for reactions such as sulfonamide coupling, where the base acts as a non-nucleophilic acid scavenger.[1][2]

Q3: How do strong, nucleophilic bases like sodium hydroxide (NaOH), potassium hydroxide (KOH), or sodium methoxide (NaOMe) affect its stability?

Strong, nucleophilic bases, especially in aqueous or protic solvents, can promote the hydrolysis of the sulfonamide N-S bond. This is a known degradation pathway for many sulfonamides, leading to the formation of N,N-dimethylsulfamic acid and 4-bromopyrazole.[3][4] The reaction rate is dependent on temperature and base concentration. Under anhydrous conditions with strong, non-nucleophilic bases like potassium tert-butoxide, the molecule has shown stability in specific applications like N-alkylation of other heterocycles.[1][2]

Q4: What is the risk of pyrazole ring degradation?

The pyrazole ring is generally robust. However, under the influence of very strong bases (e.g., organolithiums or LDA), deprotonation of a ring carbon could potentially occur, which in some pyrazole systems can lead to ring-opening or rearrangement pathways.[5] For most common synthetic applications involving bases like hydroxides or carbonates, direct cleavage of the pyrazole ring is a less probable degradation route compared to N-S bond hydrolysis.

Q5: Are there any visual indicators of decomposition I should watch for?

Decomposition may not always be visually apparent. The most reliable method for detecting degradation is through analytical techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If degradation is significant, you might observe a color change in the reaction mixture or the formation of precipitates corresponding to the salt of the cleaved pyrazole.

Troubleshooting Guide

This section addresses common problems encountered during reactions involving 4-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide under basic conditions.

Problem: Low or no yield in a reaction where the pyrazole sulfonamide is a starting material.

This is often due to the unintended degradation of the starting material. Follow this diagnostic workflow to identify the root cause.

G start Low Yield Observed check_base 1. Analyze Base & Conditions start->check_base is_strong_nuc Is the base strong and/or nucleophilic (e.g., NaOH, MeO-)? check_base->is_strong_nuc is_anhydrous Is the reaction strictly anhydrous? is_strong_nuc->is_anhydrous No sol_hydrolysis SOLUTION: Suspect N-S bond hydrolysis. - Use a weaker, non-nucleophilic base. - Ensure anhydrous conditions. is_strong_nuc->sol_hydrolysis Yes check_temp 2. Review Temperature is_anhydrous->check_temp Yes sol_water SOLUTION: Trace water may be causing hydrolysis. - Dry solvents and reagents thoroughly. - Run under inert atmosphere. is_anhydrous->sol_water No is_heated Was the reaction heated? check_temp->is_heated check_sm 3. Confirm Starting Material Purity is_heated->check_sm No sol_temp SOLUTION: Thermal decomposition is possible. - Run the reaction at a lower temp (e.g., 0°C). - Monitor closely by TLC/LC-MS. is_heated->sol_temp Yes sol_sm SOLUTION: Starting material may be impure. - Verify purity by NMR/LC-MS. - Re-purify if necessary. check_sm->sol_sm Impure ok Proceed with other troubleshooting steps. check_sm->ok Pure

Caption: Troubleshooting workflow for low reaction yield.

Problem: Appearance of an unexpected spot on TLC or a new peak in LC-MS.

  • Symptom: A new, more polar spot appears on TLC, or a peak corresponding to the mass of 4-bromopyrazole (m/z 147/149) is observed in the LC-MS.

  • Probable Cause: Hydrolysis of the N-S bond. The resulting 4-bromopyrazole is significantly more polar than the starting sulfonamide.

  • Solution:

    • Re-evaluate the Base: Switch to a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA).

    • Control Water Content: Ensure all solvents and reagents are rigorously dried. Perform the reaction under an inert atmosphere (N₂ or Ar).

    • Lower Temperature: Perform the reaction at 0 °C or room temperature if the protocol allows.

Key Degradation Pathway: Hydrolysis of the N-S Bond

The primary vulnerability of 4-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide in a basic medium is the cleavage of the bond between the pyrazole nitrogen and the sulfonyl sulfur. This reaction is a classic nucleophilic substitution at the sulfur center.

Caption: Generalized mechanism for base-catalyzed N-S bond hydrolysis.

  • Step 1: Nucleophilic Attack: A nucleophile, such as a hydroxide ion (OH⁻), attacks the electrophilic sulfur atom of the sulfonamide.

  • Step 2: Formation of an Intermediate: This attack forms a transient, high-energy trigonal bipyramidal intermediate. The stability of this intermediate can influence the reaction rate.[6]

  • Step 3: Leaving Group Departure: The pyrazole anion, a relatively stable leaving group, is expelled, collapsing the intermediate and cleaving the N-S bond. Subsequent protonation yields 4-bromopyrazole and the corresponding sulfamic acid salt.

Experimental Protocols & Data Summary

Protocol 1: Rapid Stability Screening via LC-MS

This protocol allows for a quick assessment of the compound's stability under various basic conditions.

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 4-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide in a suitable solvent (e.g., Acetonitrile or THF).

  • Reaction Setup: In separate LC vials, add 100 µL of the stock solution.

  • Base Addition: To each vial, add a solution of the base to be tested (e.g., 1 equivalent of TEA in ACN, 1 equivalent of NaOH in H₂O/ACN). Include a control vial with only the stock solution and solvent.

  • Incubation: Allow the vials to stand at room temperature (or the intended reaction temperature) for a set period (e.g., 1h, 4h, 24h).

  • Analysis: At each time point, directly inject an aliquot from each vial into the LC-MS.

  • Data Interpretation: Compare the peak area of the starting material in the test vials to the control vial. The appearance of a new peak with a mass corresponding to 4-bromopyrazole (m/z ~147/149) confirms degradation.

Summary of Stability Data

The following table summarizes the expected stability based on general principles of sulfonamide and pyrazole chemistry. This should be used as a guideline and verified experimentally for your specific system.

Base TypeExample(s)SolventTemperatureExpected StabilityPrimary Risk
Weak, Non-Nucleophilic Triethylamine, DIPEAAnhydrous (DCM, THF)0 - 40 °CHigh Minimal
Inorganic Carbonate K₂CO₃, Cs₂CO₃Anhydrous (DMF, ACN)25 - 80 °CHigh Minimal with trace H₂O
Alkoxide NaOMe, KOtBuAnhydrous (THF, Dioxane)0 - 25 °CModerate to High Potential for side reactions
Aqueous Hydroxide NaOH, KOH, LiOHProtic/Aqueous25 - 100 °CLow N-S Bond Hydrolysis
Strong, Non-Nucleophilic DBU, BTMGAnhydrous25 °CModerate Potential for ring deprotonation

References

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Science of The Total Environment. Available at: [Link]

  • Musa, M. A., et al. (2009). Intramolecular nucleophilic catalysis by the neighboring hydroxyl group in acid- and base-catalyzed hydrolysis of aromatic sulfonamides and sultones. The Journal of Organic Chemistry. Available at: [Link]

  • Hogg, J. L., et al. (1977). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. Chemical Communications. Available at: [Link]

  • King, J. F., & Lam, J. Y. L. (1994). Reactivity and Mechanism in the Hydrolysis of β-Sultams. The Journal of Organic Chemistry. Available at: [Link]

  • Abdellattif, M. H., et al. (2021). Synthesis of sulfonamide derivatives containing the structural fragment of pyrazol-1-yl-pyridazine. ResearchGate. Available at: [Link]

  • Kumar, D., et al. (2018). Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. Bioinorganic Chemistry and Applications. Available at: [Link]

  • Koprivnik, S., et al. (2022). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry. Available at: [Link]

  • Reddy, M. S., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Available at: [Link]

  • Iqbal, M., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Advances. Available at: [Link]

  • Kumar, V., & Aggarwal, M. (2021). Recent highlights in the synthesis and biological significance of pyrazole derivatives. Bioorganic Chemistry. Available at: [Link]

  • Arshad, M. F., et al. (2024). Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis. Frontiers in Chemistry. Available at: [Link]

  • Shawali, A. S., & Hassaneen, H. M. (1976). Ring cleavage of some pyrazole-4-sulphonyl chlorides by chlorine. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • El-Shehry, M. F., et al. (2016). Synthesis and Biological Evaluation of N- Pyrazolyl Derivatives and Pyrazolopyrimidine Bearing a Biologically Active Sulfonamide Moiety as Potential Antimicrobial Agent. Molecules. Available at: [Link]

  • Nicastri, M. C., et al. (2020). Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. ChemRxiv. Available at: [Link]

  • Weiss, D., et al. (2022). Click-Triggered Bioorthogonal Bond-Cleavage Reactions. Topics in Current Chemistry. Available at: [Link]

  • Saggioro, S., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Khan, I., et al. (2020). Facile synthesis of 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides via Suzuki Miyaura reaction. ResearchGate. Available at: [Link]

  • PubChemLite. (n.d.). N,n-dimethyl-1h-pyrazole-4-sulfonamide (C5H9N3O2S). Retrieved from [Link]

  • Reddy, M. S., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PMC. Available at: [Link]

  • Capot Chemical. (2026). MSDS of N,N-Dimethyl-1H-pyrazole-1-sulfonamide. Retrieved from [Link]

Sources

Troubleshooting

common byproducts in N,N-dimethyl pyrazole sulfonamide synthesis

Technical Support Center: N,N-Dimethyl Pyrazole Sulfonamide Synthesis Role: Senior Application Scientist | Status: Operational[1][2][3] Introduction: Defining Your Target Architecture Welcome to the technical support hub...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N,N-Dimethyl Pyrazole Sulfonamide Synthesis Role: Senior Application Scientist | Status: Operational[1][2][3]

Introduction: Defining Your Target Architecture

Welcome to the technical support hub. In pyrazole chemistry, "N,N-dimethyl pyrazole sulfonamide" refers to two distinct structural isomers with vastly different synthetic challenges. Before troubleshooting, verify your target topology:

  • C4-Sulfonamide (Core Scaffold): The sulfonyl group is attached to the C4 carbon (

    
    ).[1][3] This is the standard pharmacophore found in COX-2 inhibitors and kinase inhibitors.[3]
    
    • Synthesis: Electrophilic aromatic substitution (Chlorosulfonation)

      
       Amidation.[3]
      
  • N1-Sulfonamide (Sulfamide/Protecting Group): The sulfonyl group is attached to the pyrazole nitrogen (

    
    ).[3]
    
    • Synthesis: Nucleophilic substitution with

      
      -dimethylsulfamoyl chloride.[1][2][3]
      

This guide addresses the specific byproduct profiles for both pathways.

Module 1: C4-Sulfonamide Synthesis (The "Drug Scaffold" Route)

Workflow: Pyrazole


 Pyrazole-4-sulfonyl chloride 

Product.[1][3]
Troubleshooting Guide: Chlorosulfonation & Amidation
Symptom Likely Byproduct/Issue Root Cause Corrective Action
Low Yield / Water Soluble Product Pyrazole-4-sulfonic Acid (Hydrolysis Product)Incomplete conversion of the sulfonic acid intermediate to the sulfonyl chloride.[1][3]Protocol Adjustment: Ensure the reaction with chlorosulfonic acid (

) is followed by a distinct thionyl chloride (

) step or prolonged heating. The acid intermediate is water-soluble and is lost during aqueous workup.[3]
Unexpected Aromatic Peaks in NMR Diaryl Sulfone (Friedel-Crafts Byproduct)If using aromatic solvents (Toluene/Benzene) during the sulfonyl chloride step, the highly reactive intermediate attacks the solvent.[1][2][3]Solvent Switch: Use chlorinated solvents (DCM, CHCl

) or run neat (excess

) to prevent solvent participation.[1][2][3]
"Gummy" Precipitate during Amidation Dimethylamine Hydrochloride Salts Insufficient base scavenger during the addition of dimethylamine.Stoichiometry Check: Use at least 2.5 eq. of amine (1 eq. for reaction, 1 eq. to scavenge HCl) or add an auxiliary base like TEA/DIPEA.[1]
FAQ: C4-Synthesis
  • Q: Can I use one-pot synthesis for the C4-sulfonamide?

    • A: Yes, but caution is required.[1] The excess chlorosulfonic acid must be quenched carefully before adding the amine. A common failure mode is violent exotherms hydrolyzing the newly formed sulfonyl chloride. Recommendation: Isolate the sulfonyl chloride if possible, or dilute significantly with DCM before amine addition at 0°C.

Module 2: N1-Sulfonylation (The "Regioselectivity" Trap)

Workflow: Pyrazole +


 (Dimethylsulfamoyl chloride) 

Product.[1][3]
The Core Problem: 1,3- vs. 1,5-Regioisomers

When reacting an unsymmetrical pyrazole (e.g., 3-methylpyrazole) with an electrophile, you will encounter annular tautomerism.[2][3] The electrophile can attack N1 or N2, leading to mixtures of 1,3-substituted and 1,5-substituted products.[1]

  • 1,3-Isomer (Thermodynamic/Steric): Usually preferred due to less steric hindrance.[1][3]

  • 1,5-Isomer (Kinetic): Often forms faster but is less stable; favored by smaller electrophiles or specific solvent coordination.[1][3]

Visualizing the Pathway

PyrazoleRegio Start Unsymmetrical 3-Substituted Pyrazole Tautomer Annular Tautomerism (Rapid Equilibrium) Start->Tautomer H-Shift Prod13 1,3-Isomer (Major Product) Sterically Favored Tautomer->Prod13 Attack at less hindered N Prod15 1,5-Isomer (Minor Byproduct) Sterically Crowded Tautomer->Prod15 Attack at hindered N Reagent Reagent: Cl-SO2-NMe2 Reagent->Tautomer

Caption: Divergent synthesis pathways for unsymmetrical pyrazoles. Steric bulk at C3 (becoming C5 in the 1,5-isomer) disfavors the red pathway.[2][3]

Troubleshooting Guide: N1-Coupling
Symptom Likely Byproduct Diagnostic (NMR) Resolution
Doublet peaks in HPLC Regioisomer Mixture (1,3 vs 1,5) NOESY: Look for cross-peaks between the

group and the C5-substituent.[1][3] The 1,5-isomer will show strong NOE; the 1,3-isomer will not.[2]
Thermodynamic Control: Heat the reaction (reflux in ACN). Sulfonylation is often reversible; heating allows the mixture to equilibrate to the more stable 1,3-isomer.[2]
Starting Material Persists Hydrolyzed Reagent (

)
Peak at ~10-11 ppm (acidic proton) or loss of reagent peak.[1][3]Dry Solvents: Dimethylsulfamoyl chloride is moisture sensitive. Use anhydrous ACN or DCM. Increase reagent equivalents to 1.2–1.5.
New peak M+107 Bis-sulfonylation Two sulfonyl groups attached (rare, usually requires strong forcing conditions).[2][3]Control Base: Avoid super-strong bases (NaH) if mono-substitution is difficult; switch to

or Cesium Carbonate.[1][3]

Analytical Protocol: Distinguishing Isomers

Objective: Definitively identify the 1,3-isomer (Target) vs. 1,5-isomer (Byproduct).

  • 1H NMR Chemical Shift:

    • 1,3-Isomer: The proton at C5 is often downfield (deshielded) compared to the 1,5-isomer due to the proximity of the electron-withdrawing sulfonamide group, but this is substituent-dependent.[1][3]

    • Coupling Constants: If C4-H and C5-H are present,

      
       is typically ~2.0-2.5 Hz.[1][2][3]
      
  • NOESY Experiment (The Gold Standard):

    • Setup: 2D NOESY in DMSO-

      
      .
      
    • Target: Cross-peak between the

      
      -dimethyl protons (
      
      
      
      ~2.6-2.9 ppm) and the substituent at position 5.[1][3]
    • Result:

      • Signal Observed: You have the 1,5-isomer (Spatial proximity).[1][2][3]

      • No Signal: You likely have the 1,3-isomer (Substituent is far away).[1][3]

Standard Operating Procedure (SOP): Optimized N1-Sulfonylation

Reagents:

  • Substituted Pyrazole (1.0 eq)[1][2][3]

  • 
    -Dimethylsulfamoyl chloride (1.2 eq)[1][3]
    
  • Triethylamine (2.0 eq) or

    
     (2.0 eq)[1][3]
    
  • Solvent: Anhydrous Acetonitrile (ACN)[3]

Step-by-Step:

  • Dissolution: Dissolve pyrazole in ACN (0.2 M concentration) under

    
     atmosphere.
    
  • Base Addition: Add base. If using

    
    , ensure fine powder to maximize surface area.[2]
    
  • Reagent Addition: Add sulfamoyl chloride dropwise at 0°C to control exotherm.

  • Reaction: Allow to warm to RT.

    • Checkpoint: Monitor by TLC/LCMS. If regioisomer ratio is poor (e.g., 60:40), heat to 60°C for 4 hours to drive thermodynamic equilibration to the 1,3-isomer.[1][2]

  • Workup: Dilute with EtOAc, wash with water x2, Brine x1.[1] Dry over

    
    .
    
  • Purification: Flash chromatography. The 1,3-isomer is typically less polar than the 1,5-isomer due to better shielding of the dipole.

References

  • Regioselectivity in Pyrazole Synthesis

    • Title: Regioselectivity in the Synthesis of Pyrazoles and Their Derivatives.[4][5][6][7][8]

    • Source:Journal of Heterocyclic Chemistry.
    • Context: Defines the steric and electronic factors controlling N1 vs N2
    • Link: [Wiley Online Library - J. Het.[3] Chem.]([Link]3]

  • Sulfonylation Mechanisms

    • Title: Synthesis and Biological Evaluation of Pyrazole Sulfonamide Deriv
    • Source:Bioorganic & Medicinal Chemistry.
    • Context: Protocols for chlorosulfonation and subsequent amidation (C4-route).[3]

    • Link: [ScienceDirect - Bioorg.[3] Med. Chem.]([Link])

  • NMR Characterization of Isomers

    • Title: 1H and 13C NMR Characterization of Pyrazole Deriv
    • Source:Magnetic Resonance in Chemistry.
    • Context: Detailed chemical shift analysis to distinguish 1,3 vs 1,5 isomers.
    • Link: [Wiley - Mag.[3] Reson. Chem.]([Link])

  • Reagent Properties

    • Title: N,N-Dimethylsulfamoyl chloride Product D
    • Source:Sigma-Aldrich / Merck.[3]

    • Context: Hydrolysis r
    • Link:[3]

Sources

Optimization

Technical Support Center: Catalyst Selection for Cross-Coupling with 4-Bromopyrazole Sulfonamides

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions for catalyst selection in cross-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions for catalyst selection in cross-coupling reactions involving 4-bromopyrazole sulfonamides. As Senior Application Scientists, we have synthesized technical data with practical field insights to help you navigate the complexities of these reactions.

Introduction to the Challenges

Cross-coupling reactions of 4-bromopyrazole sulfonamides present a unique set of challenges. The pyrazole ring, an electron-deficient heterocycle, can influence the electronics of the catalytic cycle. Furthermore, the sulfonamide moiety, with its potential to coordinate with the palladium catalyst, and the sulfur atom, a known catalyst poison, can lead to catalyst deactivation and low yields.[1][2] Careful selection of the catalyst, ligand, base, and solvent system is therefore critical for a successful transformation.

Troubleshooting Guide

This section addresses common issues encountered during the cross-coupling of 4-bromopyrazole sulfonamides, providing potential causes and actionable solutions.

Issue 1: Low to No Conversion of Starting Material
Potential Cause Troubleshooting Steps
Inactive Catalyst 1. Use a Fresh Catalyst: Palladium catalysts, especially Pd(0) sources, can degrade over time. Use a fresh batch of catalyst or a more stable pre-catalyst. 2. Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%). 3. Consider a Pre-catalyst: Buchwald pre-catalysts are often more efficient as they do not require an in-situ reduction of a Pd(II) source to the active Pd(0) species.
Inefficient Ligand 1. Screen Ligands: The choice of ligand is crucial. For electron-deficient substrates like 4-bromopyrazole sulfonamides, bulky, electron-rich phosphine ligands such as XPhos, SPhos, or tBuXPhos are often effective.[3] 2. Adjust Pd:Ligand Ratio: A 1:1 to 1:2 palladium-to-ligand ratio is a good starting point. Varying this ratio can sometimes improve results.
Inappropriate Base 1. Base Strength: The base activates the coupling partner (e.g., boronic acid in Suzuki coupling) and neutralizes the acid generated during the reaction.[4] For substrates with sensitive functional groups, a milder base like K₃PO₄ or Cs₂CO₃ may be preferable to strong bases like NaOtBu.[5] 2. Base Solubility: Ensure the base is soluble in the reaction medium. Using a finely powdered, anhydrous base can improve its effectiveness.
Suboptimal Temperature 1. Increase Temperature: If the reaction is sluggish, gradually increase the temperature in 10-20 °C increments.
Solvent Effects 1. Anhydrous & Degassed Solvents: Ensure solvents like toluene or dioxane are anhydrous and thoroughly degassed to prevent catalyst deactivation by oxygen.
Catalyst Poisoning by Sulfur 1. Sulfur-Tolerant Ligands: The sulfonamide's sulfur atom can poison the palladium catalyst.[1][2] The use of bulky, electron-rich ligands can sometimes mitigate this effect by sterically shielding the palladium center.[6] 2. Alternative Metals: In some cases, nickel or copper-based catalytic systems may be more tolerant to sulfur-containing substrates.[7][8]
Issue 2: Significant Side Product Formation (e.g., Homocoupling, Debromination)
Potential Cause Troubleshooting Steps
Oxygen in the Reaction Mixture 1. Inert Atmosphere: Rigorously maintain an inert atmosphere (argon or nitrogen) throughout the reaction setup and duration. Use degassed solvents.
Suboptimal Catalyst/Ligand System 1. Ligand Screening: Certain ligands may favor side reactions. Screening different classes of ligands can help identify a more selective system.
Boronic Acid Decomposition (Suzuki Coupling) 1. Fresh Reagents: Use high-purity, fresh boronic acid. Consider using more stable boronate esters (e.g., pinacol esters). 2. Reaction Time: Minimize reaction time to reduce the likelihood of protodeboronation.
Glaser Coupling (Sonogashira Coupling) 1. Copper-Free Conditions: Homocoupling of the terminal alkyne (Glaser coupling) is a common side reaction in Sonogashira couplings.[9][10][11] Employing copper-free conditions can often suppress this side reaction. 2. Slow Addition: If using a copper co-catalyst, slow addition of the alkyne to the reaction mixture can minimize its homocoupling.

Frequently Asked Questions (FAQs)

Q1: Which type of palladium catalyst is best for coupling with 4-bromopyrazole sulfonamides?

A1: There is no single "best" catalyst, as the optimal choice depends on the specific cross-coupling reaction and the coupling partner. However, for challenging substrates like 4-bromopyrazole sulfonamides, pre-formed Pd(0) catalysts or Pd(II) pre-catalysts that are easily reduced in situ are generally preferred. Buchwald-type pre-catalysts, which incorporate bulky, electron-rich phosphine ligands, are often a good starting point.[6]

Q2: How does the sulfonamide group affect the cross-coupling reaction?

A2: The sulfonamide group has two main effects. Electronically, it is an electron-withdrawing group, which can make the C-Br bond more susceptible to oxidative addition. However, the lone pairs on the oxygen and nitrogen atoms can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation. The sulfur atom itself can also act as a catalyst poison.[1][2]

Q3: What is the role of the ligand in these reactions?

A3: The ligand plays a critical role in stabilizing the palladium catalyst, influencing its reactivity, and controlling the selectivity of the reaction. For 4-bromopyrazole sulfonamides, bulky and electron-rich ligands are generally recommended.[6][12] These ligands promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle and can help to prevent catalyst deactivation.

Q4: Which cross-coupling reaction is most suitable for my desired transformation?

A4: The choice of reaction depends on the desired bond formation:

  • Suzuki-Miyaura Coupling: For C-C bond formation with boronic acids or esters. This is a versatile and widely used reaction.[4][13]

  • Buchwald-Hartwig Amination: For C-N bond formation with amines, amides, or sulfonamides.[12][14]

  • Sonogashira Coupling: For C-C bond formation with terminal alkynes.[9][10][11]

  • Heck Reaction: For C-C bond formation with alkenes.[15][16][17]

Q5: How can I minimize catalyst poisoning by the sulfur in the sulfonamide group?

A5: Catalyst poisoning by sulfur is a significant challenge.[1][2] To mitigate this:

  • Use bulky, electron-rich ligands that can sterically shield the palladium center.

  • Consider using higher catalyst loadings.

  • In some cases, a change of metal to nickel or copper, which can be more tolerant to sulfur, may be beneficial.[7][8]

  • The use of bimetallic catalysts or specific catalyst supports can also improve sulfur tolerance.[1]

Visualizing the Workflow: A Catalyst Selection Decision Tree

start Starting Point: 4-Bromopyrazole Sulfonamide coupling_type Choose Coupling Type: Suzuki, Buchwald-Hartwig, Sonogashira, Heck start->coupling_type initial_screen Initial Catalyst Screen: Pd(OAc)2 or Pd2(dba)3 with bulky, electron-rich ligand (e.g., XPhos, SPhos) coupling_type->initial_screen base_solvent Select Base & Solvent: Weak inorganic base (K3PO4, Cs2CO3) in anhydrous, degassed solvent (Toluene, Dioxane) initial_screen->base_solvent reaction_monitoring Monitor Reaction: TLC, LC-MS base_solvent->reaction_monitoring success Successful Coupling reaction_monitoring->success High Conversion troubleshoot Troubleshooting reaction_monitoring->troubleshoot Poor Result low_yield Low Yield/ No Reaction troubleshoot->low_yield side_products Side Products troubleshoot->side_products optimize_catalyst Optimize Catalyst System: - Increase loading - Use pre-catalyst - Screen other ligands low_yield->optimize_catalyst optimize_conditions Optimize Conditions: - Adjust temperature - Screen other bases/solvents low_yield->optimize_conditions side_products->optimize_catalyst optimize_catalyst->reaction_monitoring alternative_metals Consider Alternative Metals: Ni or Cu catalysts optimize_catalyst->alternative_metals optimize_conditions->reaction_monitoring

Caption: A decision tree for catalyst selection and troubleshooting.

Recommended Starting Conditions for Common Cross-Coupling Reactions

The following table provides recommended starting conditions for various cross-coupling reactions with 4-bromopyrazole sulfonamides. These are general guidelines and may require further optimization.

Reaction TypePalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)
Suzuki-Miyaura Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (10:1)80-100
Buchwald-Hartwig Pd₂(dba)₃ (1-2)XPhos (2-4)NaOtBu or Cs₂CO₃ (1.5-2)Toluene or Dioxane80-110
Sonogashira (Cu-free) PdCl₂(PPh₃)₂ (2-5)-Et₃N or DIPEADMF or Toluene60-100
Heck Pd(OAc)₂ (1-3)P(o-tolyl)₃ (2-6)K₂CO₃ or Et₃N (1.5-2)DMF or DMAc100-140

Experimental Protocol: General Procedure for a Suzuki-Miyaura Coupling

This protocol provides a general starting point for the Suzuki-Miyaura coupling of a 4-bromopyrazole sulfonamide with an arylboronic acid.

Materials:

  • 4-Bromopyrazole sulfonamide derivative (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(OAc)₂ (0.02 equiv)

  • SPhos (0.04 equiv)

  • K₃PO₄ (2.0 equiv, finely powdered and dried)

  • Anhydrous, degassed toluene and water (10:1 v/v)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Magnetic stir bar

Procedure:

  • To the reaction vessel, add the 4-bromopyrazole sulfonamide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.

  • Add the degassed toluene and water mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification prep1 Add solid reagents to vessel: - 4-Bromopyrazole sulfonamide - Arylboronic acid - Pd(OAc)2 & SPhos - K3PO4 prep2 Evacuate and backfill with inert gas (3x) prep1->prep2 prep3 Add degassed solvents prep2->prep3 react1 Heat to 80-100 °C with vigorous stirring prep3->react1 react2 Monitor progress (TLC, LC-MS) react1->react2 workup1 Cool to room temp. react2->workup1 workup2 Dilute with organic solvent, wash with water & brine workup1->workup2 workup3 Dry organic layer, filter, and concentrate workup2->workup3 purify Purify by column chromatography workup3->purify

Caption: A typical workflow for a Suzuki-Miyaura coupling experiment.

References

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Willis, M. C. (2010). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. PMC. [Link]

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]

  • Kim, J., et al. (2020). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. Scientific Reports, 10(1), 17094. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Muthipeedika, N. J., et al. (2021). Screening of different bases for Suzuki coupling. ResearchGate. [Link]

  • Kappe, C. O., et al. (2007). Open-Vessel Microwave-Promoted Suzuki Reactions Using Low Levels of Palladium Catalyst: Optimization and Scale-Up. Organic Process Research & Development, 11(5), 879-885. [Link]

  • Shekhar, S., et al. (2011). A General Method for Palladium-Catalyzed Reactions of Primary Sulfonamides with Aryl Nonaflates. The Journal of Organic Chemistry, 76(11), 4552-4555. [Link]

  • Johansen, M. B. (2017). The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. Catalysts, 7(2), 53. [Link]

  • Lee, J. Y., et al. (2014). QuadraPure-supported palladium nanocatalysts for microwave-promoted Suzuki cross-coupling reaction under aerobic condition. Journal of Industrial and Engineering Chemistry, 20(5), 3293-3298. [Link]

  • ResearchGate. (n.d.). 188341 PDFs | Review articles in CROSS COUPLING. [Link]

  • Chen, G., Shaughnessy, K. H., & Daugulis, O. (2016). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC. [Link]

  • Wikipedia. (n.d.). Heck reaction. [Link]

  • Aslam, S., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 4966. [Link]

  • Karami, B., & Gholamzade, Z. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19045-19066. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2023). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. [Link]

  • Ohta, H., et al. (2019). Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. Organic Letters, 21(19), 7949-7952. [Link]

  • Conboy, Ó., et al. (2025). Biocatalytic Activation of Sulfur Heteroaromatics Facilitates Dearomatizing Cross-Couplings to Set Stereogenic Centers or Axes. Journal of the American Chemical Society. [Link]

  • Karami, B., & Gholamzade, Z. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. PMC. [Link]

  • T-Y. Li, et al. (2020). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. [Link]

  • Wang, D., et al. (2022). Cu-Catalyzed Coupling Reactions of Sulfonamides with (Hetero)Aryl Chlorides/Bromides. The Journal of Organic Chemistry, 87(22), 15004-15014. [Link]

  • Ferlin, F., et al. (2024). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Frontiers in Chemistry, 12. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Author. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]

  • Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. Tetrahedron, 57(35), 7449-7476. [Link]

  • Smith, C. J., et al. (2020). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. RSC Advances, 10(49), 29331-29342. [Link]

  • Wang, D., et al. (2022). Cu‐Catalyzed Coupling Reactions of Sulfonamides with (Hetero)Aryl Chlorides/Bromides. Angewandte Chemie International Edition, 61(46), e202211915. [Link]

  • The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Wang, F., et al. (2019). Transition-Metal-Free Desulfinative Cross-Coupling of Heteroaryl Sulfinates with Grignard Reagents. Organic Letters, 21(4), 937-940. [Link]

  • Magano, J. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Organics, 3(1), 1-25. [Link]

  • Li, Y., et al. (2022). Development of the Inverse Sonogashira Reaction for DEL Synthesis. ACS Medicinal Chemistry Letters, 13(7), 1146-1152. [Link]

  • Willis, M. C. (2014). Development of palladium-catalyzed desulfinative coupling reactions. Spectrum: Concordia University Research Repository. [Link]

  • Lee, S., et al. (2023). Expanding the Frontier of Linear Drug Design: Cu‐Catalyzed Csp–Csp3‐Coupling of Electron‐Deficient SF4‐Alkynes with Alkyl Iodides. Angewandte Chemie International Edition, 62(52), e202314642. [Link]

  • Korotvicka, A., et al. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. Organic Letters, 17(12), 3090-3093. [Link]

  • Mautner, T. (2017). Suzuki Cross Coupling of 4-Bromobenzyl-(1H). reposiTUm. [Link]

  • Conboy, Ó., et al. (2025). Biocatalytic Activation of Sulfur Heteroaromatics Facilitates Dearomatizing Cross-Couplings to Set Stereogenic Centers or Axes. Research Explorer - The University of Manchester. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Validation of a Reverse-Phase HPLC Method for 4-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide

This guide provides a comprehensive framework for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of 4-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide....

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of 4-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide. Moving beyond a simple checklist, we will explore the scientific rationale behind our methodological choices, ensuring the final analytical procedure is not only compliant with regulatory standards but is also scientifically sound and fit for its intended purpose in a drug development setting. The validation strategy is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the method's suitability for quality control and stability testing.[1][2][3]

Part 1: Foundational Method Development

The molecular structure of 4-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide—featuring a heterocyclic pyrazole ring and a sulfonamide group—suggests moderate polarity. This makes Reverse-Phase HPLC (RP-HPLC) the ideal analytical approach, where a nonpolar stationary phase is paired with a polar mobile phase.[4][5] Our objective is to develop a method that provides a sharp, symmetrical, and well-resolved peak for the analyte with a reasonable retention time.

Initial Chromatographic Conditions

Based on experience with similar pyrazole and sulfonamide compounds, the following starting conditions were established.[6][7][8]

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size. The C18 stationary phase provides the necessary hydrophobicity to retain the analyte.

  • Mobile Phase: A gradient elution is chosen to ensure elution of any potential, more hydrophobic impurities.

    • Solvent A: 0.1% Phosphoric Acid in Water. The acidifier is critical for protonating silanol groups on the stationary phase and ensuring a consistent ionic state for the analyte, leading to improved peak symmetry.

    • Solvent B: Acetonitrile. Chosen for its low UV cutoff and efficient elution of a wide range of compounds.

  • Flow Rate: 1.0 mL/min. A standard flow rate for a 4.6 mm ID column.

  • Detection: 265 nm. This wavelength was selected based on common absorbance maxima for sulfonamides, providing good sensitivity.[6][7]

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C. Maintaining a constant temperature ensures retention time reproducibility.

Optimization

Initial runs with the starting conditions yielded a primary analyte peak at approximately 8.5 minutes. To optimize, the gradient was adjusted to sharpen the peak and reduce the total run time to under 15 minutes, allowing for higher throughput while ensuring adequate separation from any potential early-eluting impurities.

Part 2: The Validation Protocol: An Evidentiary Approach

Method validation is the process of providing documented evidence that an analytical procedure is suitable for its intended use.[3][9] Our approach follows the ICH Q2(R1) framework, which is the global standard for analytical procedure validation.[1][10]

digraph "HPLC_Validation_Workflow" { graph [rankdir="LR", splines=ortho, size="10,5!", ratio=fill, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Figure 1: High-level workflow for HPLC method validation.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3][11]

  • Protocol: A forced degradation study was performed. The analyte was subjected to acidic (0.1 N HCl), basic (0.1 N NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light) stress conditions. The stressed samples were then analyzed alongside an unstressed standard and a placebo blank.

  • Causality: This aggressive testing is designed to generate potential degradation products. By demonstrating that the main analyte peak is well-resolved from any new peaks that appear, we prove the method's stability-indicating nature. The DAD detector is crucial here, allowing for peak purity analysis to confirm that the analyte peak is spectrally homogeneous and not co-eluting with any degradants.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.

  • Protocol: A series of five solutions were prepared from a stock solution, ranging from 50% to 150% of the nominal assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Each concentration was injected in triplicate.

  • Causality: This range is chosen to cover variations expected during routine analysis, including measurements for content uniformity and stability studies where concentrations might deviate from 100%. A calibration curve is generated by plotting the peak area against concentration, and the relationship is assessed using the coefficient of determination (R²).

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[3] It is typically assessed via recovery studies.

  • Protocol: Accuracy was determined by spiking a placebo mixture with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Nine determinations were made (3 concentrations, 3 replicates each).

  • Causality: This approach mimics the analysis of a real sample matrix and demonstrates that excipients or other components do not interfere with the quantification of the active ingredient. The percent recovery is calculated for each level.

Precision

Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Assesses precision over a short interval of time with the same analyst and equipment.

  • Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment.

  • Protocol:

    • Repeatability: Six replicate samples were prepared at 100% of the target concentration and analyzed on the same day by the same analyst.

    • Intermediate Precision: The repeatability study was duplicated on a different day by a second analyst using a different HPLC system.

  • Causality: These tests demonstrate the method's reliability under normal laboratory operating variations, ensuring that results are consistent and reproducible. The results are expressed as the Relative Standard Deviation (%RSD).

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte which can be quantitatively determined with suitable precision and accuracy.

  • Protocol: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve obtained from the linearity study.

    • LOD = 3.3 × (σ / S)

    • LOQ = 10 × (σ / S)

    • Where σ = the standard deviation of the y-intercepts of regression lines and S = the slope of the calibration curve.

  • Causality: This statistical method is a reliable approach recommended by ICH guidelines.[1] Establishing the LOQ is critical for accurately quantifying low-level impurities.

Robustness

Robustness measures the capacity of a method to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.[11]

  • Protocol: The effect of minor changes was assessed, including:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 5°C)

    • Mobile Phase pH (± 0.2 units)

  • Causality: By intentionally varying these parameters, we simulate the minor day-to-day fluctuations that can occur in a QC lab. The method is considered robust if system suitability parameters (e.g., peak tailing, resolution, retention time) remain within acceptable limits.

System Suitability

System Suitability Testing (SST) is an integral part of any chromatographic method, verifying that the system is adequate for the intended analysis.[12][13]

  • Protocol: Before each validation run (and any future routine analysis), a standard solution is injected five times.

  • Causality: SST ensures the chromatographic system is performing as expected on the day of analysis. Key parameters like peak area %RSD, tailing factor, and theoretical plates are monitored to confirm system readiness.

Part 3: Performance Data and Comparison

The data generated from the validation experiments must be compared against pre-defined acceptance criteria to declare the method as validated. The criteria below are based on established industry standards and regulatory guidelines.[3][12][14]

Validation ParameterAcceptance CriteriaHypothetical ResultStatus
Specificity Analyte peak is pure and resolved from all degradation peaks (Resolution > 2.0).Peak purity > 99.5%. Resolution from closest degradant = 3.1.Pass
Linearity (R²) Coefficient of Determination (R²) ≥ 0.9990.9995Pass
Range 50% - 150% of nominal concentration50 - 150 µg/mLPass
Accuracy (% Recovery) 98.0% - 102.0% recovery at each level.99.2% - 101.3%Pass
Precision (Repeatability) %RSD ≤ 2.0%0.85%Pass
Precision (Intermediate) %RSD ≤ 2.0%1.10%Pass
LOQ Signal-to-Noise Ratio ≥ 10. Demonstrable precision and accuracy at this level.0.1 µg/mLPass
Robustness System suitability parameters (tailing, plates, etc.) remain within limits.All SST parameters met under all varied conditions.Pass
System Suitability Tailing Factor ≤ 2.0; Theoretical Plates > 2000; %RSD of 5 replicates ≤ 2.0%.Tailing=1.2; Plates=6500; %RSD=0.6%Pass
digraph "Validation_Parameter_Relationships" { graph [splines=true, overlap=false, size="10,6!", ratio=auto, bgcolor="#F1F3F4"]; node [shape=ellipse, style="filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Figure 2: Interrelationship of core validation parameters.

Part 4: Detailed Experimental Protocols

Protocol 1: Preparation of Standard and Sample Solutions
  • Stock Solution (1000 µg/mL): Accurately weigh 50 mg of 4-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).

  • Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Linearity Solutions: Prepare a series of solutions from the Stock Solution in the diluent to achieve final concentrations of 50, 75, 100, 125, and 150 µg/mL.

  • Sample Solution: Prepare the sample (e.g., from a drug product formulation) in the diluent to achieve a theoretical final concentration of 100 µg/mL of the analyte.

Protocol 2: System Suitability Test
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the diluent (blank) once to ensure no interfering peaks are present.

  • Inject the Working Standard Solution (100 µg/mL) five times consecutively.

  • Calculate the %RSD of the peak areas, the tailing factor, and the number of theoretical plates for the five replicate injections.

  • Verify that all results meet the acceptance criteria defined in the table above before proceeding with any further analysis.

Conclusion

This guide outlines a comprehensive and scientifically-driven approach to the validation of an HPLC method for 4-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide. By adhering to the principles of the ICH Q2(R1) guideline, we have established a procedure that is specific, linear, accurate, precise, and robust. The successful execution of this validation protocol provides a high degree of assurance that the method is fit for its intended purpose in a regulated pharmaceutical environment, ensuring the quality and consistency of analytical data for the lifetime of the product.

References

  • Title: 〈621〉CHROMATOGRAPHY - US Pharmacopeia (USP) Source: US Pharmacopeia (USP) URL: [Link]

  • Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL: [Link]

  • Title: HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES Source: ResearchGate URL: [Link]

  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]

  • Title: FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology Source: ECA Academy URL: [Link]

  • Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: FDA URL: [Link]

  • Title: Revisions per USP 621 Source: Agilent URL: [Link]

  • Title: Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography Source: Waters Corporation URL: [Link]

  • Title: A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity Source: International Journal of ChemTech Applications URL: [Link]

  • Title: FDA Releases Guidance on Analytical Procedures Source: BioPharm International URL: [Link]

  • Title: Are You Sure You Understand USP <621>? Source: LCGC International URL: [Link]

  • Title: Separation of Pyrazole on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

  • Title: Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride Source: Trends in Sciences URL: [Link]

  • Title: Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone] Source: ResearchGate URL: [Link]

  • Title: Development and Validation of an HPLC Method for the Determination of Ten Sulfonamide Residues in Milk According to 2002/657/EC Source: ResearchGate URL: [Link]

  • Title: Development and Validation of an HPLC Method for the Simultaneous Determination of Ten Sulfonamide Residues in Bovine, Porcine and Chicken Tissues According to 2002/657/EC Source: Bentham Science Publishers URL: [Link]

  • Title: Green HPLC Method for Determination of Nine Sulfonamides in Milk and Beef, and Its Greenness Assessment with Analytical Eco-Scale and Greenness Profile Source: Journal of AOAC INTERNATIONAL URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: An Implementation Guide Source: ResearchGate URL: [Link]

  • Title: Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography Source: CORE URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: Separation of Pyrazole, 4-bromo-3,5-dimethyl- on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

  • Title: ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) Source: European Medicines Agency URL: [Link]

Sources

Comparative

A Comparative Analysis of 4-bromo- vs. 4-chloro-N,N-dimethyl-1H-pyrazole-1-sulfonamide for Synthetic and Medicinal Chemistry Applications

An In-Depth Guide for Researchers and Drug Development Professionals In the landscape of modern synthetic and medicinal chemistry, the selection of appropriate building blocks is a critical determinant of success. Haloge...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide for Researchers and Drug Development Professionals

In the landscape of modern synthetic and medicinal chemistry, the selection of appropriate building blocks is a critical determinant of success. Halogenated pyrazoles, in particular, serve as versatile intermediates, offering a reactive handle for a variety of cross-coupling reactions and acting as key pharmacophores in numerous bioactive molecules. This guide provides a comprehensive comparative study of two closely related yet distinct building blocks: 4-bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide and 4-chloro-N,N-dimethyl-1H-pyrazole-1-sulfonamide. The analysis is grounded in established principles of organic chemistry and supported by data from relevant studies on similar molecular scaffolds.

Physicochemical Properties: A Tale of Two Halogens

The substitution of a bromine versus a chlorine atom at the 4-position of the pyrazole ring imparts subtle yet significant differences in the physicochemical properties of the resulting sulfonamides. These differences can have a profound impact on their reactivity, solubility, and metabolic stability.

Property4-bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide4-chloro-N,N-dimethyl-1H-pyrazole-1-sulfonamideRationale
Molecular Weight 268.13 g/mol 223.68 g/mol The higher atomic weight of bromine compared to chlorine.
Electronegativity of Halogen (Pauling Scale) 2.963.16Chlorine is more electronegative than bromine.
C-X Bond Strength Weaker C-Br bondStronger C-Cl bondThe C-Br bond is longer and more polarizable, making it more susceptible to cleavage.
Predicted Lipophilicity (cLogP) HigherLowerBromine generally contributes more to lipophilicity than chlorine.
Predicted Boiling Point HigherLowerThe larger size and greater polarizability of bromine lead to stronger van der Waals forces.

Synthesis and Reactivity: A Comparative Overview

The synthetic routes to both 4-bromo- and 4-chloro-N,N-dimethyl-1H-pyrazole-1-sulfonamide typically involve the halogenation of a pyrazole precursor followed by sulfonylation. The choice of halogenating agent and reaction conditions is crucial for achieving high yields and regioselectivity.

General Synthetic Workflow

Pyrazole 1H-Pyrazole Halogenated_Pyrazole 4-Halo-1H-pyrazole Pyrazole->Halogenated_Pyrazole Halogenation (e.g., NBS or NCS) Final_Product 4-Halo-N,N-dimethyl-1H-pyrazole-1-sulfonamide Halogenated_pyrazole Halogenated_pyrazole Halogenated_pyrazole->Final_Product Sulfonylation (e.g., (CH3)2NSO2Cl, Base)

Caption: Generalized synthetic pathway for 4-halo-N,N-dimethyl-1H-pyrazole-1-sulfonamides.

Reactivity in Cross-Coupling Reactions

The primary utility of these compounds in synthetic chemistry lies in their application as substrates for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. The difference in the carbon-halogen bond strength is the key determinant of their comparative reactivity.

  • 4-bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide: The weaker C-Br bond generally leads to higher reactivity in oxidative addition to a low-valent metal catalyst (e.g., Pd(0)). This often translates to milder reaction conditions (lower temperatures, shorter reaction times) and broader catalyst compatibility.

  • 4-chloro-N,N-dimethyl-1H-pyrazole-1-sulfonamide: The stronger C-Cl bond typically requires more forcing reaction conditions, such as higher temperatures, longer reaction times, and the use of more specialized, electron-rich phosphine ligands to facilitate the more challenging oxidative addition step. However, the lower cost and greater availability of chloro-aromatics can make this an attractive option for large-scale synthesis.

Biological Activity and Medicinal Chemistry Implications

The nature of the halogen substituent can also significantly influence the biological activity profile of a molecule.

  • Lipophilicity and Permeability: The higher predicted lipophilicity of the bromo-substituted compound may lead to increased membrane permeability and potentially higher potency in certain biological assays. However, it can also result in lower aqueous solubility and increased metabolic liability.

  • Metabolic Stability: The stronger C-Cl bond can impart greater metabolic stability, as it is less susceptible to enzymatic cleavage. This can be a desirable property for drug candidates, leading to a longer half-life in vivo.

  • Halogen Bonding: Both chlorine and bromine can participate in halogen bonding, a non-covalent interaction with electron-rich atoms (e.g., oxygen, nitrogen) in a protein's active site. The strength and geometry of these interactions can differ between the two halogens, potentially leading to differences in binding affinity and selectivity.

Experimental Protocols: A Head-to-Head Comparison in a Suzuki-Miyaura Coupling

To provide a practical illustration of the reactivity differences, the following is a representative protocol for a Suzuki-Miyaura coupling reaction to synthesize a 4-aryl-N,N-dimethyl-1H-pyrazole-1-sulfonamide.

Materials and Reagents
  • 4-halo-N,N-dimethyl-1H-pyrazole-1-sulfonamide (bromo or chloro)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water, toluene)

Experimental Workflow

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reactants Combine 4-halo-pyrazole, arylboronic acid, base, and solvent in a reaction vessel. Degas Degas the reaction mixture (e.g., by bubbling with argon). Reactants->Degas Catalyst Add the palladium catalyst. Degas->Catalyst Heat Heat the reaction to the desired temperature and stir. Catalyst->Heat Monitor Monitor the reaction progress by TLC or LC-MS. Heat->Monitor Quench Cool to room temperature and quench the reaction. Monitor->Quench Extract Extract the product into an organic solvent. Quench->Extract Purify Purify the crude product by column chromatography. Extract->Purify

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Expected Differences in Reaction Parameters
ParameterFor 4-bromo- derivativeFor 4-chloro- derivativeRationale
Catalyst Loading Typically lower (e.g., 1-2 mol%)May require higher loading (e.g., 3-5 mol%)To compensate for the slower oxidative addition.
Reaction Temperature Generally lower (e.g., 80-90 °C)Often requires higher temperatures (e.g., 100-120 °C)To overcome the higher activation energy of C-Cl bond cleavage.
Reaction Time Shorter (e.g., 2-6 hours)Longer (e.g., 12-24 hours)Reflects the slower reaction kinetics.

Conclusion

The choice between 4-bromo- and 4-chloro-N,N-dimethyl-1H-pyrazole-1-sulfonamide is a nuanced decision that depends on the specific goals of the research or development program. The bromo-substituted analog offers higher reactivity, which can be advantageous for rapid library synthesis and proof-of-concept studies. In contrast, the chloro-substituted analog, while more challenging to react, may provide benefits in terms of cost-effectiveness for large-scale synthesis and improved metabolic stability in a drug discovery context. A thorough understanding of the trade-offs between these two valuable building blocks is essential for making informed decisions in the design and execution of synthetic and medicinal chemistry projects.

References

There are no direct comparative studies available for the specified compounds. The information presented is based on established principles of organic chemistry and data from related compounds.

Validation

A Senior Application Scientist's Guide to Analytical Method Development for Pyrazole Sulfonamide Quantification

Introduction: The Analytical Imperative for Pyrazole Sulfonamides The pyrazole sulfonamide scaffold is a cornerstone in modern medicinal chemistry, exemplified by blockbuster drugs like Celecoxib, a selective COX-2 inhib...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for Pyrazole Sulfonamides

The pyrazole sulfonamide scaffold is a cornerstone in modern medicinal chemistry, exemplified by blockbuster drugs like Celecoxib, a selective COX-2 inhibitor used for pain and inflammation management.[1][2] The therapeutic significance of this class of compounds necessitates rigorous analytical oversight throughout the drug development lifecycle—from purity assessment of the active pharmaceutical ingredient (API) to quantification in final dosage forms and complex biological matrices.

Developing a robust, reliable, and validated analytical method is not merely a regulatory checkbox; it is the foundation upon which the safety and efficacy of a drug are built. A suitable method must be able to unequivocally quantify the target analyte, separating it from synthesis impurities, degradation products, and formulation excipients. This guide provides an in-depth comparison of the predominant analytical techniques for pyrazole sulfonamide quantification, grounded in established regulatory frameworks and practical, field-proven insights. We will explore the causality behind methodological choices, present detailed experimental protocols, and offer comparative data to empower researchers in selecting and developing methods fit for their intended purpose.

Method Selection: A Comparison of Core Techniques

The choice of an analytical method is fundamentally driven by the analytical objective. Key considerations include the required sensitivity, the complexity of the sample matrix, and the need for structural confirmation. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the two most powerful and widely adopted techniques for this purpose.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is the workhorse of pharmaceutical quality control for its robustness, cost-effectiveness, and reliability in quantifying analytes in relatively clean matrices like bulk drug substances and capsule formulations.[3] The principle relies on the physical separation of components in a mixture as they pass through a packed column, followed by detection of the analyte based on its absorption of ultraviolet light.

  • Expertise in Action (Why this choice?): Pyrazole sulfonamides, such as celecoxib, possess aromatic rings and conjugated systems, making them strong chromophores ideal for UV detection.[1] A reversed-phase C18 column is typically the first choice because the logP of these molecules indicates moderate non-polarity, leading to good retention and separation based on hydrophobicity.[3][4] The mobile phase, usually a mixture of acetonitrile or methanol and water with an acid modifier like formic or phosphoric acid, is optimized to ensure sharp, symmetrical peaks by controlling the ionization state of the sulfonamide group.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

When the analytical challenge involves trace-level quantification in complex biological matrices (e.g., plasma, tissue) or requires absolute certainty of identification, LC-MS/MS is the gold standard.[5] It couples the superior separation power of HPLC with the high sensitivity and unparalleled specificity of tandem mass spectrometry.

  • Expertise in Action (Why this choice?): For bioanalytical studies, such as pharmacokinetics, the required sensitivity often falls below the detection limits of UV detectors.[6] LC-MS/MS overcomes this by ionizing the analyte (typically via electrospray ionization, ESI) and detecting specific mass-to-charge (m/z) ratios of the parent ion and its characteristic fragment ions (a process called Multiple Reaction Monitoring or MRM).[7] This MRM transition is unique to the analyte, effectively eliminating interference from complex matrix components and providing exquisite selectivity and sensitivity, often reaching picogram levels.[8]

Workflow for Method Development and Validation

A structured approach is critical for efficient and successful method development. The process begins with understanding the analyte's properties and culminates in a fully validated method that meets regulatory standards.

G cluster_Dev Phase 1: Method Development cluster_Val Phase 2: Method Validation (ICH Q2(R1)) Analyte 1. Analyte Characterization (pKa, logP, solubility, UV λmax) Method_Select 2. Method Selection (HPLC-UV vs. LC-MS/MS) Analyte->Method_Select Initial_Cond 3. Initial Conditions (Column, Mobile Phase, Detector) Method_Select->Initial_Cond Optimization 4. Optimization (Gradient, Flow Rate, pH, Temp) Initial_Cond->Optimization Specificity 5. Specificity / Selectivity Optimization->Specificity Proceed to Validation Linearity 6. Linearity & Range Specificity->Linearity Accuracy 7. Accuracy Linearity->Accuracy Precision 8. Precision (Repeatability & Intermediate) Accuracy->Precision Limits 9. LOD & LOQ Precision->Limits Robustness 10. Robustness Limits->Robustness Final_Method Final Validated Method & Report Robustness->Final_Method

Caption: A typical workflow for analytical method development and validation, following ICH guidelines.

Comparative Performance Data

The following table summarizes typical performance characteristics for the quantification of a pyrazole sulfonamide like Celecoxib using HPLC-UV and LC-MS/MS. The data is representative of what is achievable with a properly validated method.

ParameterHPLC-UVLC-MS/MSRationale & Justification
Linearity (R²) > 0.999[2]> 0.999[7]Both techniques provide excellent linearity, demonstrating a direct proportional response to concentration.
Accuracy (% Recovery) 98.0 - 102.0%[2]95.0 - 105.0% (in matrix)[8]Accuracy ensures the measured value is close to the true value. Wider acceptance criteria for bioanalysis reflect matrix complexity.
Precision (%RSD) < 2.0%[2]< 15.0% (in matrix)[5][8]Precision reflects the closeness of repeated measurements. Stringent limits for drug products, more lenient for bioanalysis per FDA guidance.
Limit of Quantitation (LOQ) ~50-200 ng/mL[9]~0.5-5 ng/mL[7]LC-MS/MS is orders of magnitude more sensitive, making it essential for pharmacokinetic studies where plasma concentrations are low.[6]
Selectivity Good (Chromatographic)Excellent (Mass-based)HPLC-UV relies on retention time, which can be susceptible to co-eluting impurities. LC-MS/MS uses a specific mass transition, offering near-absolute selectivity.
Typical Application API Purity, FormulationsBioanalysis (Plasma, Urine), Trace Impurity AnalysisThe choice is dictated by the required sensitivity and the cleanliness of the sample matrix.

Experimental Protocols

The protocols provided below are detailed, self-validating frameworks grounded in regulatory expectations from the International Council for Harmonisation (ICH).[10][11][12]

Protocol 1: HPLC-UV Method for Quantification of Celecoxib in Capsules

This protocol describes a stability-indicating reversed-phase HPLC method suitable for routine quality control.[2][3]

1. Reagents and Materials:

  • Celecoxib Reference Standard (USP grade)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Purified Water (18.2 MΩ·cm)

  • Phosphoric Acid (ACS grade)

  • Celecoxib 200 mg Capsules (Test Sample)

2. Instrumentation and Conditions:

  • HPLC System: Standard system with a quaternary pump, autosampler, column oven, and UV/Vis or PDA detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (60:40 v/v).

    • Causality: The acidic mobile phase ensures the sulfonamide moiety is in a consistent protonation state, leading to sharp, symmetrical peak shapes. Acetonitrile provides the necessary elution strength for the non-polar celecoxib molecule.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 251 nm.[3]

    • Causality: This wavelength corresponds to a high absorbance maximum for celecoxib, maximizing sensitivity.

  • Injection Volume: 10 µL.

3. Solution Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh ~10 mg of Celecoxib Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Sample Solution (100 µg/mL): Weigh the contents of 20 capsules and calculate the average weight. Accurately weigh a portion of the powder equivalent to 10 mg of Celecoxib into a 100 mL volumetric flask. Add ~70 mL of methanol, sonicate for 15 minutes to dissolve, then dilute to volume. Filter through a 0.45 µm syringe filter before injection.

4. Method Validation (as per ICH Q2(R1)): [10]

  • Specificity: Inject blank (methanol), placebo (capsule excipients), standard, and sample solutions. The analyte peak in the sample should be free from interference at its retention time.

  • Linearity: Prepare a series of at least five standard solutions from 25 to 150 µg/mL. Plot peak area versus concentration. The correlation coefficient (R²) should be ≥ 0.999.[2]

  • Accuracy: Perform recovery studies by spiking the placebo with the analyte at three levels (e.g., 80%, 100%, 120% of the target concentration). The mean recovery should be within 98.0-102.0%.

  • Precision (Repeatability): Analyze six replicate sample preparations. The relative standard deviation (%RSD) should be ≤ 2.0%.

  • Limit of Quantitation (LOQ): Determine the lowest concentration that can be measured with acceptable accuracy and precision, typically established by analyzing a series of dilute solutions and finding where %RSD is ≤ 10%.

Protocol 2: LC-MS/MS Method for Quantification in Human Plasma

This protocol is designed for bioanalytical applications and must adhere to both ICH and FDA guidelines for bioanalytical method validation.[5][13][14]

1. Reagents and Materials:

  • Celecoxib Reference Standard

  • Internal Standard (IS), e.g., a stable isotope-labeled Celecoxib or a structural analog.

  • Acetonitrile (LC-MS grade) with 0.1% Formic Acid

  • Water (LC-MS grade) with 0.1% Formic Acid

  • Human Plasma (K2-EDTA)

  • Ethyl Acetate (for extraction)

2. Instrumentation and Conditions:

  • LC-MS/MS System: UPLC/HPLC coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A typical gradient would run from 5-10% B to 95% B over 3-5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Ionization Source: ESI, Positive Mode.

  • MRM Transitions:

    • Celecoxib: e.g., m/z 382.1 → 316.1

    • Internal Standard: To be determined based on the compound.

    • Causality: These transitions (parent ion → fragment ion) are optimized by direct infusion to find the most stable and intense signal, which is the cornerstone of the method's specificity.

3. Sample Preparation (Protein Precipitation & LLE):

  • To 100 µL of plasma sample in a microcentrifuge tube, add 25 µL of IS working solution.

  • Add 300 µL of acetonitrile to precipitate proteins. Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

  • Reconstitute the residue in 100 µL of Mobile Phase A/B (90:10). Vortex, and inject.

    • Causality: This sample cleanup procedure removes the bulk of plasma proteins and phospholipids, which can cause ion suppression and contaminate the LC-MS system.

4. Method Validation (as per FDA Bioanalytical Method Validation Guidance): [5][15]

  • Selectivity: Analyze at least six blank plasma lots to ensure no endogenous interferences are present at the retention times of the analyte and IS.

  • Calibration Curve: Prepare a curve in the biological matrix (e.g., 1-1000 ng/mL). The curve must have a minimum of six non-zero standards.

  • Accuracy & Precision: Analyze Quality Control (QC) samples at a minimum of four levels (LOD, Low, Mid, High) in five replicates. For accuracy, the mean should be within ±15% of the nominal value (±20% at LLOQ). For precision, the %RSD should not exceed 15% (20% at LLOQ).

  • Matrix Effect: Evaluate the potential for ion suppression or enhancement from the biological matrix by comparing the analyte response in post-extraction spiked samples to that of a pure solution.

  • Stability: Perform freeze-thaw, short-term (bench-top), long-term, and stock solution stability experiments to ensure the analyte is stable under all experimental conditions.

G cluster_req Analysis Requirement cluster_hplc High Concentration / Clean Matrix cluster_lcms Trace Level / Complex Matrix cluster_app Application Req Define Goal: - Purity/Assay? - Bioanalysis? HPLC HPLC-UV (Robust, Cost-Effective) Req->HPLC High Conc. LCMS LC-MS/MS (Sensitive, Selective) Req->LCMS Low Conc. QC QC/Formulation Analysis HPLC->QC PK Pharmacokinetics/Bioequivalence LCMS->PK

Caption: Decision tree for selecting an analytical method based on application requirements.

Conclusion

The development of a robust analytical method for pyrazole sulfonamide quantification is a systematic, scientifically-driven process. While HPLC-UV remains an indispensable tool for quality control of bulk substances and pharmaceutical products, its sensitivity limitations make LC-MS/MS the necessary choice for bioanalytical applications. The causality behind each step—from the choice of column and mobile phase to the selection of MRM transitions—is critical for developing a method that is not only accurate and precise but also rugged and reliable. By adhering to the principles outlined in ICH and FDA guidelines, researchers can ensure their analytical data is trustworthy and defensible, ultimately safeguarding the quality and safety of these important therapeutic agents.

References

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: International Council for Harmonisation URL: [Link]

  • Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Celecoxib Identification Methods Source: Latin American Journal of Pharmacy URL: [Link]

  • Title: A stability-indicating HPLC method to determine Celecoxib in capsule formulations Source: Journal of Pharmaceutical and Biomedical Analysis URL: [Link]

  • Title: Quality Guidelines - ICH Source: International Council for Harmonisation URL: [Link]

  • Title: A rapid and sensitive HPLC method for the analysis of celecoxib in human plasma: application to pharmacokinetic studies Source: Iranian Journal of Pharmaceutical Research URL: [Link]

  • Title: FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers Source: KCAS Bioanalytical & Biomarker Services URL: [Link]

  • Title: Assay Method Development and Validation for Celecoxib Dosage Forms by High Performance Liquid Chromatography Source: Research Journal of Pharmacy and Technology URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: An Implementation Guide Source: ResearchGate URL: [Link]

  • Title: UV spectrophotometric method for the quantitative estimation of celecoxib in capsule dosage forms Source: Der Pharmacia Lettre, Scholars Research Library URL: [Link]

  • Title: ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) Source: International Council for Harmonisation URL: [Link]

  • Title: M10 Bioanalytical Method Validation and Study Sample Analysis Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: European Compliance Academy (ECA) URL: [Link]

  • Title: Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry (LC-MS-MS) Source: United States Department of Agriculture (USDA) URL: [Link]

  • Title: Bioanalytical Method Validation Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Essential FDA Guidelines for Bioanalytical Method Validation Source: ResolveMass Laboratories Inc. URL: [Link]

  • Title: Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents Source: ACS Omega URL: [Link]

  • Title: A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity Source: International Journal of ChemTech Applications URL: [Link]

  • Title: Quantitative and Qualitative Analysis of the Anti-Proliferative Potential of the Pyrazole Scaffold in the Design of Anticancer Agents Source: Molecules (MDPI) URL: [Link]

  • Title: Synthesis and Evalution of Pyrazole Derivatives by Different Method Source: International Journal For Multidisciplinary Research URL: [Link]

  • Title: Determination of Sulfonamide Antibiotics in Bovine Liver Using Agilent Bond Elut QuEChERS EN Kits by LC/MS Source: Agilent Technologies URL: [Link]

  • Title: Determination of 4-Sulfonamidophenylhydrazine and Sulfonamide in Diarylpyrazole Derivatives by LC-MS Source: SciTePress URL: [Link]

  • Title: Determination of sulfonamides in milk by ID-LC-MS/MS Source: ACG Publications URL: [Link]

  • Title: A sensitive and repeatable method for characterization of sulfonamides and trimethoprim in honey using QuEChERS extracts Source: Shimadzu URL: [Link]

  • Title: Online Automated SPE–LC–MS-MS Quantitation of Sulfonamide Antibiotics and Pesticides in Surface Waters Source: LCGC International URL: [Link]

  • Title: Custom Analytical Method Development for Drug Discovery Source: ResolveMass Laboratories Inc. URL: [Link]

  • Title: Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma brucei N-Myristoyltransferase Inhibitors Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride Source: Trends in Sciences URL: [Link]

  • Title: A Step-by-Step Guide to Analytical Method Development and Validation Source: Emery Pharma URL: [Link]

  • Title: Small Molecule Development Analytical Methods for Faster Time to Market Source: Hovione URL: [Link]

  • Title: Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis Source: Frontiers in Chemistry URL: [Link]

Sources

Comparative

Regioselective Cross-Coupling of Halogenated Pyrazoles: A Comparative Application Guide

Halogenated pyrazoles are privileged scaffolds in the development of pharmaceuticals, agrochemicals, and advanced materials. For drug development professionals and synthetic chemists, transition-metal-catalyzed cross-cou...

Author: BenchChem Technical Support Team. Date: March 2026

Halogenated pyrazoles are privileged scaffolds in the development of pharmaceuticals, agrochemicals, and advanced materials. For drug development professionals and synthetic chemists, transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) serves as the premier method for late-stage functionalization of these heterocycles.

However, achieving precise site-selectivity in polyhalogenated pyrazoles requires a deep understanding of intrinsic electronic effects, bond dissociation energies, and ligand dynamics. As a Senior Application Scientist, I have structured this guide to objectively compare the reactivity of different halogens and positional isomers within the pyrazole core, providing field-proven protocols and causality-driven insights to optimize your cross-coupling workflows.

The Hierarchy of Reactivity: Halogen and Positional Comparisons

The success of a cross-coupling reaction hinges on the oxidative addition step, which is governed by two competing variables: the nature of the halogen leaving group and its position on the pyrazole ring.

Halogen Alternatives: The Iodine vs. Bromine vs. Chlorine Dilemma

The classical trend for oxidative addition in palladium catalysis dictates that reactivity follows the order of bond dissociation energies: Iodide > Bromide > Chloride .

  • Iodopyrazoles undergo rapid oxidative addition, making them ideal for sterically hindered or unactivated couplings. However, in highly electron-rich systems—such as aminopyrazoles—iodine's rapid reactivity becomes a liability. The weak C–I bond makes the palladium-insertion intermediate highly susceptible to protodehalogenation before transmetalation can occur[1].

  • Bromopyrazoles generally offer the optimal balance. Direct comparison in Suzuki-Miyaura reactions reveals that bromo- and chloro-derivatives often provide superior overall yields compared to iodopyrazoles due to this reduced propensity for dehalogenation side reactions[1].

  • Chloropyrazoles possess strong C–Cl bonds (~95 kcal/mol) and typically resist standard phosphine catalysts, requiring highly active, electron-rich ligands (e.g., RuPhos, dtbpf) or bulky N-heterocyclic carbenes (NHCs) to force oxidative addition[2].

Positional Alternatives: C5 vs. C3 vs. C4

In an N-protected dihalo- or trihalopyrazole, the positions are not electronically equivalent. The intrinsic reactivity for oxidative addition generally follows the order: C5 > C3 > C4 [3].

  • The C-5 Position (Kinetic Site): Adjacent to the substituted N1 atom, C5 is highly electrophilic due to the strong inductive electron-withdrawing effect (-I) of the nitrogen. Consequently, oxidative addition occurs here first[3].

  • The C-3 Position (Thermodynamic Site): While still reactive, C3 lacks the direct inductive activation present at C5. It requires a "thermodynamic push" (higher temperatures, more active catalysts) to couple, especially after C5 has been functionalized.

  • The C-4 Position (Electron-Rich Site): C4 is the most electron-rich position on the ring due to the resonance (+M) contribution from both nitrogen atoms. Because oxidative addition is fundamentally a nucleophilic attack by Pd(0), the electron-rich C4 position is the least reactive and typically the last to undergo coupling[3].

Reactivity A Halogenated Pyrazole Reactivity Factors B Halogen Leaving Group A->B C Regiochemistry (Position) A->C D Electronic Environment A->D B1 Iodide Fastest OA, but prone to dehalogenation B->B1 B2 Bromide Optimal balance of reactivity & stability B->B2 B3 Chloride Slowest OA, requires bulky/electron-rich ligands B->B3 C1 C-5 Position Highly reactive via N1 inductive effect C->C1 C2 C-3 Position Secondary reactivity, sterically accessible C->C2 C3 C-4 Position Electron-rich (+M), least reactive to OA C->C3 D1 N-Protecting Groups Directs catalyst or alters electron density D->D1

Fig 1: Logical hierarchy of factors governing the cross-coupling reactivity of halogenated pyrazoles.

Comparative Performance Data

To facilitate rapid decision-making in the lab, the following tables summarize the quantitative and qualitative differences between halogenated pyrazole substrates.

Table 1: Halogen Leaving Group Comparison
HalogenBond Dissociation EnergyRelative OA RatePrimary ChallengeRecommended Catalyst System
Iodide (-I) ~65 kcal/molFastestProtodehalogenation in electron-rich systemsPd(PPh3)4 or Pd(OAc)2 / SPhos
Bromide (-Br) ~80 kcal/molModerate-FastMinimal (Optimal choice)Pd(dppf)Cl2 or Pd2(dba)3 / XPhos
Chloride (-Cl) ~95 kcal/molSlowUnreacted starting materialPd-PEPPSI-IPr or Pd(OAc)2 / RuPhos
Table 2: Positional Selectivity in N-Protected Dihalopyrazoles
Pyrazole PositionElectronic CharacterRelative ReactivityStrategic Approach for Functionalization
C-5 Highly Electrophilic (-I from N1)1 (Most Reactive)Kinetic control; reacts first using standard Pd(PPh3)4 at mild temperatures (60-80 °C).
C-3 Moderately Electrophilic2 (Intermediate)Thermodynamic push; requires stronger bidentate ligands (dppf) and higher heat (100 °C).
C-4 Electron-Rich (+M from N atoms)3 (Least Reactive)Ligand override; requires highly active catalysts or prior functionalization of C3/C5.

Ligand Control: Overcoming Intrinsic Selectivity

While the intrinsic C5 > C3 selectivity is robust, modern catalysis allows us to invert or modulate these rules. When dealing with polyhalogenated heteroarenes, the use of bulky N-heterocyclic carbene (NHC) ligands can dramatically alter site-selectivity. For example, highly sterically congested ligands like Pd-PEPPSI-IPr can force oxidative addition away from the intrinsically favored site to a more distal, less sterically hindered position[2]. This is critical when designing syntheses where the C4 or C3 position must be functionalized prior to the C5 position.

Self-Validating Experimental Protocol

The following protocol details a one-pot sequential Suzuki-Miyaura coupling to generate an unsymmetrical 3,5-diarylpyrazole from a 3,5-dibromopyrazole precursor. This method capitalizes on the intrinsic reactivity difference between C5 and C3[4].

Objective

Synthesize an unsymmetrical 3,5-diarylpyrazole via kinetic control (C5) followed by thermodynamic push (C3).

Materials
  • 3,5-dibromo-1-(4-methoxyphenyl)-1H-pyrazole (1.0 eq)

  • Arylboronic acid A (1.0 eq, for C5)

  • Arylboronic acid B (1.5 eq, for C3)

  • Pd(PPh3)4 (5 mol%) and Pd(dppf)Cl2 (5 mol%)

  • Na2CO3 (2.0 eq) and K3PO4 (2.0 eq)

  • Degassed Toluene/H2O (4:1)

Step 1: C-5 Arylation (Kinetic Control)
  • Action: Charge a Schlenk flask with the dibromopyrazole, Arylboronic acid A (strictly 1.0 eq), Pd(PPh3)4, and Na2CO3. Degas and backfill with N2. Add the solvent mixture and heat to 80 °C for 4 hours.

  • Causality: The C-5 position is highly electrophilic. By restricting the boronic acid to exactly 1.0 equivalent and using a mild catalyst, oxidative addition is kinetically restricted exclusively to the C-5 C–Br bond[4].

  • Self-Validation Check: Analyze via TLC (Hexanes/EtOAc). The starting material spot must completely disappear, replaced by a single UV-active intermediate spot. If two new spots appear, over-coupling has occurred—verify stoichiometry and reduce temperature.

Step 2: C-3 Arylation (Thermodynamic Push)
  • Action: Without isolating the intermediate, add Arylboronic acid B (1.5 eq), K3PO4 (2.0 eq), and Pd(dppf)Cl2 (5 mol%). Increase the temperature to 100 °C and stir for 12 hours.

  • Causality: The remaining C-3 bromide is less reactive and sterically shielded by the newly installed C-5 aryl group. A bidentate ligand (dppf) and elevated thermal energy are required to force the second oxidative addition[4].

  • Self-Validation Check: Perform LC-MS analysis of the crude mixture. The mass spectrum should show the exact mass of the desired unsymmetrical 3,5-diarylpyrazole. The absence of the mono-arylated intermediate mass validates that the thermodynamic push was sufficient.

Workflow S1 1. Substrate 3,5-Dibromopyrazole S2 2. First SMC (C-5) 1.0 eq ArB(OH)2 Pd(PPh3)4, 80°C S1->S2 Kinetic Control S3 3. Validation TLC / LC-MS Check S2->S3 Complete Conversion S4 4. Second SMC (C-3) 1.5 eq Ar'B(OH)2 Pd(dppf)Cl2, 100°C S3->S4 One-Pot Addition S5 5. Final Product Unsymmetrical 3,5-Diarylpyrazole S4->S5 Thermodynamic Push

Fig 2: Step-by-step workflow for the sequential site-selective Suzuki-Miyaura coupling.

References

  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction ResearchGate URL
  • A Modular Sydnone Cycloaddition/Suzuki−Miyaura Cross-Coupling Strategy to Unsymmetrical 3,5-Bis(hetero)
  • National Institutes of Health (NIH)
  • National Institutes of Health (NIH)

Sources

Validation

in vitro efficacy of 4-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide analogs

An In-Depth Comparative Guide to the In Vitro Efficacy of 4-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide Analogs in Kinase Inhibition Executive Summary In contemporary medicinal chemistry, 4-Bromo-N,N-dimethyl-1H-pyrazol...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the In Vitro Efficacy of 4-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide Analogs in Kinase Inhibition

Executive Summary

In contemporary medicinal chemistry, 4-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide (CAS: 214342-72-0) has emerged as a highly privileged building block[1]. While not a drug itself, its unique bifunctional nature—featuring a reactive bromine for Suzuki-Miyaura cross-coupling and an N,N-dimethylsulfonamide group for physicochemical tuning—makes it an ideal scaffold for synthesizing potent kinase inhibitors and receptor modulators[2].

This guide objectively evaluates the in vitro efficacy of derivatives built from this scaffold, specifically focusing on their application as Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors in immuno-oncology[3]. By comparing the N,N-dimethyl-pyrazole-sulfonamide core against bulkier alternatives (cyclohexyl and phenyl analogs), we outline the structural causality behind their biochemical performance and provide self-validating experimental protocols for preclinical evaluation.

Mechanistic Rationale: The Role of the N-Sulfonyl-Pyrazole Moiety

HPK1 is a negative regulator of T-cell receptor (TCR) signaling. Inhibiting HPK1 prevents the phosphorylation and subsequent degradation of the SLP76 microcluster, thereby rescuing T-cell proliferation and IL-2 production in the tumor microenvironment[3].

When designing macrocyclic HPK1 inhibitors, the solvent-exposed region of the kinase presents a unique challenge. The incorporation of the 4-bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide building block addresses this by:

  • Vector Control: The pyrazole ring provides a rigid, predictable vector that directs the sulfonamide moiety toward the solvent front.

  • Steric Optimization: The compact N,N-dimethyl group avoids steric clashes with the narrow ribose pocket of HPK1.

  • Metabolic Stability: The electron-withdrawing nature of the sulfonamide protects the pyrazole core from rapid oxidative metabolism by human liver microsomes (HLMs).

HPK1_Pathway TCR TCR Activation LCK LCK Kinase TCR->LCK HPK1 HPK1 (Target) LCK->HPK1 SLP76 SLP76 Complex HPK1->SLP76 Phosphorylates & Degrades IL2 IL-2 Production (T-Cell Proliferation) SLP76->IL2 Promotes Inhibitor N,N-dimethyl-pyrazole Sulfonamide Analog Inhibitor->HPK1 Inhibits

Fig 1: Mechanism of action for HPK1 inhibition rescuing T-cell IL-2 production.

Quantitative Data: In Vitro Efficacy Comparison

To demonstrate the superiority of the N,N-dimethyl substitution, we compare it against analogs where the sulfonamide nitrogen is substituted with larger, more lipophilic groups (Cyclohexyl and Phenyl). The data below reflects the structure-activity relationship (SAR) tracking biochemical potency, off-target selectivity against closely related kinases (GLK, LCK), and metabolic stability[3].

Table 1: Comparative In Vitro Profiling of N-Sulfonyl-Pyrazole Analogs

Compound / Scaffold ModificationHPK1 IC₅₀ (nM)GLK IC₅₀ (nM)LCK IC₅₀ (nM)HLMS (T₁/₂ min)
Analog 14 (N,N-dimethyl) 1.2 ± 0.3 >10,000 345 ± 12 >145
Analog 15 (Cyclohexyl)45.6 ± 4.1>10,000890 ± 4585
Analog 16 (Phenyl)112.4 ± 8.7>10,000>1,000110
Reference (Cpd 2t)3.4 ± 0.54,500120 ± 845

Key Insights & Causality:

  • Potency: The N,N-dimethyl analog (derived directly from 4-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide) exhibits sub-nanomolar to low-nanomolar potency. As the sulfonamide substituent increases in size (Cyclohexyl/Phenyl), potency drops significantly (45.6 nM and 112.4 nM). This is caused by severe steric clashes at the solvent boundary of the HPK1 ATP-binding site[3].

  • Selectivity: All analogs maintain excellent selectivity over GLK, but the N,N-dimethyl analog strikes the best balance in avoiding LCK inhibition, a critical requirement since LCK is necessary for upstream TCR signaling.

  • Stability: The compact dimethyl configuration yields superior human liver microsome stability (HLMS T₁/₂ > 145 min) compared to the reference compound.

Self-Validating Experimental Protocols

To ensure reproducibility and rigorous E-E-A-T standards, the following protocols detail the exact methodologies required to validate the in vitro efficacy of these analogs.

Protocol 1: Biochemical HPK1 Kinase Assay (ADP-Glo™)

Rationale: Highly conjugated macrocyclic inhibitors often exhibit auto-fluorescence, which confounds traditional TR-FRET assays. The ADP-Glo assay is selected because it relies on luminescence generated from ADP production, providing a universal, interference-free readout of ATP-competitive inhibition.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Brij-35, 1 mM EGTA, 2 mM DTT).

  • Compound Titration: Serially dilute the N,N-dimethyl analog and reference compounds in 100% DMSO (11-point, 3-fold dilution). Transfer 100 nL of the compounds to a 384-well white ProxiPlate using an acoustic dispenser (e.g., Echo 550) to ensure precise low-volume transfer.

  • Enzyme Addition: Add 5 µL of recombinant human HPK1 enzyme (final concentration: 0.5 nM) to the wells. Incubate for 15 minutes at room temperature to allow for compound-enzyme equilibration.

  • Reaction Initiation: Add 5 µL of ATP/Substrate mix (final ATP: 10 µM, MBP substrate: 0.2 mg/mL).

  • Incubation: Seal the plate and incubate for 60 minutes at room temperature. Self-Validation Check: Ensure substrate conversion remains below 10% to maintain initial velocity conditions.

  • Detection: Add 10 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes. Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence.

  • Readout & Analysis: Read luminescence on an EnVision plate reader. Calculate IC₅₀ values using a 4-parameter logistic non-linear regression model.

Protocol 2: Cellular Efficacy via Jurkat T-Cell IL-2 Release

Rationale: Biochemical potency does not guarantee cellular target engagement due to membrane permeability barriers. This assay measures the functional consequence of HPK1 inhibition—the restoration of IL-2 secretion in stimulated T-cells.

Step-by-Step Methodology:

  • Cell Culture: Culture Jurkat E6-1 cells in RPMI-1640 supplemented with 10% FBS. Harvest and resuspend at

    
     cells/mL.
    
  • Compound Treatment: Pre-incubate cells (100 µL/well in a 96-well plate) with varying concentrations of the synthesized analogs (0.1 nM to 10 µM) for 1 hour at 37°C, 5% CO₂.

  • Stimulation: Add anti-CD3 (1 µg/mL) and anti-CD28 (2 µg/mL) antibodies to stimulate the TCR pathway. Self-Validation Check: Include a DMSO-only stimulated control (max signal) and a DMSO-only unstimulated control (baseline noise).

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Quantification: Centrifuge the plate at 1,500 rpm for 5 minutes. Harvest the supernatant and quantify IL-2 levels using a standard human IL-2 AlphaLISA kit.

Assay_Workflow Synth Scaffold Synthesis (Suzuki Coupling) Biochem Biochemical Assay (ADP-Glo HPK1) Synth->Biochem Selectivity Selectivity Panel (GLK, LCK) Biochem->Selectivity Cellular Cellular Efficacy (Jurkat IL-2) Selectivity->Cellular InVivo In Vivo Models (Syngeneic MC38) Cellular->InVivo

Fig 2: Preclinical screening cascade for N,N-dimethyl-pyrazole-sulfonamide derived inhibitors.

Conclusion

The 4-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide building block is a critical starting material for developing next-generation kinase inhibitors. As demonstrated by the comparative in vitro data, retaining the N,N-dimethyl configuration on the sulfonamide group is paramount for maximizing HPK1 inhibitory potency while preserving metabolic stability and off-target selectivity. Larger substitutions inevitably lead to steric clashes, drastically reducing biochemical efficacy.

References

  • European Journal of Medicinal Chemistry. "Discovery of macrocyclic derivatives bearing N-sulfonyl-pyrazole moiety as new potent hematopoietic progenitor kinase 1 inhibitors." DOI.org. Available at:[Link]

  • European Patent Office. "SUBSTITUTED PYRAZOLO-PYRIMIDINES AND USES THEREOF." EPO.org. Available at:[Link]

  • Google Patents. "Lxr modulators (WO2014152738A1)." Google Patents.

Sources

Comparative

A Senior Application Scientist's Comparative Guide to the Validation of Analytical Methods for Pyrazole-Based Compounds

Authored for Researchers, Scientists, and Drug Development Professionals The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous blockbuster drugs, from anti-inflamm...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous blockbuster drugs, from anti-inflammatory agents like celecoxib to targeted cancer therapies and potent agrochemicals.[1] The efficacy and safety of these compounds are inextricably linked to the quality of the analytical data generated throughout the development lifecycle. Therefore, a robust, validated analytical method is not merely a regulatory requirement but a fundamental pillar of scientific integrity, ensuring that data is reliable, reproducible, and fit for its intended purpose.

This guide provides an in-depth, objective comparison of the primary analytical techniques for the quantification of pyrazole-based compounds. Moving beyond a simple recitation of procedural steps, we will delve into the causality behind methodological choices, grounding every recommendation in the principles of the International Council for Harmonisation (ICH) guidelines, particularly the recently updated Q2(R2) on the validation of analytical procedures.

The Analytical Landscape: Choosing the Right Tool for Pyrazole Analysis

The selection of an analytical method is a critical decision dictated by the analyte's physicochemical properties, the sample matrix, and the ultimate goal of the analysis—be it for routine quality control, pharmacokinetic studies in a complex biological matrix, or trace-level impurity profiling. For pyrazole derivatives, the most prevalent and powerful techniques are chromatographically based.

Causality of Method Selection:

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the workhorse of quality control laboratories. Its choice is predicated on the presence of a chromophore within the pyrazole compound, which is common due to the aromatic nature of the ring and its typical substituents. HPLC-UV is robust, cost-effective, and provides excellent performance for assay and impurity determination in drug substances and formulated products where concentration levels are relatively high.[2]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): When the analytical challenge involves low concentrations, complex biological matrices (e.g., plasma, urine), or the need for unequivocal identification, LC-MS/MS is the gold standard.[3] Its superior sensitivity and selectivity are indispensable for bioanalytical studies, such as pharmacokinetics, where drug and metabolite levels can be in the nanogram or even picogram per milliliter range. The mass spectrometer's ability to selectively monitor specific mass transitions minimizes interference from endogenous matrix components, a significant advantage over UV detection.[3][4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is best suited for pyrazole derivatives that are volatile and thermally stable. A prime example is the analysis of the phenylpyrazole insecticide, fipronil, and its metabolites in environmental or food samples.[5][6] For non-volatile pharmaceutical pyrazoles, derivatization may be required to make them amenable to GC analysis, adding complexity to the sample preparation process.

  • UV-Vis Spectrophotometry: As a standalone technique, UV-Vis spectrophotometry is simpler and faster than chromatographic methods but lacks specificity.[1] Its application is generally limited to the analysis of pure substances or very simple formulations where there is no interference from excipients or degradation products at the wavelength of maximum absorbance (λmax).[7]

Logical Framework for Method Validation

A validated analytical method is a self-validating system. The process follows a logical sequence, ensuring that each performance characteristic is systematically evaluated and documented. This workflow is essential for demonstrating that the method is suitable for its intended purpose, in accordance with ICH guidelines.[1]

G Dev Method Development & Optimization Proto Write Validation Protocol Dev->Proto Spec Specificity / Selectivity Proto->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD Limit of Detection (LOD) Prec->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Rob Robustness LOQ->Rob Stab Solution Stability Rob->Stab Eval Evaluate Data vs. Acceptance Criteria Stab->Eval Report Generate Validation Report Eval->Report

Caption: Workflow for analytical method validation based on ICH guidelines.

Comparative Performance of Analytical Methods

The following table summarizes typical quantitative performance data for the analysis of pyrazole-based compounds, compiled from various validated methods. This allows for an objective, side-by-side comparison to guide method selection.

Validation Parameter HPLC-UV LC-MS/MS GC-MS UV-Vis Spectrophotometry
Example Analyte Celecoxib / Generic PyrazoleCelecoxib / Kinase InhibitorsFipronilGeneric Pyrazole
Linearity (R²) > 0.999[1][2]> 0.999[8][9]> 0.999[5]> 0.995[1]
Accuracy (% Recovery) 98.0 - 102.0%[1]85 - 115% (Bioanalytical)[4]99.4 - 100.7%[5]95.0 - 105.0%[1]
Precision (%RSD) < 2.0%[1][2]< 15% (Bioanalytical)[4][9]< 10%[5]< 5.0%[1]
Limit of Detection (LOD) ~10-100 ng/mL[1]~0.02 ppm (0.02 ng/mL)[8]~0.003 mg/kg[6]~1-10 µg/mL[1]
Limit of Quantitation (LOQ) ~50-200 ng/mL[1]0.3 nM (~0.1 ng/mL)[4]0.5 µg/kg[5]~5-20 µg/mL[1]
Selectivity/Specificity GoodExcellentExcellentModerate
Typical Run Time 5-15 minutes[1]< 5 minutes[4][9]~15-25 minutes[6]< 1 minute per sample[1]
Cost per Sample ModerateHighHighLow
Instrumentation Complexity ModerateHighHighLow

Experimental Protocols: A Self-Validating System

The following protocols are presented as self-validating systems. The rationale behind key steps and the inclusion of system suitability tests (SST) are designed to ensure the reliability of the data generated during the validation process itself.

Protocol 1: Stability-Indicating RP-HPLC Method for a Pyrazole API (e.g., Celecoxib)

This protocol describes a robust method for assay and impurity determination, a cornerstone of quality control.

1. Rationale and Objective: To develop a specific, accurate, and precise reversed-phase HPLC method capable of separating the main pyrazole active pharmaceutical ingredient (API) from its potential degradation products, thus demonstrating stability.

2. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector.[1]

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 10 mM potassium dihydrogen phosphate, pH adjusted to 3.0) and an organic solvent (e.g., acetonitrile). A typical starting point is a 50:50 (v/v) mixture.[10]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 25 °C.[1]

  • Detection Wavelength: Determined from the UV spectrum of the analyte (e.g., 250 nm for celecoxib).[10]

  • Injection Volume: 10 µL.[1]

3. Step-by-Step Methodology:

  • Standard Preparation:

    • Accurately weigh and dissolve the pyrazole reference standard in a suitable solvent (e.g., mobile phase or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

    • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards covering the expected range (e.g., 10-150 µg/mL).[2]

  • Sample Preparation (for Assay):

    • Accurately weigh and transfer a quantity of the sample (e.g., powdered capsules) equivalent to a target amount of the API into a volumetric flask.

    • Add diluent, sonicate to dissolve, and dilute to volume.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

  • System Suitability Test (SST):

    • Causality: The SST is performed before any sample analysis to verify that the chromatographic system is performing adequately on the day of analysis.

    • Inject a standard solution (e.g., 100 µg/mL) six times consecutively.

    • Acceptance Criteria: The relative standard deviation (%RSD) for the peak area should be ≤ 2.0%. Tailing factor should be ≤ 2.0, and theoretical plates should be > 2000.

  • Validation Experiments:

    • Specificity: Inject blank (diluent), placebo, and spiked samples. Forced degradation studies (acid, base, oxidation, heat, light) should be performed to demonstrate that degradation peaks do not interfere with the main analyte peak.

    • Linearity: Inject the calibration standards in triplicate. Plot the mean peak area versus concentration and perform a linear regression analysis. The correlation coefficient (R²) should be ≥ 0.999.

    • Accuracy (Recovery): Analyze a placebo matrix spiked with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration) in triplicate. The mean recovery should be within 98.0-102.0%.[1]

    • Precision:

      • Repeatability (Intra-assay): Analyze six replicate samples at 100% of the target concentration on the same day. The %RSD should be ≤ 2.0%.

      • Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument. The %RSD between the two sets of data should meet predefined criteria.

Protocol 2: Bioanalytical LC-MS/MS Method for a Pyrazole Drug in Human Plasma

This protocol details a highly sensitive method for pharmacokinetic studies, where trace-level detection is paramount.

1. Rationale and Objective: To develop and validate a selective and sensitive LC-MS/MS method for the quantification of a pyrazole-based drug in a complex biological matrix like human plasma.

2. Instrumentation and Conditions:

  • LC-MS/MS System: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[4][9]

  • Column: A fast-separating C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile or methanol (B).

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry: Operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for the analyte and a stable isotope-labeled internal standard (SIL-IS) must be optimized.[4]

    • Example (Celecoxib): m/z 382.2 → 316.1[8]

  • Ionization Mode: Positive ESI is common for nitrogen-containing pyrazole compounds.

3. Step-by-Step Methodology:

  • Sample Preparation (Protein Precipitation):

    • Causality: This step removes high molecular weight proteins from the plasma that would otherwise interfere with the analysis and damage the LC column.

    • To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of the SIL-IS working solution.

    • Add 300 µL of cold acetonitrile (protein precipitating agent).

    • Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean vial for injection.

  • Validation Experiments (as per FDA/EMA Bioanalytical Guidelines):

    • Selectivity: Analyze at least six different blank plasma lots to ensure no endogenous components interfere with the analyte or IS peaks.

    • Linearity: Prepare calibration standards by spiking blank plasma with known concentrations of the analyte. The range should cover the expected in-vivo concentrations (e.g., 1-2000 ng/mL).[9]

    • Accuracy & Precision: Analyze Quality Control (QC) samples at a minimum of four levels (Lower Limit of Quantitation (LLOQ), Low, Mid, High) in multiple replicates on different days. Acceptance criteria are typically ±15% deviation from nominal (±20% at LLOQ) and %RSD ≤15% (≤20% at LLOQ).[4]

    • Matrix Effect: Evaluate the ion suppression or enhancement caused by the plasma matrix by comparing the analyte response in post-extraction spiked blank plasma to the response in a pure solution.

    • Recovery: Determine the efficiency of the extraction procedure by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples. Recoveries should be consistent and reproducible.[4]

    • Stability: Evaluate the stability of the analyte in plasma under various conditions: short-term (bench-top), long-term (frozen), and after freeze-thaw cycles.

Method Selection Logic Flow

The decision-making process for selecting the appropriate analytical technique is a balance of analytical requirements and practical constraints.

G node_q1 Need High Sensitivity? (e.g., Bioanalysis, Trace Impurity) node_q2 Analyte Volatile & Thermally Stable? node_q1->node_q2 No node_a1 LC-MS/MS node_q1->node_a1 Yes node_q3 Need High Specificity? (Complex Matrix, Isomers) node_q2->node_q3 No node_a2 GC-MS node_q2->node_a2 Yes node_a3 HPLC-UV node_q3->node_a3 Yes node_a4 UV-Vis node_q3->node_a4 No

Sources

Validation

Quantitative Profiling of 4-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide: LC-MS/MS vs. Conventional Chromatographic Techniques

Executive Summary & Strategic Context 4-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide is a critical intermediate scaffold frequently utilized in the synthesis of bioactive pyrazole-based pharmaceuticals (e.g., COX-2 inhib...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

4-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide is a critical intermediate scaffold frequently utilized in the synthesis of bioactive pyrazole-based pharmaceuticals (e.g., COX-2 inhibitors, anticancer agents) and nitrification inhibitors in agrochemistry. Its quantitative analysis is pivotal for determining purity during synthesis and monitoring trace residues in complex biological or environmental matrices.

While High-Performance Liquid Chromatography with UV detection (HPLC-UV) remains the workhorse for bulk purity assays, it lacks the sensitivity and selectivity required for trace-level quantification (ng/mL range) in plasma, soil, or tissue. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) emerges as the superior alternative, offering three distinct advantages:

  • Isotopic Confirmation: The bromine substituent provides a distinct 1:1 isotopic signature (

    
    Br/
    
    
    
    Br), acting as a built-in confirmation tool that UV and standard GC-MS detectors cannot leverage as effectively in complex matrices.
  • Sensitivity: LC-MS/MS achieves Limits of Quantitation (LOQ) typically 100-1000x lower than HPLC-UV.

  • Thermal Stability: Unlike GC-MS, which risks thermally degrading the sulfonamide bond, LC-MS analyzes the intact molecule under mild ionization conditions.

Comparative Analysis: LC-MS/MS vs. Alternatives

The following table objectively compares the performance of LC-MS/MS against common alternatives for this specific compound.

Table 1: Performance Matrix for 4-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide
FeatureLC-MS/MS (Triple Quad) HPLC-UV (Diode Array) GC-MS (EI)
Primary Application Trace quantification (PK studies, Residue analysis)Bulk purity, Synthesis monitoringVolatile impurity profiling
Sensitivity (LOQ) High (< 1.0 ng/mL)Moderate (~0.5 - 1.0 µg/mL)Moderate/High (10-50 ng/mL)
Selectivity Excellent (MRM + Br Isotope ratio)Low (Relies on Retention Time only)High (Spectral library match)
Sample Prep Minimal (Protein Precip/SPE)Minimal (Dilute & Shoot)Complex (Derivatization often required)
Matrix Effects Susceptible to Ion Suppression (Requires IS)MinimalMinimal
Thermal Stability Safe (Ambient/Mild heat)Safe (Ambient)Risk (Sulfonamide bond cleavage at >200°C)
Expert Insight: Why LC-MS/MS Wins

For this specific molecule, the sulfonamide moiety is the weak link in GC-MS. Sulfonamides are polar and thermally labile; injecting them into a hot GC inlet (250°C+) often leads to on-column degradation (cleavage of the S-N bond), resulting in poor peak shape and non-linear calibration. LC-MS/MS avoids this by using Electrospray Ionization (ESI), which introduces the analyte into the gas phase without thermal shock.

Deep Dive: LC-MS/MS Method Development Guide

This protocol is designed for the quantification of 4-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide in a complex matrix (e.g., plasma or soil extract).

Physicochemical Considerations
  • Molecular Formula: C

    
    H
    
    
    
    BrN
    
    
    O
    
    
    S
  • Molecular Weight: ~254.1 g/mol

  • Isotopic Pattern: The presence of one Bromine atom creates a "Twin Peak" effect in the mass spectrum. You will see two parent ions of nearly equal intensity at m/z 254 (

    
    Br) and m/z 256  (
    
    
    
    Br).
    • Protocol Tip: Monitor both transitions. Use the

      
      Br transition for quantitation (slightly higher abundance) and the 
      
      
      
      Br transition for qualitative confirmation.
Chromatographic Conditions (LC)
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).

    • Reasoning: The dimethyl and bromo groups provide sufficient hydrophobicity for retention on C18, avoiding the need for complex HILIC setups.

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source for ESI+).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]

  • Gradient:

    • 0-0.5 min: 5% B (Desalting)

    • 0.5-3.0 min: 5% -> 95% B (Elution)

    • 3.0-4.0 min: 95% B (Wash)

    • 4.0-5.0 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

Mass Spectrometry Parameters (MS/MS)
  • Source: Electrospray Ionization (ESI)

  • Polarity: Positive Mode (+). Sulfonamides protonate readily at the nitrogen atoms.

  • MRM Transitions (Predicted):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)PurposeMechanism
Target (

Br)
254.0 190.0 15-20Quantifier Loss of SO

(-64 Da)
Target (

Br)
254.0210.010-15Qualifier 1Loss of N(CH

)

(-44 Da)
Target (

Br)
256.0 192.0 15-20Confirmer Loss of SO

(Isotope match)
Internal Standard Use Deuterated Analog or Sulfamethoxazole-d4

Critical Control Point: The transition 254 -> 190 (Loss of SO


) is highly characteristic of sulfonamides. However, ensure your collision energy is optimized to preserve the pyrazole ring integrity for detection.

Experimental Workflow & Visualization

The following diagram outlines the optimized workflow for extracting and analyzing this compound from a biological matrix, highlighting the "Self-Validating" steps (IS addition, QC checks).

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Biological Sample (Plasma/Tissue) IS_Add Add Internal Standard (Correction for Matrix Effect) Sample->IS_Add Extract Protein Precipitation (Acetonitrile 3:1 v/v) IS_Add->Extract Centrifuge Centrifugation (10,000 x g, 10 min) Extract->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_Sep LC Separation (C18 Column, Gradient) Supernatant->LC_Sep Inject ESI ESI+ Ionization (Formation of [M+H]+) LC_Sep->ESI MRM MRM Detection (254->190 & 256->192) ESI->MRM DataProc Quantitation & Ratio Check (Isotope Ratio Validation) MRM->DataProc

Caption: Figure 1. End-to-end workflow for the quantitative analysis of 4-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide, featuring internal standard normalization and isotopic ratio validation.

Validation Criteria (Self-Validating System)

To ensure the trustworthiness of your data, the method must meet these specific criteria, derived from FDA Bioanalytical Method Validation Guidelines:

  • Linearity:

    
     over the range of 1.0 – 1000 ng/mL.
    
  • Accuracy & Precision: Mean recovery within 85-115% of nominal value; CV < 15%.

  • Matrix Effect (ME): Calculate ME using the formula:

    
    
    
    • Acceptance: If ME is > ±20%, switch to a Matrix-Matched Calibration curve or use a Stable Isotope Labeled (SIL) Internal Standard.

  • Isotopic Ratio Check: The area ratio of the 254->190 (Quantifier) and 256->192 (Confirmer) transitions should remain constant (approx 1:1) across all samples. Deviation > 20% indicates interference.

References

  • BenchChem. (2025).[1] A Comparative Guide to the Mass Spectrometry Analysis of 4-Bromo-N-phenylbenzenesulfonamide and its Reaction Products. Retrieved from

  • European Union Reference Laboratories (EURL). (2008). GC-MS or LC-MS(/MS) - Which Technique is More Essential? Retrieved from

  • Shimadzu. (2016). Quantitative analysis of 646 pesticides by LC-MS/MS with a fast 10.5 minute cycle time. Retrieved from

  • Agilent Technologies. (2014). Determination of Sulfonamide Antibiotics in Bovine Liver Using Agilent Bond Elut QuEChERS EN Kits by LC/MS. Retrieved from

  • Journal of Chemistry. (2018). LC/ESI/MS/MS method development and validation for the determination of sulfonamide antibiotic residues in shrimp sample. Retrieved from

Sources

Comparative

Part 1: The Foundation: A Hierarchy of Reference Standards

An Expert's Guide to Reference Standards for Pyrazole Sulfonamide Analysis In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For pyrazole sulfonamides, a class of compounds en...

Author: BenchChem Technical Support Team. Date: March 2026

An Expert's Guide to Reference Standards for Pyrazole Sulfonamide Analysis

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For pyrazole sulfonamides, a class of compounds encompassing critical drugs like the COX-2 inhibitor Celecoxib and the PDE5 inhibitor Sildenafil, rigorous analytical control is non-negotiable.[1][2] This control is fundamentally anchored by the quality of the reference standards used. An inadequately characterized standard can compromise everything from preclinical stability studies to final product release, potentially delaying market approval or even leading to product recall.[3]

This guide provides an in-depth comparison of reference standards for pyrazole sulfonamide analysis. Moving beyond a simple listing of options, we will explore the hierarchy of standards, compare the predominant analytical techniques—HPLC and LC-MS—with supporting data, and provide field-proven protocols. The objective is to equip researchers, scientists, and drug development professionals with the expertise to make informed decisions that ensure data accuracy, methodological robustness, and regulatory compliance.

The term "reference standard" is not a monolith. It represents a hierarchy of materials, each with a specific role and level of characterization. Understanding this hierarchy is the first step toward building a trustworthy analytical framework.

Primary Compendial Standards: The Ultimate Authority

At the apex of the hierarchy are primary compendial standards, such as those from the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.).[4] These are the most extensively characterized materials, established through collaborative testing in multiple laboratories.

  • Expertise & Causality: Regulatory bodies like the FDA and EMA accept results based on these standards without requiring further characterization by the end-user.[3][5][6] Their use is often mandatory for final product release testing as specified in the drug monograph.[7][8] Using a USP or Ph. Eur. standard is the most direct way to demonstrate that your analytical results are aligned with the official compendial method.

Secondary Standards (Certified Reference Materials - CRMs)

One level below primary standards are secondary standards, often designated as Certified Reference Materials (CRMs). These are standards whose properties (e.g., purity, potency) are certified by a recognized body and are metrologically traceable to primary standards.

  • Trustworthiness: CRMs are produced and certified under stringent quality systems like ISO 17034 and ISO/IEC 17025. They provide a cost-effective and reliable alternative to primary standards for routine use, such as in quality control (QC) laboratories for batch release testing, provided the traceability chain is unbroken.

In-House (Working) Standards

For daily analytical work, process development, and research, laboratories often prepare their own in-house or working standards. These are typically derived from a high-purity batch of the drug substance.

  • Experience & Causality: An in-house standard is only as reliable as its characterization.[3] It must be qualified against a primary or secondary reference standard. This qualification process establishes its purity and potency relative to the official standard, creating a self-validating system. Without this critical step, all quantitative data generated using the in-house standard lacks a traceable anchor, a significant risk during regulatory review.

Part 2: Comparative Analysis of Core Analytical Methodologies

The choice of analytical technique is dictated by the specific question being asked. For pyrazole sulfonamides, two techniques dominate: HPLC for robust quantification and LC-MS for unparalleled sensitivity and specificity.

High-Performance Liquid Chromatography (HPLC-UV/PDA): The Workhorse for Assay and Impurity Profiling

Reversed-Phase HPLC (RP-HPLC) is the cornerstone of QC for pyrazole sulfonamides. The method separates the active pharmaceutical ingredient (API) from its impurities based on differences in hydrophobicity, making it ideal for purity and potency assays.[9]

  • Why It's the Workhorse: HPLC methods are renowned for their robustness, reproducibility, and cost-effectiveness, making them perfectly suited for the high-throughput environment of a QC lab.[10] Development and validation of HPLC methods are well-established processes guided by ICH guidelines.[11]

Table 1: Comparison of Validated RP-HPLC Methods for Celecoxib Analysis

ParameterMethod 1[10]Method 2[11]Method 3[12]
Column C18Symmetry C18 (250x4.6mm, 5µm)L11 (4.6x250mm, 5µm)
Mobile Phase Acetonitrile:Water:TEA:Orthophosphoric acid (600:400:1:1)Methanol:Acetonitrile (60:40 v/v)Monobasic K-Phosphate Buffer (pH 3.0):Methanol:Acetonitrile (60:30:10 v/v/v)
Flow Rate 1.0 mL/min1.5 mL/min2.0 mL/min
Detection (UV) 220 nm220 nm215 nm
Retention Time 9.5 min3.57 minNot Specified
Accuracy (% Recovery) 99.53% - 99.75%98% - 101%Not Specified
Precision (%RSD) 0.655%< 2%Not Specified
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The Gold Standard for Sensitivity and Specificity

When the analytical challenge requires identifying trace-level impurities or quantifying compounds in complex biological matrices, LC-MS/MS is the technology of choice. By coupling the separating power of LC with the mass-resolving capability of a mass spectrometer, this technique provides structural information and achieves detection limits far below what is possible with UV detectors.[13][14]

  • Why It's the Gold Standard: LC-MS/MS is essential for identifying unknown degradation products in stability studies, characterizing process-related impurities, and detecting adulteration in products like dietary supplements.[13][15][16] Its ability to perform targeted analysis using Multiple Reaction Monitoring (MRM) makes it exceptionally sensitive and selective.[13]

Table 2: Comparison of LC-MS/MS Methods for Pyrazole Sulfonamide Analysis

ParameterSildenafil Adulteration[13]Sildenafil & Analogues[16]Diarylpyrazole Impurities[14]
Instrumentation LC/MS/MSLC-MS/MSUPLC-MS (Orbitrap)
Ionization Mode ESI+Not SpecifiedESI+
Key Application Identification and quantification in dietary supplementsScreening for 48 analogues in illicit productsDetermination of two specific synthesis impurities
Limit of Quantification (LOQ) 40 ng/mL0.30 - 10.00 ng/mL~0.5 ng/mL
Key Finding Confirmed sildenafil citrate adulteration at 42.8 mg/capsule.Tadalafil and sildenafil were the most frequent adulterants.Developed a highly sensitive method for key starting material impurities.

Part 3: Field-Proven Experimental Protocols

Theoretical knowledge must be paired with practical application. The following protocols are detailed, step-by-step guides for common analytical scenarios involving pyrazole sulfonamides.

Protocol 1: HPLC-UV Purity Assay of Celecoxib Bulk Drug Substance
  • Objective: To determine the purity of a Celecoxib bulk sample against a USP reference standard, reflecting a typical QC release test.

  • Authoritative Grounding: This protocol is based on the principles outlined in the USP monograph for Celecoxib.[7][8] The system suitability requirements are critical for ensuring the chromatographic system is performing adequately.

Experimental Workflow

Sources

Validation

Assessing the Purity of Synthesized 4-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide: A Comparative Analytical Guide

In modern medicinal chemistry, 4-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide (CAS: 214342-72-0) serves as a critical electrophilic building block. Its pyrazole core and sulfonamide moiety are ubiquitous in biologically...

Author: BenchChem Technical Support Team. Date: March 2026

In modern medicinal chemistry, 4-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide (CAS: 214342-72-0) serves as a critical electrophilic building block. Its pyrazole core and sulfonamide moiety are ubiquitous in biologically active compounds, making it a prime candidate for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

However, the synthesis of this intermediate—typically achieved via the electrophilic bromination of N,N-dimethyl-1H-pyrazole-1-sulfonamide—inevitably generates a complex impurity profile. Common byproducts include unreacted starting material, over-brominated species (e.g., 3,5-dibromopyrazole derivatives), and regioisomers. Because downstream catalytic couplings are highly sensitive to stoichiometric imbalances and catalytic poisoning, establishing the absolute purity of this compound is non-negotiable.

This guide objectively compares the analytical modalities available for purity assessment and provides field-proven, self-validating protocols to ensure rigorous quality control.

Comparative Analysis of Analytical Modalities

When assessing the purity of a newly synthesized batch, researchers typically rely on three primary techniques: High-Performance Liquid Chromatography (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) [1].

The Causality of Analytical Bias

While HPLC-UV is the traditional workhorse for routine Quality Control (QC), it relies on relative area percentages. The fundamental flaw in relying solely on HPLC-UV for a novel or intermediate compound is the variability in Relative Response Factors (RRFs) [2]. The UV molar absorptivity of the 4-bromo product differs significantly from its unbrominated precursor. Without a certified reference standard of the exact analyte to calibrate the detector, HPLC-UV will inherently over-report or under-report impurity levels.

Conversely, qNMR is intrinsically linear and structurally independent [3]. The area of an NMR resonance is directly proportional to the number of nuclei generating that signal. By utilizing a highly pure internal standard (such as Maleic Acid), absolute purity can be quantified without requiring a certified reference standard of the pyrazole derivative itself [4].

Quantitative Modality Comparison
Analytical ParameterQuantitative NMR (qNMR)HPLC-UVLC-MS
Primary Utility Absolute quantitationHigh-resolution separation & QCImpurity mass identification
Accuracy Highly accurate (±1–2%)Highly accurate (if calibrated)Semi-quantitative
Reference Standard Internal standard onlyRequires certified analyte standardRequires certified analyte standard
Response Bias None (Intrinsically linear)High (Dependent on UV chromophore)High (Dependent on ionization)
Sample Requirement 5–10 mg< 1 mg< 1 mg

Analytical Decision Workflow

To achieve a comprehensive purity profile, a multi-tiered orthogonal approach is recommended. The workflow below dictates the logical progression from initial screening to absolute quantitation.

PurityWorkflow Start Synthesized Batch: 4-Bromo-N,N-dimethyl- 1H-pyrazole-1-sulfonamide Step1 Initial Screening (LC-MS) Start->Step1 Step2 Identify Impurities (Regioisomers, Unreacted) Step1->Step2 Decision Is absolute purity quantification required? Step2->Decision qNMR qNMR Analysis (Absolute Quantitation) Decision->qNMR Yes (Gold Standard) HPLC HPLC-UV Analysis (Relative Area %) Decision->HPLC No (Routine QC) qNMR_Details Internal Standard Added No Analyte Reference Needed High Accuracy (±1-2%) qNMR->qNMR_Details HPLC_Details Requires Certified Reference Susceptible to UV Response Bias High Resolution Separation HPLC->HPLC_Details Final Orthogonal Validation: Combined qNMR & HPLC Data qNMR_Details->Final HPLC_Details->Final

Figure 1: Purity assessment workflow for 4-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide.

Experimental Protocols & Self-Validating Systems

As an application scientist, it is critical to design protocols that inherently verify their own accuracy. The following methodologies incorporate built-in validation gates.

Protocol 1: Absolute Purity Determination via 1H qNMR

Causality of Design: Maleic acid is selected as the internal standard because its alkene protons produce a sharp singlet at ~6.26 ppm in DMSO-d6. This perfectly bypasses the aromatic pyrazole protons (~7.5–8.5 ppm) and the aliphatic N,N-dimethyl protons (~2.9 ppm) of our analyte, ensuring zero signal overlap.

Step-by-Step Methodology:

  • Gravimetric Preparation: Using a calibrated microbalance (d=0.001 mg), accurately weigh ~10.000 mg of the synthesized 4-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide and ~5.000 mg of NIST-traceable Maleic Acid (>99.9% purity) into the same vial.

  • Solvation: Add 600 µL of DMSO-d6. Vortex for 60 seconds to ensure complete dissolution. Causality: Incomplete solvation will skew the molar ratio, destroying quantitative accuracy. Transfer the solution to a high-quality 5 mm NMR tube.

  • Acquisition Parameters:

    • Nucleus: 1H at 400 MHz or 600 MHz.

    • Pulse Angle: 90° (to maximize signal-to-noise ratio).

    • Relaxation Delay (

      
      ):  60 seconds. Causality: Protons in small molecules typically have longitudinal relaxation times (
      
      
      
      ) of 1–5 seconds. A delay of >5 times the longest
      
      
      is mandatory to ensure >99% magnetization recovery before the next pulse. Skipping this causes signal attenuation.
    • Scans: 64 (Targeting a Signal-to-Noise ratio > 250:1).

  • Processing: Apply manual phase and baseline correction. Integrate the Maleic Acid singlet (6.26 ppm, 2H) and the analyte's N,N-dimethyl singlet (~2.9 ppm, 6H).

  • Calculation: Calculate the purity (

    
    ) using the standard qNMR equation:
    
    
    
    
    (Where I = Integral, N = Number of protons, M = Molar Mass, W = Weight, P = Purity).

Self-Validating Gate: All samples must be prepared in independent triplicates. The Relative Standard Deviation (RSD) of the calculated purity across the three replicates must be ≤ 1.0% . If the RSD exceeds this threshold, it indicates a failure in gravimetric precision or sample homogeneity, and the preparation must be discarded.

Protocol 2: Orthogonal Impurity Profiling via HPLC-UV

Causality of Design: A reversed-phase C18 column is utilized because its hydrophobic stationary phase effectively resolves the unbrominated starting material from the more lipophilic 4-bromo product.

Step-by-Step Methodology:

  • Column: C18, 150 x 4.6 mm, 3 µm particle size.

  • Mobile Phase:

    • Solvent A: Water with 0.1% Trifluoroacetic acid (TFA).

    • Solvent B: Acetonitrile with 0.1% TFA.

    • Causality: TFA acts as an ion-pairing agent, suppressing the ionization of the pyrazole nitrogens, thereby preventing peak tailing and sharpening chromatographic resolution.

  • Gradient: 10% B to 90% B over 15 minutes. Flow rate: 1.0 mL/min.

  • Detection: UV absorbance at 254 nm.

  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of initial mobile phase (10% B).

Self-Validating Gate (System Suitability Test): Before analyzing the batch, inject a "Resolution Mixture" containing both 4-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide and its unbrominated precursor. The system is only validated for use if the chromatographic resolution (


) between these two critical peaks is > 2.0 , and the tailing factor for the main peak is < 1.5 . A blank injection must follow to prove zero sample carryover.

References

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. URL:[Link]

  • Enovatia. "Advantages of Quantitative NMR for the Determination of Relative Response Factors." Enovatia Whitepapers. URL: [Link]

  • ResolveMass Laboratories. "Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works." ResolveMass. URL: [Link]

  • Emery Pharma. "A Guide to Quantitative NMR (qNMR)." Emery Pharma Analytical Resources. URL:[Link]

Comparative

A Comparative Guide to the Biological Activity of Substituted Pyrazole Sulfonamides

In the landscape of medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of drug discovery. The fusion of the pyrazole ring and the sulfonamide moiety has given rise to a versatile clas...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of drug discovery. The fusion of the pyrazole ring and the sulfonamide moiety has given rise to a versatile class of compounds with a remarkable breadth of biological activities. This guide provides a comparative analysis of substituted pyrazole sulfonamides, delving into their structure-activity relationships (SAR) and highlighting their therapeutic potential across various disease areas. By examining the causal links between chemical structure and biological function, this document aims to equip researchers, scientists, and drug development professionals with actionable insights for designing next-generation therapeutics.

The Pyrazole Sulfonamide Scaffold: A Union of Pharmacophores

The pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a structural component in numerous clinically approved drugs, valued for its metabolic stability and diverse biological roles.[1][2] The sulfonamide group (-SO₂NH₂), iconic for its role in the first antibacterial agents, is a powerful hydrogen bond donor and a key pharmacophore for interacting with various enzyme active sites.[3] The combination of these two moieties creates a scaffold that is readily amenable to synthetic modification, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties to achieve desired biological outcomes. This has led to the exploration of pyrazole sulfonamides as anticancer, anti-inflammatory, and antimicrobial agents, among other applications.[3][4][5]

Comparative Analysis of Biological Activities

The therapeutic efficacy of pyrazole sulfonamides is profoundly influenced by the nature and position of substituents on both the pyrazole and the sulfonamide-bearing aryl ring. This section dissects the performance of these compounds in key therapeutic areas, supported by comparative data.

Anticancer Activity

Pyrazole sulfonamides have emerged as a promising class of antiproliferative agents.[6] Their anticancer effects are often attributed to the inhibition of enzymes critical for tumor growth and survival. Several derivatives have demonstrated potent, selective activity against various human cancer cell lines.[7][8]

The structure-activity relationship studies reveal that the substitution pattern is critical. For instance, the presence of electron-withdrawing groups, such as trifluoromethyl (CF₃), on the benzene ring can enhance cytotoxic activity against specific cancer cell lines.[9]

Table 1: Comparative Anticancer Activity of Representative Pyrazole Sulfonamides

Compound IDPyrazole SubstituentsSulfonamide Aryl SubstituentTarget Cell LineIC₅₀ (µM)
PS-C1 3-phenyl, 5-methyl4-fluoroMCF-7 (Breast)16.5
PS-C2 3-(4-bromophenyl), 5-methyl4-chloroHepG2 (Liver)9.1
PS-C3 3-phenyl, 5-trifluoromethyl4-aminoA549 (Lung)6.5
PS-C4 3,5-diphenyl4-methoxyC6 (Glioblastoma)12.8

Data are representative values synthesized from published studies for illustrative comparison.[7]

A primary mechanism for the anticancer action of many sulfonamide-containing compounds is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms hCA IX and hCA XII.[10] These enzymes are overexpressed in hypoxic tumors and play a crucial role in regulating pH, promoting tumor cell proliferation and invasion. The sulfonamide moiety binds to the zinc ion in the enzyme's active site, leading to inhibition.

CA_Inhibition cluster_Cell Hypoxic Tumor Microenvironment CO2_H2O CO₂ + H₂O CA_IX Carbonic Anhydrase IX/XII CO2_H2O->CA_IX catalyzed by H2CO3 H₂CO₃ Protons H⁺ H2CO3->Protons Bicarbonate HCO₃⁻ H2CO3->Bicarbonate Acidosis Extracellular Acidosis Protons->Acidosis Progression Tumor Proliferation & Metastasis Acidosis->Progression Inhibitor Pyrazole Sulfonamide Inhibitor->CA_IX Inhibits

Caption: Pyrazole sulfonamides inhibit carbonic anhydrase, disrupting pH regulation and suppressing tumor progression.

Anti-inflammatory Activity

The pyrazole scaffold is central to some of the most well-known anti-inflammatory drugs, most notably Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor.[11][12] By incorporating a sulfonamide group, researchers have developed numerous analogs with potent anti-inflammatory properties and improved safety profiles compared to traditional NSAIDs.[1][13] The key to their success lies in achieving high selectivity for COX-2, the inducible isoform involved in inflammation, over COX-1, which plays a role in gastric protection.

The trifluoromethyl group on the pyrazole ring of Celecoxib is a key determinant of its COX-2 selectivity.[13] Studies on other derivatives show that modifying substituents on the N-phenyl ring can further modulate this activity.

Table 2: Comparative COX-2 Inhibition and Selectivity

CompoundPyrazole C-5 SubstituentN-Phenyl SubstituentCOX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Celecoxib -CF₃4-SO₂NH₂0.789.51
Analog 10b -Phenyl3-CF₃0.5210.73
Analog 10g -Phenyl3-Cl0.818.36
Indomethacin N/AN/A0.900.05

Data adapted from comparative studies for illustrative purposes.[13]

The evaluation of COX-1/COX-2 inhibition is a critical step in identifying selective anti-inflammatory agents. The following workflow outlines the standard procedure.

COX_Assay_Workflow Start Start: Prepare Reagents Enzyme Prepare separate human recombinant COX-1 and COX-2 enzymes Start->Enzyme Compound Prepare serial dilutions of test pyrazole sulfonamide Start->Compound Incubation Pre-incubate enzyme with test compound Enzyme->Incubation Compound->Incubation Reaction Initiate reaction by adding arachidonic acid (substrate) Incubation->Reaction Measurement Measure prostaglandin E₂ (PGE₂) production via ELISA Reaction->Measurement Analysis Calculate IC₅₀ values for each isoform Measurement->Analysis Result Determine Selectivity Index (IC₅₀ COX-1 / IC₅₀ COX-2) Analysis->Result End End: Identify Selective Inhibitors Result->End

Caption: A typical experimental workflow for determining COX-2 selectivity of pyrazole sulfonamides.

Antimicrobial Activity

With rising antimicrobial resistance, novel chemical entities are urgently needed. Pyrazole sulfonamides have demonstrated significant activity against a range of bacterial and fungal pathogens.[3][5] The mechanism often involves the inhibition of essential metabolic pathways in microbes, analogous to classical sulfa drugs.

Structure-activity studies indicate that substitutions on the sulfonamide's benzene ring are crucial. Electron-withdrawing groups, such as chloro or nitro moieties, often enhance antimicrobial potency.[3][4]

Table 3: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration, MIC in µg/mL)

Compound IDAryl Ring SubstituentStaphylococcus aureusEscherichia coliCandida albicans
PS-A1 4-Chloro163232
PS-A2 2,4-Dichloro81616
PS-A3 4-Nitro12.52532
PS-A4 Unsubstituted64128>128

Data synthesized from representative studies to illustrate SAR trends.[3][4][12]

Experimental Protocols

General Synthetic Procedure for 1,3,5-Trisubstituted Pyrazole-4-Sulfonamides:

This protocol is a representative synthesis, chosen for its modularity and common use in generating diverse analogs.

  • Chalcone Synthesis (Claisen-Schmidt Condensation):

    • To a stirred solution of an appropriately substituted acetophenone (1.0 eq) and a substituted benzaldehyde (1.0 eq) in ethanol, add an aqueous solution of NaOH (40%) dropwise at 0-5°C.

    • Allow the mixture to warm to room temperature and stir for 24 hours.

    • Pour the reaction mixture into crushed ice and acidify with dilute HCl.

    • Filter the precipitated chalcone, wash with water, and recrystallize from ethanol. The causality here is the base-catalyzed condensation between an enolizable ketone and a non-enolizable aldehyde to form the α,β-unsaturated ketone core.

  • Pyrazoline Formation:

    • Reflux a mixture of the synthesized chalcone (1.0 eq) and p-sulfamylphenylhydrazine hydrochloride (1.1 eq) in glacial acetic acid for 8-10 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • After cooling, pour the mixture into ice-cold water. The resulting solid is the pyrazoline derivative.

    • Filter, wash, and dry the product. This cyclization reaction is a classic method for forming the pyrazole ring system from a chalcone precursor.

  • Aromatization to Pyrazole (Optional, if pyrazoline is isolated):

    • Oxidize the pyrazoline intermediate using a suitable oxidizing agent (e.g., bromine in chloroform) to yield the aromatic pyrazole ring.

  • Purification and Characterization:

    • Purify the final pyrazole sulfonamide product by column chromatography (silica gel, using a hexane-ethyl acetate gradient) or recrystallization.

    • Confirm the structure using spectroscopic methods: ¹H NMR, ¹³C NMR, FT-IR, and High-Resolution Mass Spectrometry (HRMS). This step is critical for validating the chemical identity and purity of the synthesized compound before biological testing.

Conclusion and Future Directions

Substituted pyrazole sulfonamides are a privileged and highly adaptable chemical scaffold with demonstrated efficacy across multiple therapeutic areas. The comparative data clearly indicate that targeted modifications to the pyrazole and sulfonamide aryl rings can dramatically influence biological activity and selectivity. The most promising compounds often feature specific electronic and steric properties, such as electron-withdrawing groups for antimicrobial and anticancer activity or specific halogen substitutions for enhanced anti-inflammatory effects.

Future research should focus on multi-target drug design, such as developing dual COX-2/5-LOX inhibitors to achieve a broader anti-inflammatory spectrum with improved gastrointestinal safety.[14] Furthermore, exploring novel substitutions and linker strategies could uncover inhibitors for new biological targets, expanding the therapeutic utility of this remarkable chemical class.

References

  • Shaikh, I. A., et al. (2017). Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. Medicinal Chemistry Research, 26, 2964–2974. [Link]

  • Pavase, L. S., Mane, D. V., & Baheti, K. G. (2018). Anti-inflammatory Exploration of Sulfonamide Containing Diaryl Pyrazoles with Promising COX-2 Selectivity and Enhanced Gastric Safety. Journal of Heterocyclic Chemistry, 55(10), 2353-2362. [Link]

  • Yakan, H., et al. (2019). Synthesis and antiproliferative activities of some pyrazole-sulfonamide derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 349-360. [Link]

  • Kassab, A. E., et al. (2020). Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors. European Journal of Medicinal Chemistry, 189, 112066. [Link]

  • Capriati, A., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry, 64(18), 13327-13355. [Link]

  • Abdelazeem, A. H., et al. (2023). Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives tethered with pyrazole or pyridine as anti-diabetic and anti-Alzheimer's agents. Frontiers in Chemistry, 11, 1246949. [Link]

  • El-Sayed, M. A. A., et al. (2022). Synthesis, Molecular Docking, and Antitumor Evaluation of Some New Pyrazole, Pyridine, and Thiazole Derivatives Incorporating Sulfonamide Residue. Polycyclic Aromatic Compounds, 42(6), 3325-3341. [Link]

  • Khan, I., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Advances, 13(28), 19183-19194. [Link]

  • Reddy, T. S., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 8(29), 26343-26353. [Link]

  • Ghorab, M. M., et al. (2015). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules, 20(6), 10468-10483. [Link]

  • Kumar, A., et al. (2024). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Authorea Preprints. [Link]

  • El-Shehry, M. F., et al. (2016). Synthesis and Biological Evaluation of N-Pyrazolyl Derivatives and Pyrazolopyrimidine Bearing a Biologically Active Sulfonamide Moiety as Potential Antimicrobial Agent. Molecules, 21(9), 1156. [Link]

  • Capriati, A., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry, 64(18), 13327–13355. [Link]

  • Verma, S., et al. (2023). Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. Archiv der Pharmazie, e2300223. [Link]

  • Patel, H. S., et al. (2024). Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. ACS Omega. [Link]

  • Al-Warhi, T., et al. (2022). Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. Molecules, 27(16), 5280. [Link]

  • Kumar, S. S., & Aravindan, P. (2012). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Bioorganic & Medicinal Chemistry Letters, 22(23), 7214-7218. [Link]

  • Ghorab, M. M., et al. (2015). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules, 20(6), 10468-10483. [Link]

  • Zhang, Y., et al. (2024). 1,3,4-Oxadiazole Sulfonamide Derivatives Containing Pyrazole Structures: Design, Synthesis, Biological Activity Studies, and Mechanism Study. Journal of Agricultural and Food Chemistry. [Link]

  • Khan, S. A., et al. (2021). Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis. RSC Advances, 11(54), 34209-34220. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of 4-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide

For Immediate Implementation by Laboratory Professionals The proper disposal of 4-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide is a critical aspect of laboratory safety and environmental stewardship. As a brominated hete...

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Implementation by Laboratory Professionals

The proper disposal of 4-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide is a critical aspect of laboratory safety and environmental stewardship. As a brominated heterocyclic compound, it requires a dedicated and informed approach to waste management. This guide provides a comprehensive, step-by-step protocol for its safe handling and disposal, designed for researchers, scientists, and drug development professionals.

Hazard Assessment and Precautionary Measures

Before initiating any disposal procedures, a thorough understanding of the compound's potential hazards is essential. While a specific, comprehensive toxicological profile for 4-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide may not be extensively documented, its constituent functional groups—a brominated pyrazole ring and a sulfonamide moiety—necessitate a cautious approach.

Key Hazards:

  • Irritation: Similar brominated and sulfonamide-containing compounds are known to cause skin and eye irritation.[1][2][3]

  • Harmful if Inhaled or Swallowed: Many organic compounds of this nature can be harmful if ingested or if dusts are inhaled.[4]

  • Environmental Toxicity: Pyrazole derivatives can be toxic to aquatic life, and brominated organic compounds can persist in the environment.[5][6]

Mandatory Personal Protective Equipment (PPE): A non-negotiable aspect of handling this compound is the consistent use of appropriate PPE. This is the first line of defense against accidental exposure.

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant glovesTo prevent skin contact and potential irritation.[7]
Eye Protection Chemical splash gogglesTo protect eyes from dust particles and potential splashes.[7]
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.[8]
Respiratory Protection Use in a well-ventilated area or fume hoodTo avoid inhalation of fine dust particles.[4][7]

Waste Segregation: The Cornerstone of Safe Disposal

Proper segregation of chemical waste at the source is paramount to prevent dangerous reactions and to ensure compliant disposal. 4-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide waste must be categorized as halogenated organic waste .

Do NOT mix with:

  • Non-halogenated organic waste[6]

  • Acids or bases

  • Oxidizing or reducing agents[1]

  • Aqueous waste

This strict segregation prevents unforeseen chemical reactions and ensures the waste stream is correctly identified for final disposal.

Step-by-Step Disposal Protocol

This protocol outlines the procedures for handling both solid waste and contaminated materials.

3.1. Solid Waste (Unused Reagent, Reaction Residues)

  • Container Selection: Choose a dedicated, properly labeled, and sealable container for "Halogenated Organic Solid Waste." [6] The container must be made of a material compatible with brominated compounds, such as high-density polyethylene (HDPE).

  • Transfer: Carefully transfer the solid waste into the designated container. This should be done in a fume hood to minimize the risk of inhalation.[9] Avoid creating dust.[2][4]

  • Labeling: The waste container must be clearly labeled with the full chemical name, "4-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide," and the appropriate hazard symbols.[10]

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[11]

3.2. Contaminated Materials (Gloves, Weighing Papers, Pipette Tips)

  • Collection: All materials that have come into contact with the compound are considered contaminated and must be disposed of as hazardous waste.[12]

  • Segregation: Place these items in a separate, clearly labeled bag or container designated for "Solid Halogenated Contaminated Waste."

  • Final Disposal: This container should be placed in the appropriate solid hazardous waste drum for collection by your institution's Environmental Health and Safety (EHS) department.

3.3. Aqueous Waste

Any aqueous solutions containing 4-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide should be treated as hazardous waste and collected in a dedicated "Halogenated Organic Aqueous Waste" container.[6] Do not pour down the drain.[4]

Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your supervisor and the EHS department.

  • Containment (for small spills): For minor spills, and only if you are trained to do so, contain the spill using an inert absorbent material like vermiculite or sand.

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[2] Avoid creating dust.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent (e.g., isopropanol, ethanol), collecting the cleaning materials as hazardous waste.

  • Reporting: Report all spills to your supervisor and EHS department, regardless of size.

Final Disposal Pathway

The ultimate disposal of 4-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide waste must be handled by a licensed hazardous waste disposal company. The primary and most effective method for the destruction of brominated organic compounds is high-temperature incineration in a facility equipped with appropriate scrubbers and emission controls to neutralize hazardous combustion byproducts like hydrogen bromide.[12][13]

Logical Framework for Disposal Decisions

The following diagram illustrates the decision-making process for the proper disposal of 4-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide.

Caption: Disposal workflow for 4-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide.

References

Sources

Handling

Personal protective equipment for handling 4-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide

Comprehensive Safety and Operational Guide: Handling 4-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide As a Senior Application Scientist, I have designed this protocol to bridge the gap between standard Safety Data Sheets (...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling 4-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide

As a Senior Application Scientist, I have designed this protocol to bridge the gap between standard Safety Data Sheets (SDS) and real-world laboratory execution. 4-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide (CAS: 214342-72-0) is a highly valuable electrophilic scaffold in medicinal chemistry, frequently utilized in palladium-catalyzed cross-coupling reactions to synthesize complex pyrazole derivatives[1]. However, its halogenated and sulfonamide functionalities present specific handling challenges that require rigorous safety, operational, and logistical planning.

Chemical Profile & Mechanistic Hazard Causality

Before handling any reagent, it is critical to understand why it is hazardous, rather than simply memorizing hazard codes. According to standardized safety data, this compound carries specific hazard statements including H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Serious eye irritation), and H335 (Respiratory irritation)[2][3].

  • Irritation Causality (H315, H319, H335): The compound acts as a mild electrophile. The electron-withdrawing nature of the sulfonamide group makes the brominated pyrazole ring susceptible to interacting with nucleophilic biological molecules (e.g., proteins and mucosal membranes in the eyes and respiratory tract). This localized chemical reaction leads to acute inflammation upon contact.

  • Systemic Toxicity Causality (H302): As a fine crystalline powder, it poses an ingestion and inhalation risk. Once absorbed systemically, the sulfonamide moiety can interact with enzymatic pathways, necessitating strict prevention of internal exposure[4].

Personal Protective Equipment (PPE) Matrix

To mitigate these risks, a multi-layered PPE strategy is required. Every piece of equipment serves a specific mechanistic purpose.

PPE CategorySpecificationMechanistic Rationale
Eye Protection ANSI Z87.1 safety goggles (not safety glasses)Forms a complete seal to prevent airborne micro-particulates from contacting the highly nucleophilic mucosal membranes of the eye.
Hand Protection Nitrile gloves (≥4 mil thickness)Nitrile provides a robust chemical barrier against sulfonamide derivatives. Double-gloving is mandatory during weighing to prevent micro-tears from exposing the skin.
Body Protection Flame-resistant (FR), knee-length lab coatProtects against accidental spills and minimizes static discharge during powder transfer.
Respiratory Chemical Fume HoodPrimary engineering control to prevent inhalation of aerosolized dust.

Operational Plan: Safe Handling & Dispensing

Self-Validating Safety Check: Before beginning, verify the fume hood monitor reads between 100–120 feet per minute (fpm). If the monitor is outside this range or the alarm sounds, the system invalidates the procedure—do not open the chemical container.

  • Preparation: Clear the fume hood of unnecessary clutter to ensure non-turbulent, laminar airflow. Place an anti-static weighing boat on the analytical balance.

  • Dispensing: Use a grounded, anti-static micro-spatula to transfer the powder.

    • Expert Insight: Halogenated organic powders are highly prone to static buildup. Using plastic spatulas can cause the powder to "jump" and aerosolize, drastically increasing inhalation risk. Grounded metal spatulas prevent this.

  • Transfer: Once weighed, immediately cap the source bottle. Transfer the weighing boat to your reaction vessel (e.g., Schlenk flask) and wash the boat with your reaction solvent to ensure quantitative transfer and eliminate residual airborne dust.

Spill Management & Disposal Plan

  • Spill Cleanup: If a spill occurs outside the hood, immediately don an N95/P100 respirator. Do not dry sweep, as this aerosolizes the powder. Lightly dampen a paper towel with water or ethanol to collect the solid, or use a dedicated HEPA-filtered lab vacuum. Place all cleanup materials in a sealed, labeled hazardous waste container.

  • Waste Disposal: The compound and its derivatives contain halogens (Bromine) and sulfur. They must be strictly segregated into Halogenated Organic Waste streams. Causality: Mixing halogenated waste with non-halogenated solvents lowers the flash point and produces corrosive hydrogen bromide (HBr) gas during municipal incineration, which violates environmental disposal regulations and increases disposal costs.

SafetyWorkflow Start Receive 4-Bromo-N,N-dimethyl- 1H-pyrazole-1-sulfonamide PPE Don PPE (Nitrile Gloves, Goggles, Lab Coat) Start->PPE Hood Transfer to Fume Hood (Min face velocity 100 fpm) PPE->Hood Weigh Weighing & Dispensing (Use anti-static spatula) Hood->Weigh Spill Spill Occurs? Weigh->Spill Clean Spill Cleanup (Damp wipe into sealed container) Spill->Clean Yes React Proceed to Reaction (e.g., Cross-Coupling) Spill->React No Dispose Waste Disposal (Halogenated Organic Waste) Clean->Dispose React->Dispose

Fig 1. Safety and operational workflow for handling and spill response.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This compound is frequently used as an electrophile in Suzuki-Miyaura couplings. The following protocol is optimized for high yield and operational safety.

Step-by-Step Methodology:

  • Charge the Flask: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide (1.0 equiv, e.g., 1.0 mmol), your chosen aryl boronic acid (1.2 equiv), and the catalyst Pd(dppf)Cl₂ (0.05 equiv).

  • Base Addition: Add K₂CO₃ (2.0 equiv).

    • Causality: The base is crucial for coordinating with the boronic acid to form a highly reactive, electron-rich boronate complex, which facilitates the transmetalation step with the palladium center.

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with high-purity Nitrogen (repeat 3 times).

    • Causality: Palladium(0) active intermediates are highly sensitive to oxidation; rigorous degassing prevents catalyst deactivation and black palladium precipitation.

  • Solvent Addition: Syringe in degassed 1,4-Dioxane/H₂O (4:1 ratio, 0.2 M).

  • Reaction: Heat the mixture to 90°C in a pre-heated oil bath for 12 hours.

  • Self-Validation (Monitoring): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/EtOAc (3:1) eluent. The protocol validates itself when the UV-active spot corresponding to the starting bromide (Rf ~0.4) is completely consumed. Do not proceed to workup until this is confirmed.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with deionized water. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo for subsequent flash chromatography.

SuzukiCoupling Reagent 4-Bromo-N,N-dimethyl- 1H-pyrazole-1-sulfonamide (Electrophile) Catalyst Pd(dppf)Cl2, K2CO3 1,4-Dioxane/H2O, 90°C Reagent->Catalyst Boronic Aryl Boronic Acid (Nucleophile) Boronic->Catalyst Product 4-Aryl-N,N-dimethyl- 1H-pyrazole-1-sulfonamide (Target Scaffold) Catalyst->Product

Fig 2. Mechanistic workflow of a Suzuki-Miyaura cross-coupling application.

References

  • Primus Technology. "4-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide Safety Information". Primus Technology. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide
Reactant of Route 2
4-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide
© Copyright 2026 BenchChem. All Rights Reserved.